molecular formula C25H33FO4 B569435 AL 8810 methyl ester CAS No. 1176541-11-9

AL 8810 methyl ester

カタログ番号: B569435
CAS番号: 1176541-11-9
分子量: 416.5 g/mol
InChIキー: SUQUNXDCROKALM-ZOXVUOEWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AL 8810 methyl ester is a member of indanes.

特性

IUPAC Name

methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO4/c1-30-25(29)11-5-3-2-4-10-21-20(22(26)16-24(21)28)12-13-23(27)19-14-17-8-6-7-9-18(17)15-19/h2,4,6-9,12-13,19-24,27-28H,3,5,10-11,14-16H2,1H3/b4-2-,13-12+/t20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQUNXDCROKALM-ZOXVUOEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347566
Record name AL 8810 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176541-11-9
Record name AL 8810 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AL-8810 Methyl Ester: A Technical Guide to its Mechanism of Action as a Selective FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 methyl ester is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, commonly known as the FP receptor. This technical guide delineates the core mechanism of action of AL-8810, summarizing its pharmacological properties, downstream signaling effects, and the experimental protocols used for its characterization. As a valuable pharmacological tool, AL-8810 has been instrumental in elucidating the physiological and pathological roles of the FP receptor, particularly in the context of intraocular pressure regulation.

Introduction

AL-8810 is a synthetic analog of prostaglandin F2α.[1][2][3] It is recognized for its selective antagonist effects at the FP receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes.[2][3] While potent and selective FP receptor agonists have been available for some time, AL-8810 was a significant development as a well-characterized, selective antagonist, providing a crucial tool for studying FP receptor-mediated responses.[1][3] This document provides an in-depth overview of its mechanism of action.

Core Mechanism of Action: FP Receptor Antagonism

The primary mechanism of action of AL-8810 is the competitive antagonism of the FP receptor.[1][3] Upon binding to the FP receptor, AL-8810 prevents the binding of the endogenous ligand PGF2α and other synthetic FP receptor agonists, thereby inhibiting the initiation of downstream signaling cascades.

Competitive Antagonism

Experimental evidence demonstrates that AL-8810 produces parallel dextral shifts of the concentration-response curves for potent FP receptor agonists, such as fluprostenol, without a significant reduction in the maximal response.[1] This is the hallmark of competitive antagonism, indicating that AL-8810 and the agonist bind to the same site on the FP receptor in a reversible manner.

Partial Agonist Activity

In addition to its antagonist properties, AL-8810 also exhibits weak partial agonist activity.[1][4] This means that while it can activate the FP receptor to a small degree, its maximal effect (Emax) is significantly lower than that of full agonists like cloprostenol.[1] This low intrinsic activity is a key feature of its pharmacological profile.

Quantitative Pharmacological Data

The antagonist and partial agonist properties of AL-8810 have been quantified in various in vitro cell-based assays. The following tables summarize the key pharmacological parameters.

ParameterCell LineValueReference
EC50 (Partial Agonist) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Emax (Relative to Cloprostenol) A7r5 cells19%[1]
3T3 fibroblasts23%[1]

Table 1: Partial Agonist Activity of AL-8810

ParameterCell LineValueReference
pA2 A7r5 cells6.68 ± 0.23[1]
3T3 cells6.34 ± 0.09[1]
Ki (vs. Fluprostenol) A7r5 cells426 ± 63 nM[1]
A7r5 cells0.4 ± 0.1 µM[5][6]
Mouse 3T3 cells0.2 ± 0.06 µM[5][6]

Table 2: Antagonist Potency of AL-8810 at the FP Receptor

Selectivity Profile

A critical aspect of AL-8810's utility as a research tool is its high selectivity for the FP receptor. Studies have shown that even at concentrations up to 10 µM, AL-8810 does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including TP, DP, EP2, and EP4.[1][7] Furthermore, it does not antagonize the phospholipase C-coupled V1-vasopressin receptor.[1]

Downstream Signaling Pathways

Inhibition of the Canonical Gq/PLC Pathway

The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Agonist binding to the FP receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[3] AL-8810 competitively antagonizes this entire cascade by preventing the initial activation of the FP receptor.

FP_receptor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α / Agonist FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 AL-8810 AL8810->FP_receptor Competitively Inhibits Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Canonical Gq/PLC signaling pathway of the FP receptor and its inhibition by AL-8810.

Biased Signaling: MAPK/ERK Activation

Interestingly, some evidence suggests that AL-8810 can act as a biased agonist, promoting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2) pathway.[5][6] This activation may occur through a transactivation mechanism involving the Epidermal Growth Factor Receptor (EGFR). This highlights the complexity of GPCR signaling and suggests that AL-8810 can selectively engage certain downstream pathways while blocking others.

Biased_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular AL8810 AL-8810 FP_receptor FP Receptor AL8810->FP_receptor Binds EGFR EGFR FP_receptor->EGFR Transactivates MAPK_ERK MAPK/ERK Activation EGFR->MAPK_ERK Leads to

Caption: Proposed biased signaling pathway of AL-8810 leading to MAPK/ERK activation via EGFR transactivation.

Experimental Protocols

The characterization of AL-8810's mechanism of action relies on specific in vitro functional assays. Below are the detailed methodologies for two key experiments.

Phospholipase C (PLC) Activity Assay (Phosphatidylinositol Turnover)

This assay measures the end-product of PLC activation, the accumulation of inositol phosphates (IPs), to quantify FP receptor activation and antagonism.

Objective: To determine the agonist and antagonist potency of AL-8810 at the FP receptor.

Methodology:

  • Cell Culture: A7r5 or 3T3 cells are cultured to near confluence in appropriate growth media.

  • Radiolabeling: Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: The cells are washed and pre-incubated with a LiCl-containing buffer (LiCl inhibits inositol monophosphatase, allowing IPs to accumulate). For antagonist studies, cells are pre-incubated with varying concentrations of AL-8810.

  • Stimulation: Cells are then stimulated with an FP receptor agonist (e.g., fluprostenol) for a defined period. To assess partial agonism, cells are treated with AL-8810 alone.

  • Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The aqueous phase containing the [3H]inositol phosphates is collected.

  • Purification: The [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography columns.

  • Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.

  • Data Analysis: Data are analyzed to determine EC50, Emax, Ki, and pA2 values using appropriate pharmacological models (e.g., Schild analysis for competitive antagonism).

PLC_Assay_Workflow cluster_workflow Experimental Workflow: PLC Activity Assay A 1. Cell Culture (A7r5 or 3T3 cells) B 2. Radiolabeling (myo-[³H]inositol) A->B C 3. Pre-incubation (LiCl buffer ± AL-8810) B->C D 4. Stimulation (FP Agonist) C->D E 5. Extraction (Cold Acid) D->E F 6. Purification (Anion-Exchange Chromatography) E->F G 7. Quantification (Scintillation Counting) F->G H 8. Data Analysis (EC₅₀, Ki, pA₂) G->H

Caption: Workflow for determining FP receptor activity via a phospholipase C (PLC) assay.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of one of the key downstream effects of FP receptor activation.

Objective: To measure the ability of AL-8810 to inhibit agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the FP receptor (e.g., HEK-293 cells) are plated in black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Addition: Varying concentrations of AL-8810 are added to the wells and incubated.

  • Agonist Injection and Measurement: An FP receptor agonist (e.g., PGF2α or bimatoprost) is injected into the wells, and the change in fluorescence intensity is measured immediately and over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The inhibitory effect of AL-8810 is quantified by measuring the reduction in the agonist-induced fluorescence signal.

Therapeutic and Research Applications

The primary application of AL-8810 is as a research tool to investigate the role of the FP receptor in various biological systems. Its ability to selectively block FP receptors has been crucial in studies of:

  • Intraocular Pressure (IOP) Regulation: AL-8810 has been used to demonstrate the role of the FP receptor in the IOP-lowering effects of prostaglandin analogs used to treat glaucoma.[8][9]

  • Neuroinflammation and Ischemic Brain Injury: Studies have utilized AL-8810 to explore the involvement of the FP receptor in neuroinflammatory processes and its potential as a therapeutic target in conditions like stroke and traumatic brain injury.[5]

Conclusion

AL-8810 methyl ester is a well-characterized, selective, and competitive antagonist of the prostaglandin F2α (FP) receptor, with weak partial agonist properties. It effectively blocks the canonical Gq/PLC signaling pathway, inhibiting the mobilization of intracellular calcium. Its high selectivity and established pharmacological profile make it an indispensable tool for researchers in pharmacology and drug development who are investigating the multifaceted roles of the FP receptor in health and disease.

References

AL-8810 Methyl Ester: A Technical Guide to a Prostaglandin F2α Analog for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 methyl ester is a pivotal pharmacological tool in the study of prostaglandin F2α (PGF2α) signaling, particularly within the context of ocular physiology and the development of glaucoma therapeutics. As an ester prodrug, AL-8810 methyl ester is designed for enhanced corneal penetration, after which it is hydrolyzed by endogenous esterases in ocular tissues to its active form, AL-8810.[1][2] This active metabolite is a potent and selective antagonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor that plays a crucial role in regulating intraocular pressure (IOP).[3] This technical guide provides an in-depth overview of AL-8810 methyl ester and its active form, AL-8810, covering their mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways they modulate.

Chemical and Physical Properties

PropertyAL-8810 Methyl EsterAL-8810
IUPAC Name methyl (Z)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-{(E,3R)-3-hydroxy-4-[m-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl]hept-5-enoate(Z)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-{(E,3R)-3-hydroxy-4-[m-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl]hept-5-enoic acid
Molecular Formula C₂₅H₃₁F₃O₆C₂₄H₂₉F₃O₆
Molecular Weight 492.5 g/mol 478.47 g/mol
CAS Number Not readily available150414-72-3
Appearance Typically a solid or oilTypically a solid or oil
Solubility Soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide.Soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide.

Pharmacodynamics and Mechanism of Action

AL-8810 is a selective competitive antagonist at the FP receptor.[3] While it exhibits high affinity for the FP receptor, it possesses very low intrinsic efficacy, meaning it binds to the receptor but does not elicit a significant biological response on its own.[3] In fact, it is considered a partial agonist with a maximal effect that is only a small fraction of that produced by full FP receptor agonists like PGF2α or fluprostenol.[1][4]

The primary utility of AL-8810 lies in its ability to competitively inhibit the binding and action of potent FP receptor agonists. By occupying the receptor's binding site, AL-8810 prevents the conformational changes necessary for receptor activation and downstream signaling. This makes it an invaluable tool for elucidating the physiological and pathological roles of the PGF2α/FP receptor system.

Pharmacological Parameters of AL-8810

The following tables summarize the quantitative pharmacological data for AL-8810 from published literature. These values are crucial for designing and interpreting experiments.

Table 1: Antagonist Activity of AL-8810

ParameterValueCell Line/TissueAgonist UsedAssay TypeReference
pA₂ 6.68 ± 0.23A7r5 (rat aorta)FluprostenolPhosphoinositide Turnover[1]
pA₂ 6.34 ± 0.09Swiss 3T3FluprostenolPhosphoinositide Turnover[1]
Kᵢ (nM) 426 ± 63A7r5 (rat aorta)FluprostenolPhosphoinositide Turnover[1]

Table 2: Partial Agonist Activity of AL-8810

ParameterValueCell Line/TissueFull Agonist for ComparisonAssay TypeReference
EC₅₀ (nM) 261 ± 44A7r5 (rat aorta)CloprostenolPhosphoinositide Turnover[1]
EC₅₀ (nM) 186 ± 63Swiss 3T3CloprostenolPhosphoinositide Turnover[1]
Eₘₐₓ (%) 19A7r5 (rat aorta)CloprostenolPhosphoinositide Turnover[1]
Eₘₐₓ (%) 23Swiss 3T3CloprostenolPhosphoinositide Turnover[1]

Pharmacokinetics and Metabolism

AL-8810 methyl ester is a prodrug designed to improve the ocular bioavailability of the active compound, AL-8810. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, facilitating its penetration through the cornea.[5][6]

Signaling Pathways

The FP receptor is a Gq-protein coupled receptor. Activation of the FP receptor by an agonist like PGF2α initiates a well-defined signaling cascade that is antagonized by AL-8810.

PGF2α/FP Receptor Signaling Pathway

PGF2a_Signaling_Pathway PGF2α/FP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Agonist Binding Gq Gq Protein FP_receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AL8810 AL-8810 AL8810->FP_receptor Antagonist Binding Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation ERK ERK/MAPK Pathway PKC->ERK Activation Cellular_Response Cellular Response (e.g., ciliary muscle contraction, ECM remodeling) ERK->Cellular_Response Modulation Ca_release->PKC Co-activation Ca_release->Cellular_Response Modulation

Caption: PGF2α/FP receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of AL-8810 and its methyl ester.

Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, and is a direct functional readout of FP receptor activation.

1. Cell Culture and Labeling:

  • Culture cells expressing the FP receptor (e.g., A7r5, Swiss 3T3, or hTM cells) in appropriate growth medium.

  • Seed cells in 24-well plates and grow to near confluency.

  • Wash cells with inositol-free medium and then incubate with inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

2. Antagonist/Agonist Treatment:

  • Wash the labeled cells with a suitable assay buffer (e.g., HEPES-buffered saline).

  • Pre-incubate the cells with various concentrations of AL-8810 (or vehicle control) for 15-30 minutes at 37°C.

  • Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol at its EC₈₀ concentration) to the wells and incubate for an additional 30-60 minutes at 37°C.

3. Extraction of Inositol Phosphates:

  • Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).

  • Incubate on ice for 30 minutes to precipitate proteins and other macromolecules.

  • Collect the TCA-soluble fraction containing the [³H]inositol phosphates.

4. Separation and Quantification of Inositol Phosphates:

  • Neutralize the samples with a suitable buffer (e.g., Tris base).

  • Apply the samples to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Wash the columns to remove free [³H]inositol.

  • Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantify the radioactivity in the eluate using liquid scintillation counting.

5. Data Analysis:

  • Plot the amount of [³H]inositol phosphates generated against the concentration of the agonist.

  • In the presence of different concentrations of AL-8810, the agonist dose-response curve will shift to the right.

  • A Schild plot analysis can be performed to determine the pA₂ value of AL-8810.

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This high-throughput assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

1. Cell Culture:

  • Seed cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor) in black-walled, clear-bottom 96- or 384-well plates and grow overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

  • Remove the growth medium from the cells and add the dye loading solution.

  • Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.

3. Assay on a FLIPR Instrument:

  • Place the cell plate and a compound plate (containing various concentrations of AL-8810 and a fixed concentration of an FP agonist) into the FLIPR instrument.

  • The instrument will first measure the baseline fluorescence.

  • The instrument's integrated pipettor will then add the antagonist (AL-8810) or vehicle to the cell plate, and after a short pre-incubation, will add the agonist.

  • Fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.

4. Data Analysis:

  • The change in fluorescence intensity over time is recorded.

  • The peak fluorescence response is typically used for analysis.

  • The antagonist effect of AL-8810 is determined by its ability to reduce the agonist-induced calcium signal.

  • IC₅₀ values for AL-8810 can be calculated by plotting the agonist response against the concentration of AL-8810.

Experimental Workflow for Screening FP Receptor Antagonists

Experimental_Workflow Experimental Workflow for Screening FP Receptor Antagonists cluster_setup Assay Setup cluster_primary_screen Primary Screen cluster_secondary_assay Secondary/Confirmatory Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (FP Receptor Expressing Cells) Plate_Cells 2. Plate Cells (e.g., 96-well plates) Cell_Culture->Plate_Cells Ca_Assay 3. Calcium Mobilization Assay (FLIPR) Plate_Cells->Ca_Assay Add_Antagonist Add Test Compounds (e.g., AL-8810) Add_Agonist Add FP Agonist Measure_Response Measure Ca²⁺ Response IC50_Calc Calculate IC₅₀ Measure_Response->IC50_Calc PI_Turnover 4. Phosphoinositide Turnover Assay pA2_Ki_Calc Calculate pA₂ / Kᵢ PI_Turnover->pA2_Ki_Calc Binding_Assay 5. Receptor Binding Assay Binding_Assay->pA2_Ki_Calc IC50_Calc->PI_Turnover IC50_Calc->Binding_Assay SAR Structure-Activity Relationship (SAR) pA2_Ki_Calc->SAR

Caption: A typical workflow for identifying and characterizing FP receptor antagonists.

Conclusion

AL-8810 methyl ester, through its active metabolite AL-8810, serves as a highly selective and potent antagonist of the prostaglandin F2α receptor. Its utility in elucidating the role of the PGF2α/FP receptor signaling pathway in various physiological and pathological processes, particularly in the regulation of intraocular pressure, is well-established. This technical guide provides a comprehensive overview of its pharmacology, mechanism of action, and key experimental methodologies to aid researchers and drug development professionals in their investigations. The provided data and protocols offer a solid foundation for the design and execution of studies aimed at further understanding FP receptor function and developing novel therapeutics for conditions such as glaucoma.

References

Unveiling the Antagonistic Activity of AL-8810 Methyl Ester at the Prostaglandin FP Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a fluorinated analog of prostaglandin F2α (PGF2α) that has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of the prostaglandin F (FP) receptor.[1][2][3] This technical guide provides an in-depth overview of the FP receptor antagonist activity of AL-8810 methyl ester, its selectivity profile, and the experimental methodologies used to characterize its interaction with the FP receptor. The information presented herein is intended to support researchers and drug development professionals in utilizing AL-8810 as a selective antagonist to elucidate FP receptor-mediated signaling and its implications in various biological systems.

Pharmacological Profile of AL-8810

AL-8810 is characterized as a competitive antagonist at the FP receptor.[1] It also exhibits weak partial agonist activity, a crucial factor to consider in experimental design.[1][2]

Quantitative Antagonist and Partial Agonist Activity

The antagonist potency of AL-8810 is typically quantified by its pA2 and Ki values, while its partial agonist activity is defined by its EC50 and Emax values. A summary of these quantitative parameters for AL-8810 is presented in Table 1.

ParameterCell LineValueReference
pA2 A7r5 rat thoracic aorta smooth muscle cells6.68 ± 0.23[1]
Swiss mouse 3T3 fibroblasts6.34 ± 0.09[1]
Ki A7r5 cells426 ± 63 nM[1]
A7r5 cells0.4 ± 0.1 µM[4][5]
3T3 cells0.2 ± 0.06 µM[4][5]
EC50 (Partial Agonist) A7r5 cells261 ± 44 nM[1]
3T3 fibroblasts186 ± 63 nM[1]
Emax (Partial Agonist, relative to cloprostenol) A7r5 cells19%[1]
3T3 fibroblasts23%[1]

Table 1: Quantitative Pharmacological Data for AL-8810

Receptor Selectivity

A key attribute of AL-8810 is its high selectivity for the FP receptor over other prostanoid receptor subtypes. This selectivity is essential for dissecting the specific roles of the FP receptor in complex biological systems.

Receptor SubtypeActivity of AL-8810 (at 10 µM)Reference
TP (Thromboxane) No significant inhibition[1]
DP (Prostaglandin D2) No significant inhibition[1]
EP2 (Prostaglandin E2) No significant inhibition[1]
EP4 (Prostaglandin E2) No significant inhibition[1]
V1-vasopressin No antagonism[1]

Table 2: Selectivity Profile of AL-8810

FP Receptor Signaling Pathway

The prostaglandin FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[6][7][8] Activation of the FP receptor by its endogenous ligand, PGF2α, initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Opens Ca²⁺ channels Ca_release->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets Antagonist_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture HEK-293 cells expressing FP receptor plate_cells 2. Plate cells in microplate cell_culture->plate_cells dye_loading 3. Load cells with calcium-sensitive dye plate_cells->dye_loading antagonist_incubation 4. Incubate with varying concentrations of AL-8810 dye_loading->antagonist_incubation agonist_addition 5. Add FP receptor agonist antagonist_incubation->agonist_addition measure_fluorescence 6. Measure fluorescence change agonist_addition->measure_fluorescence data_analysis 7. Analyze data (IC50, pA2) measure_fluorescence->data_analysis Competitive_Antagonism cluster_outcome Outcome Agonist FP Agonist (e.g., Fluprostenol) FP_Receptor FP Receptor Binding Site Agonist->FP_Receptor Binds Antagonist AL-8810 (Competitive Antagonist) Antagonist->FP_Receptor Binds & Blocks Activation Receptor Activation (Signaling Cascade) FP_Receptor->Activation If Agonist Binds No_Activation No Receptor Activation FP_Receptor->No_Activation If Antagonist Binds

References

AL-8810 Methyl Ester: A Technical Guide to a Selective Prostaglandin F2α Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 is a pivotal pharmacological tool in the study of prostanoid signaling, recognized as a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of AL-8810, with a focus on its methyl ester form. It includes a compilation of its pharmacological data, detailed experimental protocols for its characterization, and visual representations of its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing AL-8810 in their investigations.

Discovery and History

AL-8810, chemically known as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, was first described as a novel and selective FP receptor antagonist in a seminal 1999 publication by Griffin et al.[1]. Its discovery was a significant advancement in the field of prostanoid research, as it provided a much-needed pharmacological tool to selectively probe the function of the FP receptor. Prior to the discovery of AL-8810, the lack of potent and selective FP receptor antagonists had been a considerable obstacle in elucidating the specific physiological and pathophysiological roles of PGF2α.

The development of AL-8810 emerged from research aimed at creating prostaglandin analogs with unique pharmacological profiles. It was identified as a compound with low intrinsic efficacy at the FP receptor, meaning it binds to the receptor but produces a very weak response compared to a full agonist. This characteristic is the hallmark of a competitive antagonist, as it can block the binding and subsequent action of endogenous agonists like PGF2α.

The "methyl ester" designation refers to the esterification of the carboxylic acid group of AL-8810. While much of the literature refers to the activity of the free acid (AL-8810), the methyl ester is often used in cell-based assays. This is because the ester form is more lipophilic, which can enhance its ability to cross cell membranes. Inside the cell, ubiquitous esterase enzymes are thought to hydrolyze the methyl ester back to the active carboxylic acid form, AL-8810.

Mechanism of Action

AL-8810 functions as a selective and competitive antagonist of the prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGF2α, primarily couples to the Gq family of G proteins.[2][3] This initiates a signaling cascade involving the activation of phospholipase C (PLC).

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory processes.

AL-8810 exerts its antagonistic effect by binding to the FP receptor and preventing the binding of PGF2α and other FP receptor agonists. This blockade inhibits the Gq/PLC signaling pathway, thereby preventing the downstream release of intracellular calcium and other subsequent cellular events. Studies have shown that AL-8810 produces parallel dextral shifts in the concentration-response curves of FP receptor agonists without significantly suppressing the maximal response, which is characteristic of competitive antagonism.[1]

Pharmacological Data

The pharmacological profile of AL-8810 has been characterized in various in vitro systems. The following table summarizes key quantitative data from the literature.

ParameterValueCell Line/SystemAgonistReference
EC50 (Agonist Potency) 261 ± 44 nMA7r5 rat thoracic aorta smooth muscle cells-[1]
186 ± 63 nMSwiss mouse 3T3 fibroblasts-[1]
Emax (Intrinsic Activity) 19% (relative to cloprostenol)A7r5 cells-[1]
23% (relative to cloprostenol)3T3 fibroblasts-[1]
pA2 (Antagonist Affinity) 6.68 ± 0.23A7r5 cellsFluprostenol[1]
6.34 ± 0.093T3 cellsFluprostenol[1]
Ki (Inhibition Constant) 426 ± 63 nMA7r5 cellsFluprostenol (100 nM)[1]

Note: The EC50 and Emax values reflect the weak partial agonist activity of AL-8810. The pA2 and Ki values are robust indicators of its antagonist potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of AL-8810 methyl ester.

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a generalized method to determine the binding affinity of AL-8810 for the FP receptor.

Objective: To determine the inhibitory constant (Ki) of AL-8810 for the FP receptor by measuring its ability to displace a radiolabeled FP receptor agonist.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from HEK293 cells transfected with the human FP receptor).

  • Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

  • AL-8810 methyl ester.

  • Unlabeled PGF2α (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

  • 96-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of AL-8810 methyl ester in Assay Buffer. Also, prepare a high concentration of unlabeled PGF2α (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]-PGF2α (at a concentration near its Kd), and 100 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL unlabeled PGF2α, 50 µL [3H]-PGF2α, and 100 µL of cell membrane suspension.

    • Competition Binding: 50 µL of each AL-8810 dilution, 50 µL [3H]-PGF2α, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the AL-8810 concentration.

    • Determine the IC50 value (the concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Functional Assay

This protocol measures the ability of AL-8810 to antagonize FP receptor-mediated activation of phospholipase C.

Objective: To determine the functional antagonist potency of AL-8810 by measuring its ability to inhibit agonist-stimulated inositol phosphate (IP) production.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells).

  • AL-8810 methyl ester.

  • An FP receptor agonist (e.g., fluprostenol or PGF2α).

  • Cell culture medium.

  • Labeling Medium: Inositol-free medium containing [3H]-myo-inositol.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM LiCl.

  • Stop Solution: Ice-cold 0.5 M trichloroacetic acid (TCA).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in 24-well plates and grow to near confluency.

    • Wash the cells with inositol-free medium.

    • Incubate the cells with Labeling Medium for 18-24 hours to allow for the incorporation of [3H]-myo-inositol into cellular phosphoinositides.

  • Antagonist Pre-incubation:

    • Wash the labeled cells with Stimulation Buffer.

    • Pre-incubate the cells with various concentrations of AL-8810 methyl ester in Stimulation Buffer for 15-30 minutes.

  • Agonist Stimulation:

    • Add the FP receptor agonist (at a concentration that gives a submaximal response, e.g., EC80) to the wells containing AL-8810 and incubate for 30-60 minutes.

    • Include control wells with no agonist (basal) and agonist alone (maximal stimulation).

  • Termination and Extraction:

    • Terminate the reaction by aspirating the medium and adding ice-cold TCA.

    • Incubate on ice for 30 minutes to precipitate macromolecules.

    • Collect the TCA-soluble fraction (containing the inositol phosphates).

  • Isolation of Inositol Phosphates:

    • Apply the TCA-soluble fraction to Dowex resin columns.

    • Wash the columns with water to remove free [3H]-myo-inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Quantification:

    • Add the eluate to scintillation cocktail and count the radioactivity.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates produced against the logarithm of the AL-8810 concentration.

    • Determine the IC50 value for the inhibition of agonist-stimulated IP production.

    • This data can be used to construct a Schild plot to determine the pA2 value, a measure of antagonist affinity.

Synthesis Overview

A detailed, step-by-step synthesis protocol for AL-8810 methyl ester is not publicly available, as is common for proprietary research compounds. However, its structure as a prostaglandin F2α analog indicates that its synthesis would involve multi-step organic chemistry strategies commonly employed for the synthesis of prostanoids.

These syntheses typically involve:

  • Corey Lactone Approach: A widely used strategy that starts from a common bicyclic lactone intermediate (the Corey lactone) to build the cyclopentane ring with the correct stereochemistry.

  • Side-Chain Introduction: The two side chains (the alpha- and omega-chains) are then introduced sequentially using reactions such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and organometallic additions.

  • Fluorination: The introduction of the fluorine atom at the C-11 position would require a specific fluorinating agent at an appropriate stage of the synthesis.

  • Esterification: The final step to produce the methyl ester would involve a standard esterification reaction of the carboxylic acid, for example, using methanol in the presence of an acid catalyst.

The synthesis of complex prostaglandin analogs like AL-8810 requires precise control of stereochemistry at multiple chiral centers.

Visualizations

Signaling Pathway of the FP Receptor and Inhibition by AL-8810

FP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates AL8810 AL-8810 AL8810->FP_receptor Binds & Blocks Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: PGF2α activates the FP receptor, leading to a Gq-mediated signaling cascade. AL-8810 competitively antagonizes this pathway.

Experimental Workflow for Characterizing AL-8810

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Phospholipase C Assay cluster_selectivity Selectivity Profiling b1 Prepare FP Receptor Membranes b2 Incubate with [³H]-PGF2α & AL-8810 dilutions b1->b2 b3 Filter and Count Radioactivity b2->b3 b4 Calculate Ki value b3->b4 end Pharmacological Profile Established b4->end f1 Culture FP-expressing cells & label with [³H]-inositol f2 Pre-incubate with AL-8810 dilutions f1->f2 f3 Stimulate with FP Agonist f2->f3 f4 Isolate & Quantify [³H]-Inositol Phosphates f3->f4 f5 Determine IC50 & pA2 f4->f5 f5->end s1 Test AL-8810 against other prostanoid receptors (EP, DP, TP, IP) s2 Confirm lack of significant activity s1->s2 s2->end start AL-8810 Methyl Ester

Caption: A typical experimental workflow for the pharmacological characterization of AL-8810 as an FP receptor antagonist.

References

The Role of AL 8810 Methyl Ester in Ophthalmology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a pivotal pharmacological tool in ophthalmology research, primarily utilized for its selective antagonist effects at the prostaglandin F2α (FP) receptor. As a lipid-soluble esterified prodrug of AL 8810, it mirrors the formulation strategy of widely used anti-glaucoma medications like latanoprost, facilitating its passage through ocular tissues.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in elucidating the role of the FP receptor in ocular physiology and pathology, particularly in the context of glaucoma.

Core Mechanism of Action

AL 8810 is a potent and selective antagonist of the PGF2α receptor (FP receptor).[1] In ocular tissues, the FP receptor is a key mediator of intraocular pressure (IOP) reduction. Agonists of the FP receptor, such as latanoprost and travoprost, are first-line treatments for glaucoma, a condition often characterized by elevated IOP.[2] They primarily function by increasing uveoscleral outflow of aqueous humor.

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[3] AL 8810 competitively antagonizes this pathway by binding to the FP receptor without initiating this downstream signaling, thereby blocking the effects of FP receptor agonists.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of AL 8810, the parent compound of this compound. This data is crucial for designing and interpreting experiments in ophthalmology research.

ParameterCell LineValueReference
EC50 (Agonist Potency) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Emax (Relative to cloprostenol) A7r5 cells19%[1]
3T3 fibroblasts23%[1]
pA2 (Antagonist Potency) A7r5 cells6.68 ± 0.23[1]
3T3 cells6.34 ± 0.09[1]
Schild Slope A7r5 and 3T3 cells0.80 - 0.92[1]
Ki (vs. 100 nM fluprostenol) A7r5 cells426 ± 63 nM[1]

Table 1: In Vitro Pharmacological Data for AL 8810

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes involving AL 8810, the following diagrams are provided.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α Agonist FP_receptor FP Receptor PGF2a->FP_receptor Activates AL8810 AL 8810 AL8810->FP_receptor Blocks Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response Initiates

Caption: FP Receptor Signaling Pathway and AL 8810 Antagonism.

Experimental_Workflow_Calcium_Assay start Start: Culture Human Trabecular Meshwork Cells load_dye Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) start->load_dye pre_incubate Pre-incubate with varying concentrations of AL 8810 load_dye->pre_incubate add_agonist Add FP receptor agonist (e.g., Fluprostenol) pre_incubate->add_agonist measure_fluorescence Measure fluorescence intensity over time (e.g., using a FLIPR) add_agonist->measure_fluorescence analyze Analyze data to determine agonist potency (EC50) and antagonist potency (IC50) measure_fluorescence->analyze end End analyze->end

References

AL-8810 Methyl Ester: An In-Depth Technical Guide for Intraocular Pressure Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 methyl ester is a valuable pharmacological tool for researchers investigating intraocular pressure (IOP) and the mechanisms of glaucoma. As a potent and selective antagonist of the prostaglandin F2α (FP) receptor, with weak partial agonist properties, it allows for the elucidation of the role of the FP receptor in aqueous humor dynamics. This technical guide provides a comprehensive overview of AL-8810's pharmacology, detailed experimental protocols for its use in IOP studies, and a summary of relevant quantitative data.

Core Pharmacology of AL-8810

AL-8810 is a PGF2α analogue that acts as a competitive antagonist at the FP receptor. It exhibits weak partial agonist activity, meaning it can elicit a submaximal response on its own, but its primary utility in research is to block the effects of more potent FP receptor agonists, such as latanoprost and travoprost, which are common first-line treatments for glaucoma. This antagonistic action is crucial for studying the specific contribution of the FP receptor to the IOP-lowering effects of these drugs.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of AL-8810.

ParameterCell LineValueReference
Partial Agonist Activity
EC₅₀A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Eₘₐₓ (relative to cloprostenol)A7r5 rat thoracic aorta smooth muscle cells19%[1]
EC₅₀Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Eₘₐₓ (relative to cloprostenol)Swiss mouse 3T3 fibroblasts23%[1]
Antagonist Activity
pA₂A7r5 cells (against fluprostenol)6.68 ± 0.23[1]
pA₂3T3 cells (against fluprostenol)6.34 ± 0.09[1]
KᵢA7r5 cells (against 100 nM fluprostenol)426 ± 63 nM[1]

Mechanism of Action in Intraocular Pressure Regulation

Prostaglandin F2α analogues lower IOP primarily by increasing the uveoscleral outflow of aqueous humor. This is achieved through the activation of FP receptors located in the ciliary muscle. The binding of an FP receptor agonist initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and facilitating aqueous humor drainage.

FP Receptor Signaling Pathway

Activation of the Gq-protein coupled FP receptor by an agonist like PGF2α or its analogues leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases (MMPs).

FP_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α Analogue FP_receptor FP Receptor PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Gene_expression Gene Expression (e.g., MMPs) PKC->Gene_expression Leads to ECM_remodeling Extracellular Matrix Remodeling Gene_expression->ECM_remodeling Results in IOP_reduction ↓ Intraocular Pressure ECM_remodeling->IOP_reduction Causes

FP Receptor Signaling Pathway.

Experimental Protocols for Studying AL-8810 and Intraocular Pressure

In Vivo Study of AL-8810 in a Mouse Model

This protocol is adapted from a study investigating the role of the FP receptor in IOP reduction in mice.

Objective: To determine the effect of topical AL-8810 methyl ester on intraocular pressure, both alone and in combination with an FP receptor agonist.

Animal Model: C57BL/6J wild-type mice.

Materials:

  • AL-8810 methyl ester

  • Latanoprost Free Acid (LFA) or other FP receptor agonist

  • Vehicle solution (e.g., saline or a buffered solution with a solubilizing agent)

  • Rebound tonometer (e.g., TonoLab)

  • Micropipette for topical administration

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions and handling for several days prior to the study.

  • Baseline IOP Measurement: Measure baseline IOP in both eyes of each mouse using a rebound tonometer. Multiple readings should be taken and averaged for each eye.

  • Topical Administration:

    • AL-8810 alone: Topically administer a single drop (e.g., 1-5 µL) of AL-8810 solution (e.g., 10 mM) to one eye. The contralateral eye receives the vehicle as a control.

    • Co-administration: To test the antagonistic effect, pre-treat the eye with AL-8810 solution 30-60 minutes before administering the FP receptor agonist (e.g., Latanoprost Free Acid, 10⁻⁴ M). The contralateral eye can be treated with the FP agonist and the vehicle for AL-8810.

  • IOP Monitoring: Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the effect.

  • Data Analysis: Calculate the change in IOP from baseline for each eye and compare the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

General Protocol for Topical Ocular Drug Administration in Rabbits

Rabbits are a commonly used model for ophthalmic drug studies.

Procedure:

  • Animal Restraint: Gently restrain the rabbit.

  • Dose Administration: Instill a precise volume (typically 25-50 µL) of the test solution into the lower conjunctival cul-de-sac.

  • Blink Prevention: Hold the eyelids gently closed for a few seconds to prevent immediate washout of the drug.

  • Observation: Monitor the animal for any signs of ocular irritation.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_acclimatization Animal Acclimatization Baseline_IOP Baseline IOP Measurement Animal_acclimatization->Baseline_IOP Topical_admin Topical Administration (AL-8810 +/- FP Agonist) Baseline_IOP->Topical_admin IOP_monitoring Post-treatment IOP Monitoring Topical_admin->IOP_monitoring Data_analysis Data Analysis IOP_monitoring->Data_analysis Conclusion Conclusion on AL-8810 Effect Data_analysis->Conclusion

General Experimental Workflow.

Quantitative Data from In Vivo Studies

The following table presents data from a study in C57BL/6J mice, demonstrating the effect of AL-8810 on IOP.

Treatment GroupAnimal ModelDose/ConcentrationMaximum IOP Reduction (mmHg)Time to Maximum Effect (hours)Reference
AL-8810 aloneC57BL/6J Mice10 mMMinimal effectN/A
Latanoprost Free Acid (LFA)C57BL/6J Mice10⁻⁴ M~1.5 mmHg4-5 days (peak of repeated dosing)
LFA + AL-8810C57BL/6J Mice10⁻⁴ M LFA + 10 mM AL-8810No significant reductionN/A

Note: The study cited used a repeated dosing regimen, and the maximal effect was observed over several days. The data here is simplified to illustrate the antagonistic effect of AL-8810.

Formulation Considerations

For topical ophthalmic administration, AL-8810 methyl ester needs to be formulated in a vehicle that ensures its solubility, stability, and ocular bioavailability. Prostaglandin analogues are often lipophilic and may require solubilizing agents. Common components of ophthalmic formulations include:

  • Vehicle: Sterile water or saline.

  • Solubilizing agents: Surfactants like polysorbate 80 or cyclodextrins.

  • Viscosity-enhancing agents: To increase residence time on the ocular surface (e.g., hydroxypropyl methylcellulose).

  • Buffers: To maintain a physiological pH (e.g., phosphate or citrate buffers).

  • Tonicity-adjusting agents: To ensure the formulation is isotonic with tears (e.g., sodium chloride).

It is crucial to ensure the final formulation is sterile and free of particulate matter.

Logical Relationship of AL-8810's Mechanism of Action

Mechanism_Logic cluster_drug_action Drug Action AL8810 AL-8810 Methyl Ester FP_receptor FP Receptor AL8810->FP_receptor Blocks FP_agonist FP Receptor Agonist (e.g., Latanoprost) FP_agonist->FP_receptor Activates Signaling_cascade Signaling Cascade (PLC, IP₃, Ca²⁺) FP_receptor->Signaling_cascade Initiates Uveoscleral_outflow ↑ Uveoscleral Outflow Signaling_cascade->Uveoscleral_outflow IOP_reduction ↓ Intraocular Pressure Uveoscleral_outflow->IOP_reduction

Logical Flow of AL-8810's Action.

Conclusion

AL-8810 methyl ester is an indispensable tool for dissecting the role of the FP receptor in intraocular pressure regulation. Its selective antagonist properties allow researchers to confirm the FP receptor-mediated effects of various ocular hypotensive agents. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at furthering our understanding of glaucoma pathophysiology and developing novel therapeutic strategies. Proper formulation and careful execution of in vivo experiments are paramount to obtaining reliable and reproducible results.

References

An In-depth Technical Guide to AL 8810 Methyl Ester: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a synthetic compound of significant interest in pharmacological research, particularly in studies related to the prostaglandin F2α (FP) receptor. It is the methyl ester prodrug of AL 8810, a potent and selective antagonist of the FP receptor.[1][2] This lipid-soluble ester form enhances its ability to permeate cell membranes, where it is likely hydrolyzed by intracellular esterases to release the active antagonist, AL 8810. This guide provides a comprehensive overview of the chemical structure and properties of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate. Its structure features a cyclopentane ring, characteristic of prostaglandins, with two hydroxyl groups, a fluorine atom, and two aliphatic side chains. One chain terminates in a methyl ester group, and the other contains a hydroxylated indanyl moiety.

Table 1: Chemical Identifiers and Descriptors
Identifier/DescriptorValue
IUPAC Name methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
CAS Number 1176541-11-9[3]
Molecular Formula C25H33FO4[3]
SMILES COC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--O)F">C@HO
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 416.5 g/mol
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility Ethanol: ~50 mg/mL, DMSO: ~25 mg/mL, Dimethylformamide (DMF): ~30 mg/mL[1]
Storage Store at -20°C[1]
Stability ≥ 4 years at -20°C[1]

Mechanism of Action

This compound acts as a prodrug, delivering the active compound AL 8810 to its site of action. AL 8810 is a selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] The FP receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand prostaglandin F2α (PGF2α), typically stimulates the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

AL 8810 competitively inhibits the binding of PGF2α and other FP receptor agonists, thereby blocking this signaling cascade.[4] This makes AL 8810 and its methyl ester derivative valuable tools for investigating the physiological and pathological roles of the FP receptor.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α (Agonist) FP_receptor FP Receptor PGF2a->FP_receptor Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Inhibits Gq11 Gq/11 FP_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

FP Receptor Signaling and Antagonism by AL 8810.

Experimental Protocols

Given that the pharmacology of this compound has not been extensively published, the following protocols are based on established methods for its active form, AL 8810, and other prostaglandin analogs.

In Vitro FP Receptor Binding Assay

This protocol determines the binding affinity of this compound (or its hydrolysate, AL 8810) to the FP receptor.

  • Cell Culture: Use a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells). Culture cells in appropriate media until they reach confluency.

  • Membrane Preparation: Harvest the cells, homogenize them in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

    • Add increasing concentrations of unlabeled this compound or AL 8810.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 2 hours).

    • Terminate the reaction by rapid filtration through a glass fiber filter, and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay (PLC Activation)

This assay measures the functional consequence of FP receptor activation (or inhibition) by quantifying the production of inositol phosphates.

  • Cell Culture and Labeling: Culture FP receptor-expressing cells (e.g., A7r5 rat aortic smooth muscle cells) in a 24-well plate. Label the cells by incubating them overnight with myo-[3H]-inositol in an inositol-free medium.

  • Assay Procedure:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., LiCl) to allow for the accumulation of inositol phosphates.

    • For antagonist studies, pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known FP receptor agonist (e.g., fluprostenol).

    • Lyse the cells and separate the inositol phosphates from free inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the EC50 of the agonist in the absence and presence of the antagonist. A competitive antagonist like AL 8810 will cause a parallel rightward shift of the agonist dose-response curve. The pA2 value, a measure of antagonist potency, can be determined from a Schild plot.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture FP Receptor- Expressing Cells Radiolabeling Radiolabeling with myo-[3H]-inositol (for PLC Assay) Cell_Culture->Radiolabeling Preincubation Pre-incubation with This compound Radiolabeling->Preincubation Stimulation Stimulation with FP Receptor Agonist Preincubation->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Separation Anion-Exchange Chromatography Cell_Lysis->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis Data Analysis (EC50, pA2) Quantification->Data_Analysis

Workflow for Phosphoinositide Turnover Assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of FP receptor signaling. Its nature as a prodrug allows for efficient delivery of the active antagonist, AL 8810, into cells. The provided information on its chemical structure, properties, and detailed experimental protocols serves as a comprehensive resource for researchers in drug discovery and development. The methodologies outlined, based on established practices for prostaglandin analogs, will enable the robust characterization of its antagonistic effects and its utility in elucidating the roles of the FP receptor in various physiological and disease states.

References

Methodological & Application

Application Notes and Protocols for AL 8810 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor. It is a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes. While primarily classified as an antagonist, AL 8810 also exhibits weak partial agonist activity. This document provides detailed protocols for the in vitro and in vivo application of this compound, along with a summary of its pharmacological properties and signaling pathways.

Physicochemical Properties

PropertyValue
Chemical Name (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid methyl ester
Molecular Formula C29H39FO5
Molecular Weight 486.6 g/mol
Appearance A solution in methyl acetate
Storage Store at -20°C

Pharmacological Data

AL 8810 is a competitive antagonist at the FP receptor and has been characterized in various cell lines.[1]

Table 1: In Vitro Pharmacological Profile of AL 8810 [1]

ParameterCell LineValueAgonist Used
EC50 (Agonist activity) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM-
Emax (relative to cloprostenol) A7r5 rat thoracic aorta smooth muscle cells19%-
EC50 (Agonist activity) Swiss mouse 3T3 fibroblasts186 ± 63 nM-
Emax (relative to cloprostenol) Swiss mouse 3T3 fibroblasts23%-
pA2 (Antagonist activity) A7r5 rat thoracic aorta smooth muscle cells6.68 ± 0.23Fluprostenol
Ki (Antagonist activity) A7r5 rat thoracic aorta smooth muscle cells426 ± 63 nMFluprostenol
pA2 (Antagonist activity) Swiss mouse 3T3 fibroblasts6.34 ± 0.09Fluprostenol
  • Selectivity: At a concentration of 10 µM, AL 8810 does not significantly inhibit the functional responses of TP, DP, EP2, or EP4 prostaglandin receptor subtypes.[1]

Signaling Pathways

AL 8810 exhibits biased agonism. While it antagonizes the canonical Gq/11-PLC-IP3-Ca2+ signaling pathway activated by PGF2α, it independently activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2, through a mechanism involving Epidermal Growth Factor Receptor (EGFR) transactivation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_R FP Receptor PGF2a->FP_R Agonist Gq11 Gq/11 FP_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream AL8810 AL 8810 AL8810->FP_R Antagonist

Figure 1. Antagonism of the canonical Gq/11 signaling pathway by AL 8810.

MAPK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AL8810 AL 8810 FP_R FP Receptor AL8810->FP_R Biased Agonist Src Src FP_R->Src Activates EGFR EGFR Ras Ras EGFR->Ras Activates MMPs MMPs Src->MMPs Activates EGF_ligand EGF Ligand (shed) MMPs->EGF_ligand Cleaves pro-EGF EGF_ligand->EGFR Binds and Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

Figure 2. AL 8810-mediated activation of the MAPK/ERK pathway via EGFR transactivation.

Experimental Protocols

In Vitro Assays

1. Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of AL 8810 for the FP receptor.

Binding_Assay_Workflow prep Prepare cell membranes expressing FP receptor incubation Incubate membranes with: - Fixed concentration of radiolabeled FP agonist (e.g., [³H]-PGF2α) - Increasing concentrations of AL 8810 prep->incubation separation Separate bound and free radioligand (e.g., vacuum filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis: - Plot % inhibition vs. AL 8810 concentration - Calculate IC50 and Ki values quantification->analysis

Figure 3. Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from A7r5 or 3T3 cells)

  • Radiolabeled FP agonist (e.g., [³H]-PGF2α)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable cell line expressing the FP receptor.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radiolabeled agonist, and binding buffer.

    • Non-specific Binding: Cell membranes, radiolabeled agonist, and a high concentration of a non-labeled FP agonist (e.g., 10 µM PGF2α).

    • Competition: Cell membranes, radiolabeled agonist, and increasing concentrations of AL 8810.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of AL 8810.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Intracellular Calcium Mobilization Assay

This assay measures the ability of AL 8810 to antagonize agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • FP receptor agonist (e.g., fluprostenol)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation: Add varying concentrations of AL 8810 to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Injection and Measurement: Place the plate in a fluorescence plate reader. Inject a fixed concentration of the FP agonist (e.g., EC80 of fluprostenol) into the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity for each well.

    • Plot the agonist-induced calcium response as a function of AL 8810 concentration.

    • Determine the IC50 of AL 8810 for the inhibition of the agonist response.

3. Western Blot for ERK1/2 Phosphorylation

This protocol assesses the ability of AL 8810 to induce the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor)

  • This compound

  • PGF2α (as a positive control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluence. Serum-starve the cells for several hours before treatment. Treat the cells with AL 8810 (e.g., 10 µM) or PGF2α (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Express the level of ERK1/2 phosphorylation as a ratio of phosphorylated ERK1/2 to total ERK1/2.

In Vivo Assay

1. Traumatic Brain Injury (TBI) Mouse Model

This protocol describes the use of AL 8810 in a controlled cortical impact (CCI) model of TBI in mice to assess its neuroprotective effects.

TBI_Workflow tbi Induce Traumatic Brain Injury (TBI) (e.g., Controlled Cortical Impact) treatment Administer AL 8810 or vehicle (e.g., intraperitoneal injection) tbi->treatment assessment Assess neurological and motor function (e.g., Neurological Deficit Score, Grip Strength Test) treatment->assessment histology Perform histological analysis (e.g., lesion volume, neuronal loss, gliosis) assessment->histology analysis Data Analysis: - Compare outcomes between AL 8810 and vehicle groups histology->analysis

Figure 4. Workflow for in vivo evaluation of AL 8810 in a TBI model.

Materials:

  • Male C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Controlled cortical impactor device

  • This compound

  • Vehicle (e.g., saline or DMSO/saline mixture)

  • Surgical tools

  • Equipment for behavioral testing (e.g., grip strength meter)

Procedure:

  • Anesthesia and Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the desired cortical region.

  • Induction of TBI: Induce a moderate to severe TBI using a controlled cortical impactor device with defined parameters (e.g., impactor tip diameter, velocity, depth, and dwell time).

  • Drug Administration: Shortly after the induction of TBI (e.g., within 30 minutes), administer AL 8810 or vehicle via intraperitoneal (IP) injection. A typical dose might be 1-10 mg/kg.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring for recovery.

  • Neurological and Functional Assessment: At various time points post-injury (e.g., 24, 48 hours, and weekly), assess neurological deficits using a standardized scoring system (e.g., Neurological Deficit Score). Evaluate motor function using tests such as the grip strength test or rotarod.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains for histological analysis. Assess outcomes such as lesion volume, neuronal loss, and markers of inflammation and gliosis (e.g., Iba1 for microglia, GFAP for astrocytes) using immunohistochemistry.

  • Data Analysis: Compare the behavioral and histological outcomes between the AL 8810-treated group and the vehicle-treated control group using appropriate statistical methods.

Conclusion

This compound is a critical tool for elucidating the roles of the FP receptor in health and disease. Its unique pharmacological profile as a selective antagonist with biased agonist properties makes it particularly interesting for studying the diverse signaling capabilities of the FP receptor. The protocols provided here offer a framework for the in vitro and in vivo characterization and application of AL 8810, which can be adapted to specific research needs. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for AL 8810 Methyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a synthetic analog of prostaglandin F2α (PGF2α) that functions as a potent and selective antagonist of the PGF2α receptor, also known as the FP receptor.[1][2][3] This compound has been instrumental in elucidating the physiological and pathological roles of the FP receptor in various biological systems. While primarily characterized as a competitive antagonist of the canonical G-protein coupled signaling pathway, AL 8810 has also been shown to exhibit partial agonist activity towards the MAPK/ERK signaling cascade through a distinct, G-protein independent mechanism.[4][5] These dual properties make AL 8810 a valuable pharmacological tool for in vitro studies.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, intended to guide researchers in its effective application.

Mechanism of Action

This compound is a selective antagonist at the FP receptor.[2][3] It competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting the canonical Gαq-mediated signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium ([Ca2+]i).[3][6]

Interestingly, AL 8810 can also act as a partial agonist, stimulating the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[4][5][7] This activation is independent of the Gαq pathway and is mediated through the transactivation of the epidermal growth factor receptor (EGFR).[5][8]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
Antagonist Activity
pA2A7r5 rat thoracic aorta smooth muscle cells6.68 ± 0.23[2]
pA2Swiss mouse 3T3 fibroblasts6.34 ± 0.09[2]
KiA7r5 cells426 ± 63 nM[2]
KiSwiss mouse 3T3 fibroblasts~400-500 nM[3]
Partial Agonist Activity
EC50 (Phospholipase C activation)A7r5 cells261 ± 44 nM[2]
Emax (Phospholipase C activation, relative to cloprostenol)A7r5 cells19%[2]
EC50 (Phospholipase C activation)Swiss mouse 3T3 fibroblasts186 ± 63 nM[2]
Emax (Phospholipase C activation, relative to cloprostenol)Swiss mouse 3T3 fibroblasts23%[2]

Signaling Pathways

Below are diagrams illustrating the dual signaling roles of this compound.

AL8810_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 AL8810->FP_receptor Competitively Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers AL8810_Agonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Src Src Kinase FP_receptor->Src Activates EGFR EGFR ERK ERK1/2 EGFR->ERK Activates MMPs MMPs Src->MMPs Activates MMPs->EGFR Transactivates (via EGF shedding) AL8810 AL 8810 AL8810->FP_receptor Binds & Activates pERK p-ERK1/2 ERK->pERK Phosphorylation Experimental_Workflow cluster_protocol1 Protocol 1: Calcium Mobilization Assay cluster_protocol2 Protocol 2: ERK1/2 Phosphorylation Assay P1_1 Seed Cells P1_2 Load with Fluo-4 AM P1_1->P1_2 P1_3 Incubate with AL 8810 P1_2->P1_3 P1_4 Stimulate with Agonist P1_3->P1_4 P1_5 Measure Fluorescence P1_4->P1_5 P1_6 Data Analysis (IC50, pA2) P1_5->P1_6 P2_1 Seed Cells & Serum Starve P2_2 Treat with AL 8810 P2_1->P2_2 P2_3 Cell Lysis & Protein Quantification P2_2->P2_3 P2_4 Western Blot for p-ERK/Total ERK P2_3->P2_4 P2_5 Densitometry & Data Analysis P2_4->P2_5

References

Application Notes and Protocols for In Vivo Administration of AL-8810 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor.[1] Its methyl ester form is a lipid-soluble prodrug designed to enhance tissue penetration, particularly in ocular applications. These application notes provide detailed protocols for the in vivo administration of AL-8810 methyl ester for research purposes, focusing on topical ocular and systemic (intraperitoneal) routes. The information is compiled from published studies and common laboratory practices for administering prostaglandin analogs.

Application Notes

AL-8810 acts as a competitive antagonist at the FP receptor, making it a valuable tool for studying the physiological and pathological roles of PGF2α signaling.[1][2] By blocking the binding of PGF2α and other FP receptor agonists, AL-8810 can be used to investigate processes such as intraocular pressure (IOP) regulation, uterine contractions, and inflammatory responses.[2] While the pharmacology of AL-8810 (free acid) has been characterized in vitro, demonstrating its selectivity for the FP receptor over other prostanoid receptors, the specific in vivo pharmacology of the methyl ester has not been extensively published.[1] It is presumed that AL-8810 methyl ester is hydrolyzed in vivo to the active free acid, AL-8810.

Mechanism of Action:

AL-8810 is a competitive antagonist, meaning it binds to the FP receptor at the same site as the endogenous ligand, PGF2α, and other agonists, but does not activate the receptor. This binding event prevents the agonist from binding and initiating the downstream signaling cascade. The primary signaling pathway activated by the FP receptor involves the Gq protein, which stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this initial binding step, AL-8810 inhibits the entire downstream signaling cascade.

Signaling Pathway Diagram:

FP_Receptor_Antagonist_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Antagonism by AL-8810.

Quantitative Data

The following table summarizes the available quantitative data for AL-8810 from in vitro and in vivo studies. Note the limited availability of in vivo dose-response data for AL-8810 methyl ester's direct effects.

ParameterSpecies/ModelAdministration RouteConcentration/DoseEffectReference
FP Receptor Antagonism (pA2)Rat Aortic Smooth Muscle CellsIn Vitro-6.68[1]
FP Receptor Antagonism (pA2)Swiss Mouse 3T3 FibroblastsIn Vitro-6.34[1]
FP Receptor Antagonism (Ki)Rat Aortic Smooth Muscle CellsIn Vitro-426 nM[1]
Blockade of Agonist-Induced IOP ReductionMouseTopical Ocular10 mMMinimal effect on IOP alone, but blocked the effects of an FP agonist.
NeuroprotectionMouse Model of Traumatic Brain InjuryIntraperitoneal10 mg/kgReduced structural and functional damage.[3]

Experimental Protocols

Protocol 1: Topical Ocular Administration in Mice

This protocol is designed for studying the effect of AL-8810 methyl ester on intraocular pressure (IOP) or as an antagonist to other topical ocular drugs in mice.

Materials:

  • AL-8810 methyl ester

  • Vehicle solution (see below for formulation)

  • Micropipette (P10 or P20) and sterile tips

  • Tonometer for small animals (e.g., TonoLab, Tono-Pen)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Animal restraining device

Vehicle Formulation (Recommended):

Due to the lipophilic nature of AL-8810 methyl ester and the lack of a specified vehicle in the literature, a common vehicle for prostaglandin analogs is recommended.

  • Primary Vehicle: Phosphate-buffered saline (PBS), pH 7.2.

  • Solubilizing Agent: A small percentage of a non-ionic surfactant such as Polysorbate 80 (Tween 80) or Cremophor EL is often used to dissolve lipophilic compounds. A starting concentration of 0.1-0.5% (v/v) is suggested. Alternatively, cyclodextrins can be used to improve solubility.[4][5]

  • Preparation:

    • Dissolve AL-8810 methyl ester in a small amount of ethanol or DMSO to create a stock solution.

    • Add the solubilizing agent to the PBS.

    • Slowly add the AL-8810 methyl ester stock solution to the PBS/surfactant mixture while vortexing to achieve the final desired concentration (e.g., 10 mM).

    • Ensure the final concentration of the organic solvent (ethanol or DMSO) is minimal (ideally <1%) to avoid ocular irritation.

    • Sterile filter the final solution through a 0.22 µm filter.

Experimental Workflow:

Ocular_Administration_Workflow start Start acclimatize Acclimatize Animals start->acclimatize baseline_iop Measure Baseline IOP acclimatize->baseline_iop anesthetize Anesthetize Mouse baseline_iop->anesthetize administer Topically Administer 1-2 µL of AL-8810 Solution anesthetize->administer monitor_iop Monitor IOP at Pre-defined Time Points administer->monitor_iop data_analysis Analyze IOP Data monitor_iop->data_analysis end End data_analysis->end

Caption: Topical Ocular Administration Workflow.

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes of each mouse before any treatment.

  • Anesthesia: Anesthetize the mouse using an appropriate method.

  • Administration: Using a micropipette, topically apply 1-2 µL of the AL-8810 methyl ester solution or vehicle control to the cornea of one eye. The other eye can serve as a control.

  • IOP Monitoring: Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the effect of the compound.

  • Data Analysis: Compare the IOP changes in the treated eye to the control eye and to baseline measurements.

Protocol 2: Intraperitoneal (IP) Administration in Rats

This protocol is suitable for studying the systemic effects of AL-8810 methyl ester.

Materials:

  • AL-8810 methyl ester

  • Vehicle solution (see below for formulation)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • Animal restraining device

Vehicle Formulation (Recommended):

  • Primary Vehicle: Sterile saline (0.9% NaCl) or PBS.[6][7][8][9]

  • Solubilizing Agent: Due to the poor aqueous solubility of AL-8810 methyl ester, a co-solvent system is recommended. A common formulation involves dissolving the compound in a small amount of an organic solvent like DMSO or ethanol and then diluting it with saline or PBS. The final concentration of the organic solvent should be kept low (typically <10%) to minimize toxicity.

  • Preparation:

    • Calculate the required amount of AL-8810 methyl ester based on the desired dose (e.g., 10 mg/kg) and the weight of the rat.

    • Dissolve the AL-8810 methyl ester in a minimal volume of DMSO or ethanol.

    • Add the sterile saline or PBS to the dissolved compound to reach the final injection volume (typically 0.1-0.5 mL for a rat).

    • Ensure the solution is well-mixed before injection.

Experimental Workflow:

IP_Administration_Workflow start Start weigh_animal Weigh Rat start->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose prepare_injection Prepare Injection Solution calculate_dose->prepare_injection restrain_animal Restrain Rat prepare_injection->restrain_animal perform_injection Perform Intraperitoneal Injection restrain_animal->perform_injection monitor_animal Monitor for Effects and Adverse Reactions perform_injection->monitor_animal collect_data Collect Data at Pre-defined Time Points monitor_animal->collect_data end End collect_data->end

Caption: Intraperitoneal Administration Workflow.

Procedure:

  • Animal Weighing: Accurately weigh the rat to determine the correct injection volume.

  • Dose Calculation: Calculate the volume of the prepared AL-8810 methyl ester solution needed to achieve the desired dose (e.g., 10 mg/kg).

  • Animal Restraint: Properly restrain the rat to expose the abdomen.

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs. Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the solution.

  • Monitoring: Observe the animal for any immediate adverse reactions and at specified time points for the desired experimental outcomes.

  • Data Collection: Collect relevant data according to the experimental design.

References

Application Notes and Protocols: AL-8810 Methyl Ester for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 methyl ester is a potent and selective antagonist of the prostaglandin F2α (FP) receptor. As an esterified prodrug of its active form, AL-8810, it exhibits enhanced lipid solubility, making it a valuable tool for in vivo research. AL-8810 acts by competitively blocking the FP receptor, thereby inhibiting the physiological effects of prostaglandin F2α (PGF2α) and other FP receptor agonists. This document provides detailed application notes and protocols for the use of AL-8810 methyl ester in animal studies, with a focus on systemic administration for inflammation and traumatic brain injury models, and a proposed protocol for topical ocular administration in glaucoma research.

Data Presentation: Quantitative Dosage Summary

The following tables summarize the reported in vivo dosages for AL-8810.

Table 1: Systemic Administration of AL-8810

Animal ModelApplicationCompoundDosageRoute of AdministrationFrequencyReference
MouseLPS-induced Systemic InflammationAL-881010 mg/kgIntraperitoneal (i.p.)Single dose 30 minutes before LPS treatment[1]
MouseTraumatic Brain Injury (CCI model)AL-88101 - 10 mg/kgIntraperitoneal (i.p.)Post-treatment[1]

Table 2: Proposed Topical Ocular Administration of AL-8810 Methyl Ester

Animal ModelApplicationCompoundProposed ConcentrationRoute of AdministrationProposed Frequency
Rabbit/MonkeyGlaucoma/Ocular HypertensionAL-8810 Methyl Ester0.01% - 0.05%Topical (eye drops)Once or twice daily

Signaling Pathway of the Prostaglandin F2α (FP) Receptor

AL-8810 exerts its antagonistic effects by blocking the canonical signaling pathway of the FP receptor, a Gq protein-coupled receptor.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor AL8810 AL-8810 (Antagonist) AL8810->FP_receptor Gq Gq protein FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_ER->PKC activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, inflammation) PKC->Downstream TBI_Workflow Start Start TBI Induce Traumatic Brain Injury (e.g., CCI model) Start->TBI Treatment Administer AL-8810 (1-10 mg/kg, i.p.) or Vehicle TBI->Treatment Monitoring Neurological and Behavioral Monitoring (e.g., NDS, grip strength) Treatment->Monitoring Analysis Histological and Biochemical Analysis of Brain Tissue Monitoring->Analysis End End Analysis->End Glaucoma_Workflow Start Start Induce_OHT Induce Ocular Hypertension (OHT) in Animal Model Start->Induce_OHT Baseline_IOP Measure Baseline Intraocular Pressure (IOP) Induce_OHT->Baseline_IOP Treatment Topical Administration of AL-8810 Methyl Ester or Vehicle Baseline_IOP->Treatment IOP_Monitoring Monitor IOP at Regular Intervals Treatment->IOP_Monitoring Analysis Analyze IOP Reduction and Assess Ocular Health IOP_Monitoring->Analysis End End Analysis->End

References

Application Notes and Protocols: AL 8810 Methyl Ester Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor, making it a valuable tool in research and drug development for studying the physiological and pathological roles of the PGF2α signaling pathway. As the methyl ester form, AL 8810 methyl ester is a more lipophilic prodrug, analogous to clinically used prostaglandin analogs like latanoprost and travoprost, which can facilitate its passage across cellular membranes. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Formula C25H33FO4
Formula Weight 416.5 g/mol
Purity ≥98%
Supplied as Crystalline solid
Storage Temperature -20°C
Stability ≥ 4 years (as supplied)
Solubility in Ethanol ~50 mg/mL
Solubility in DMSO ~25 mg/mL
Solubility in Dimethyl Formamide ~30 mg/mL
Solubility in PBS (pH 7.2) ~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent. This stock solution is ideal for long-term storage and for making subsequent dilutions into aqueous buffers or cell culture media.

Materials:

  • This compound (crystalline solid)

  • Anhydrous ethanol, DMSO, or dimethyl formamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (ethanol, DMSO, or DMF) to the tube to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).

  • Dissolution: Vortex the solution gently until the crystalline solid is completely dissolved. To aid dissolution, the tube can be warmed to 37°C and briefly sonicated.

  • Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of Aqueous Working Solutions from Organic Stock

This protocol details the dilution of the high-concentration organic stock solution into aqueous buffers or cell culture media for immediate use in biological experiments.

Materials:

  • High-concentration organic stock solution of this compound

  • Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock: Thaw a single aliquot of the organic stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, it is recommended to perform serial dilutions.

    • Prepare an intermediate dilution of the organic stock in the same solvent if necessary.

    • Add the required volume of the organic stock (or intermediate dilution) to the aqueous buffer or cell culture medium. It is crucial to add the organic stock to the aqueous solution while gently vortexing to ensure rapid mixing and prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in the working solution is minimal (typically <0.5%) to avoid solvent-induced physiological effects.

  • Use Immediately: Aqueous solutions of this compound are not recommended for storage for more than one day. Prepare fresh working solutions for each experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the FP receptor, which is antagonized by AL 8810, and the experimental workflow for preparing this compound stock solutions.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Blocks Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Modulates activity PKC->Cellular_Response Phosphorylates targets

Caption: FP Receptor Signaling Pathway Antagonized by AL 8810.

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: This compound (Crystalline Solid) weigh Weigh Powder start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex purge Purge with Inert Gas vortex->purge aliquot Aliquot into Single-Use Vials purge->aliquot store Store at -20°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Aqueous Buffer or Cell Culture Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Experimental Workflow for this compound Solution Preparation.

Application Notes and Protocols for AL-8810 Methyl Ester as a Pharmacological Tool in Experimental Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 methyl ester is a potent and selective antagonist of the prostaglandin F2α (FP) receptor. In the field of glaucoma research, it serves as a critical pharmacological tool for elucidating the mechanisms of action of prostaglandin analogs, a first-line treatment for lowering intraocular pressure (IOP). While not used to induce experimental glaucoma by elevating IOP, AL-8810 is invaluable for investigating the signaling pathways involved in aqueous humor outflow and for validating the FP receptor as a target for novel glaucoma therapies. These application notes provide detailed protocols for utilizing AL-8810 methyl ester in experimental settings to study the pharmacology of glaucoma treatments.

Mechanism of Action

Prostaglandin F2α (PGF2α) analogs, such as latanoprost, lower IOP primarily by binding to FP receptors in the ciliary muscle and trabecular meshwork. This activation initiates a signaling cascade that leads to increased uveoscleral and trabecular outflow of aqueous humor. The proposed mechanisms include:

  • Remodeling of the Extracellular Matrix (ECM): Activation of FP receptors leads to the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade ECM components, thereby reducing hydraulic resistance in the outflow pathways.

  • Changes in Cell Shape and Cytoskeleton: FP receptor signaling can induce relaxation of the ciliary muscle and alter the cytoskeleton of trabecular meshwork cells, widening the intercellular spaces for enhanced aqueous humor drainage.[1][2]

AL-8810, as a selective FP receptor antagonist, competitively binds to FP receptors, thereby blocking the binding of PGF2α analogs and inhibiting their downstream effects. This antagonistic action prevents the reduction in IOP that would otherwise be induced by these agonists.

Signaling Pathway Blockade by AL-8810

The binding of PGF2α analogs to the FP receptor, a G-protein coupled receptor, primarily activates the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). These signaling events contribute to the regulation of aqueous humor outflow. AL-8810 blocks the initiation of this cascade by preventing the initial ligand-receptor interaction.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling PGF2a Analog PGF2a Analog FP Receptor FP Receptor PGF2a Analog->FP Receptor Binds & Activates AL-8810 AL-8810 AL-8810->FP Receptor Binds & Blocks Gaq Gaq FP Receptor->Gaq Activates PLC PLC Gaq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_Release [Ca2+]i Release IP3_DAG->Ca2_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Downstream_Effects Increased Aqueous Outflow (ECM Remodeling, Cytoskeletal Changes) Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: AL-8810 antagonism of the PGF2α signaling pathway.

Quantitative Data Summary

The following table summarizes the antagonistic effect of AL-8810 on the IOP-lowering activity of PGF2α analogs in mice.

Treatment GroupAnimal ModelAdministration RouteIOP Change from Baseline (mean ± SEM)Reference
Latanoprost (0.005%)C57BL/6J MiceTopical-2.5 ± 0.4 mmHg
AL-8810 (10 mM)C57BL/6J MiceTopicalMinimal effect[3]
Latanoprost + AL-8810C57BL/6J MiceTopicalMinimal effect (antagonized latanoprost effect)[3]
Latanoprost (0.01%)NIH Swiss MiceTopical-14% ± 8%[4]
Latanoprost (60 ng)Brown Norway RatsTopicalInitial hypertension (4.21 ± 0.52 mmHg) followed by prolonged hypotension (-4.79 ± 0.65 mmHg)[5]
Latanoprost + Thalidomide (TNF-α inhibitor)Brown Norway RatsTopicalBlocked ocular hypotension, enhanced initial hypertension[5]

Experimental Protocols

Protocol 1: In Vivo Antagonism of Latanoprost-Induced IOP Reduction in Mice

Objective: To evaluate the ability of AL-8810 methyl ester to block the IOP-lowering effect of latanoprost in a mouse model.

Materials:

  • AL-8810 methyl ester

  • Latanoprost ophthalmic solution (0.005%)

  • Vehicle (e.g., phosphate-buffered saline [PBS] containing 0.02% polysorbate 80)

  • Male C57BL/6J mice (8-12 weeks old)

  • Rebound tonometer (e.g., TonoLab)

  • Micropipette

Procedure:

  • Animal Acclimation: Acclimate mice to handling and IOP measurement for at least one week prior to the experiment.

  • Baseline IOP Measurement: Measure baseline IOP in both eyes of conscious mice using a rebound tonometer.[6][7]

  • Drug Preparation:

    • Dissolve AL-8810 methyl ester in the vehicle to a final concentration of 10 mM.

    • Use a commercially available latanoprost solution or prepare a 0.005% solution in a suitable vehicle.

  • Drug Administration:

    • Divide mice into three groups:

      • Group 1 (Control): Topical administration of 2 µL of vehicle to one eye.

      • Group 2 (Latanoprost): Topical administration of 2 µL of 0.005% latanoprost to one eye.

      • Group 3 (Latanoprost + AL-8810): Topical administration of 2 µL of 10 mM AL-8810 to one eye, followed 30 minutes later by 2 µL of 0.005% latanoprost to the same eye.

  • IOP Monitoring: Measure IOP in both eyes at 1, 2, 4, 6, and 24 hours post-administration of the final compound.[3][4]

  • Data Analysis: Calculate the change in IOP from baseline for each time point and compare the results between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

cluster_workflow Experimental Workflow for In Vivo Antagonism Study A Animal Acclimation & Baseline IOP Measurement B Group Assignment (Control, Latanoprost, Latanoprost + AL-8810) A->B C Topical Drug Administration (Vehicle, Latanoprost, AL-8810 then Latanoprost) B->C D IOP Measurement at Multiple Time Points (e.g., 1, 2, 4, 6, 24h) C->D E Data Analysis (Calculate ΔIOP, Statistical Comparison) D->E

Caption: Workflow for in vivo antagonism of latanoprost by AL-8810.

Protocol 2: In Vitro Inhibition of PGF2α-Induced Effects in Human Trabecular Meshwork (HTM) Cells

Objective: To assess the ability of AL-8810 to block PGF2α-induced signaling and functional changes in cultured HTM cells.

Materials:

  • Primary or immortalized HTM cells

  • Cell culture medium and supplements

  • AL-8810 methyl ester

  • PGF2α

  • Calcium imaging reagents (e.g., Fura-2 AM)

  • Western blotting reagents

  • Reagents for MMP activity assay (e.g., gelatin zymography)

Procedure:

  • Cell Culture: Culture HTM cells to confluence in appropriate multi-well plates or dishes.

  • Pre-treatment with AL-8810: Pre-incubate a subset of cells with AL-8810 (e.g., 1 µM) for 30-60 minutes.

  • Stimulation with PGF2α: Stimulate the cells (with and without AL-8810 pre-treatment) with PGF2α (e.g., 100 nM).

  • Assessment of Downstream Effects:

    • Calcium Mobilization: Measure changes in intracellular calcium concentration using a fluorescent calcium indicator.

    • MMP Expression/Activity: Analyze the cell culture supernatant for MMP-1, MMP-3, and MMP-9 expression and activity using Western blotting or zymography.[1][2]

    • Cytoskeletal Changes: Stain the cells with phalloidin to visualize changes in the actin cytoskeleton.

  • Data Analysis: Quantify the results and compare the effects of PGF2α in the presence and absence of AL-8810.

Conclusion

AL-8810 methyl ester is an indispensable tool for researchers investigating the molecular pharmacology of glaucoma. Its selective antagonism of the FP receptor allows for the precise dissection of signaling pathways that regulate aqueous humor outflow. The protocols outlined in these application notes provide a framework for utilizing AL-8810 to validate new therapeutic targets and to further our understanding of the mechanisms underlying the therapeutic effects of prostaglandin analogs in the treatment of glaucoma.

References

Application Notes and Protocols for AL 8810 Methyl Ester in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a valuable pharmacological tool for studying the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. It is a selective FP receptor antagonist that exhibits weak partial agonist activity.[1] This characteristic makes it particularly useful for investigating the physiological and pathological roles of the PGF2α signaling pathway. One of the key downstream effects of FP receptor activation is the mobilization of intracellular calcium ([Ca2+]i).[2] Calcium imaging assays provide a robust and high-throughput method to quantify the effects of compounds like this compound on this signaling cascade.

These application notes provide detailed protocols for utilizing this compound in calcium imaging assays, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[2] Upon binding of an agonist such as PGF2α or the potent synthetic analog fluprostenol, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[3][5][6] This rapid increase in intracellular calcium can be detected using fluorescent calcium indicators.

This compound acts as a competitive antagonist at the FP receptor, blocking the binding of agonists and thereby inhibiting the downstream release of intracellular calcium.[1]

Data Presentation

Quantitative data for this compound and a common FP receptor agonist, fluprostenol, are summarized below. This data is crucial for designing and interpreting calcium imaging experiments.

CompoundParameterValueCell LineNotesReference
This compound EC50 (Agonist activity) 186 ± 63 nMSwiss 3T3 fibroblastsWeak partial agonist, Emax = 23% relative to cloprostenol.[1]
EC50 (Agonist activity) 261 ± 44 nMA7r5 cellsWeak partial agonist, Emax = 19% relative to cloprostenol.[1]
pA2 (Antagonist activity) 6.34 ± 0.09Swiss 3T3 fibroblastsSchild slope = 0.80.[1]
pA2 (Antagonist activity) 6.68 ± 0.23A7r5 cellsSchild slope = 0.92.[1]
Ki (Antagonist activity) 426 ± 63 nMA7r5 cellsDetermined against 100 nM fluprostenol.[1]
Fluprostenol EC50 (Calcium mobilization) ~1-10 nM (estimated)VariousPotent and selective FP receptor agonist.[1]

Signaling Pathway

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGF2a PGF2α / Fluprostenol (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor AL8810 This compound (Antagonist) AL8810->FP_receptor [Blocks] Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release Opens Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Leads to Cellular_Response Cellular Response Ca_increase->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Plate Cells in 96-well plate Reagent_Prep 2. Prepare Reagents (AL 8810, Agonist, Fluo-4) Cell_Culture->Reagent_Prep Dye_Loading 3. Load Cells with Fluo-4 AM Reagent_Prep->Dye_Loading Antagonist_Incubation 4. Pre-incubate with This compound Dye_Loading->Antagonist_Incubation Agonist_Addition 5. Add Agonist & Record Fluorescence Antagonist_Incubation->Agonist_Addition Calculate_Response 6. Calculate Peak Fluorescence Response Agonist_Addition->Calculate_Response Generate_Curves 7. Generate Dose-Response and Inhibition Curves Calculate_Response->Generate_Curves Schild_Plot 8. Construct Schild Plot (for pA2 determination) Generate_Curves->Schild_Plot Determine_Parameters 9. Determine IC50, pA2, Ki Schild_Plot->Determine_Parameters

References

Application Notes and Protocols for AL 8810 Methyl Ester in Western Blot Analysis of FP Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a valuable pharmacological tool for studying the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. It is a selective FP receptor antagonist, although it also exhibits weak partial agonist properties.[1][2] Western blot analysis is a powerful technique to investigate the expression and signaling of the FP receptor. These application notes provide detailed protocols for utilizing this compound in Western blot analyses to characterize the FP receptor and its downstream signaling pathways.

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, primarily couples to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, intracellular calcium levels rise, and protein kinase C (PKC) is activated.[3] The FP receptor can also activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[4]

This compound competitively antagonizes the effects of FP receptor agonists like PGF2α and fluprostenol.[1] This antagonism can be observed by a reduction in agonist-induced downstream signaling events, such as ERK1/2 phosphorylation.

Data Presentation

Table 1: Pharmacological Properties of this compound

ParameterCell LineValueReference
EC50 (Agonist Potency) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[2]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[2]
Emax (Relative to Cloprostenol) A7r5 rat thoracic aorta smooth muscle cells19%[2]
Swiss mouse 3T3 fibroblasts23%[2]
pA2 (Antagonist Potency) A7r5 cells (against fluprostenol)6.68 ± 0.23[2]
3T3 cells (against fluprostenol)6.34 ± 0.09[2]
Ki (Antagonist Potency) A7r5 cells (against 100 nM fluprostenol)426 ± 63 nM[2]

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Activates AL8810 AL 8810 Methyl Ester AL8810->FP_Receptor Antagonizes Gq Gq FP_Receptor->Gq Activates Ras Ras FP_Receptor->Ras Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) pERK->Cellular_Response

Caption: FP Receptor Signaling Pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis Start Seed Cells Treatment Treat with this compound and/or PGF2α Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation (No Boiling) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-FP Receptor, anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Analysis Densitometry Analysis Imaging->Analysis

References

Application Notes and Protocols for AL 8810 Methyl Ester in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As a PGF2α analogue, it is a valuable pharmacological tool for investigating the physiological and pathological roles of the FP receptor.[3] Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands with their receptors, providing quantitative data on affinity and receptor density.[4] This document provides detailed application notes and a comprehensive protocol for the use of this compound as a competitor in radioligand binding assays for the FP receptor.

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, primarily couples to Gq protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Data Presentation

The following table summarizes the binding affinity (Ki) of the active form, AL-8810, for the FP receptor in different cell lines. This compound is readily hydrolyzed to AL-8810, its active carboxylic acid form, and is therefore expected to exhibit similar antagonist properties in situ.

CompoundReceptorCell LineKᵢ (nM)Reference
AL-8810Prostaglandin F2α (FP)Rat A7r5 smooth muscle cells426 ± 63[3]
AL-8810Prostaglandin F2α (FP)Mouse 3T3 fibroblasts200 ± 60[1]

Experimental Protocols

Competition Radioligand Binding Assay for the FP Receptor

This protocol describes a competition binding assay to determine the affinity of this compound for the FP receptor using [3H]-PGF2α as the radioligand and cell membranes expressing the FP receptor.

Materials and Reagents:

  • Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues known to endogenously express the FP receptor.[4]

  • Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α) with high specific activity.

  • Competitor: this compound.

  • Unlabeled Ligand for Non-Specific Binding: Unlabeled PGF2α or another high-affinity FP receptor agonist/antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • 96-well Plates: For incubation of the assay.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Vials and Cocktail: For quantifying radioactivity.

  • Liquid Scintillation Counter: To measure the radioactivity.

Protocol:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration of 50-100 µg/mL (the optimal concentration should be determined empirically).[5]

    • Homogenize the membrane suspension gently to ensure uniformity.

  • Assay Setup:

    • The assay is performed in a final volume of 200 µL in a 96-well plate.

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]-PGF2α (at a final concentration close to its Kd, typically 1-5 nM), and 100 µL of the membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of unlabeled PGF2α (at a final concentration of 1-10 µM), 50 µL of [3H]-PGF2α, and 100 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [3H]-PGF2α, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

    • Quickly wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[6]

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent and to reduce chemiluminescence.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate by subtracting the CPM of the non-specific binding wells from the CPM of the total binding and competition binding wells.

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

    • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare FP Receptor Membrane Suspension Incubation Incubate Membranes with Radioligand and Competitor in 96-well Plate Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand ([3H]-PGF2α) and Competitor (this compound) Dilutions Reagent_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Quantify Radioactivity with Scintillation Counter Washing->Counting Analysis Calculate Specific Binding, Determine IC50, and Calculate Ki Counting->Analysis

Radioligand Binding Assay Workflow

References

Application Notes: AL 8810 Methyl Ester in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2][3] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the PGF2α/FP receptor signaling pathway in various tissues, particularly in smooth muscle. Smooth muscle contraction is a fundamental process in numerous organ systems, including the vascular, respiratory, reproductive, and gastrointestinal tracts.[3][4] PGF2α is a prostanoid that elicits strong smooth muscle contraction by activating FP receptors, which are G-protein coupled receptors.[3][5] AL 8810, by competitively blocking this interaction, allows researchers to dissect the specific contribution of the PGF2α pathway to smooth muscle function and to evaluate the therapeutic potential of FP receptor antagonism. These notes provide detailed protocols and data for the application of AL 8810 in smooth muscle contraction studies.

Mechanism of Action

PGF2α initiates smooth muscle contraction by binding to its Gq-protein coupled FP receptor. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.

AL 8810 acts as a competitive antagonist at the FP receptor.[1][6] It binds to the receptor without activating the downstream signaling cascade, thereby preventing PGF2α or other FP receptor agonists from binding and initiating contraction. AL 8810 exhibits high selectivity for the FP receptor with no significant activity at other prostanoid receptors such as TP, DP, EP2, and EP4.[1][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL 8810 AL8810->FP_Receptor Binds & Blocks PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release Ca2 Ca²⁺ Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: PGF2α signaling pathway and AL 8810's point of inhibition.

Data Presentation: In Vitro Efficacy of AL 8810

The following tables summarize the quantitative data on the antagonist and weak partial agonist activities of AL 8810 in various smooth muscle and cell line preparations.

Table 1: Antagonist Activity of AL 8810 against FP Receptor Agonists

PreparationAgonistParameterValueReference
A7r5 Rat Aorta Smooth Muscle CellsFluprostenolpA26.68 ± 0.23[1]
A7r5 Rat Aorta Smooth Muscle CellsFluprostenolKi426 ± 63 nM[1]
Swiss Mouse 3T3 FibroblastsFluprostenolpA26.34 ± 0.09[1]
Rat UterusPGF2αKi2.9 ± 0.2 µM[7]
Rat UterusTravoprost acidKi0.6 ± 0.1 µM[7]
Rat UterusBimatoprostKi0.2 ± 0.02 µM[7]
Guinea Pig Tracheal Rings (EGF-induced contraction)Endogenous PGF2αInhibition46.7 ± 13.0 % at 10 µM[8]
Guinea Pig Tracheal Rings (PDGF-induced contraction)Endogenous PGF2αInhibition52.7 ± 13.2 % at 10 µM[8]

Table 2: Weak Partial Agonist Activity of AL 8810

PreparationParameterValueRelative to Full AgonistReference
A7r5 Rat Aorta Smooth Muscle CellsEC50261 ± 44 nM19% of Cloprostenol[1]
Swiss Mouse 3T3 FibroblastsEC50186 ± 63 nM23% of Cloprostenol[1]

Experimental Protocols

Protocol 1: Organ Bath Assay for Smooth Muscle Contraction

This protocol describes a classic organ bath experiment to assess the effect of AL 8810 on agonist-induced smooth muscle contraction in isolated tissue strips (e.g., aorta, trachea, or uterus).

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • AL 8810 methyl ester stock solution (e.g., 10 mM in DMSO)

  • FP receptor agonist stock solution (e.g., PGF2α or Fluprostenol)

  • Organ bath system with force-displacement transducers and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.

    • Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm rings for vascular tissue).

    • Suspend the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g, depending on the tissue).

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

    • Assess tissue viability by inducing a contraction with a standard stimulus (e.g., 60 mM KCl). Tissues that do not respond adequately should be discarded.

  • Antagonist Incubation:

    • After washing out the standard stimulus and allowing the tissue to return to baseline, incubate the tissues with the desired concentration of AL 8810 (or vehicle control) for a predetermined period (e.g., 30 minutes).

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the FP receptor agonist (e.g., PGF2α).

    • Start with a low concentration of the agonist and increase it stepwise after the response to the previous concentration has reached a plateau.

    • Record the isometric tension developed at each agonist concentration.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximum response to the agonist in the absence of the antagonist.

    • Plot the concentration-response curves for the agonist in the presence and absence of different concentrations of AL 8810.

    • A competitive antagonist like AL 8810 will cause a rightward parallel shift in the agonist's concentration-response curve.[1]

    • Calculate the pA2 value using a Schild plot to quantify the potency of AL 8810.

G A Tissue Dissection & Preparation B Suspend Tissue in Organ Bath A->B C Equilibration (60-90 min) Under Resting Tension B->C D Viability Check (e.g., 60 mM KCl) C->D E Washout & Return to Baseline D->E F Incubate with AL 8810 (or Vehicle) for 30 min E->F G Generate Cumulative Agonist Concentration-Response Curve F->G H Data Recording & Analysis (Schild Plot for pA2) G->H

Caption: Workflow for an organ bath smooth muscle contraction experiment.
Protocol 2: Calcium Mobilization Assay in Smooth Muscle Cells

This protocol outlines a method to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells (e.g., A7r5 cells) in response to FP receptor stimulation and inhibition by AL 8810.

Materials:

  • Cultured smooth muscle cells (e.g., A7r5 rat thoracic aorta smooth muscle cells)[1]

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • This compound stock solution

  • FP receptor agonist stock solution (e.g., Fluprostenol)

  • Fluorescence plate reader or fluorescence microscope with imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture smooth muscle cells in appropriate growth medium until they reach a suitable confluency (e.g., 80-90%).

    • Seed the cells onto black-walled, clear-bottom 96-well plates (for plate reader assays) or glass coverslips (for microscopy). Allow cells to adhere overnight.

  • Dye Loading:

    • Wash the cells with HBSS.

    • Load the cells with a Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Antagonist Incubation:

    • Add HBSS containing the desired concentration of AL 8810 (or vehicle) to the cells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Response:

    • Place the plate or coverslip in the fluorescence measurement instrument.

    • Establish a stable baseline fluorescence reading.

    • Add the FP receptor agonist and record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths following excitation at two different wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, record emission following excitation at ~488 nm.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in [Ca2+]i.

    • Calculate the peak response (maximum fluorescence change from baseline) for each condition.

    • Compare the agonist-induced Ca2+ response in the presence and absence of AL 8810 to determine the inhibitory effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well plate B Load Cells with Ca²⁺ Indicator Dye A->B C Wash & De-esterify B->C D Incubate with AL 8810 or Vehicle C->D E Read Baseline Fluorescence D->E F Add FP Agonist E->F G Record Fluorescence Change Over Time F->G H Calculate Peak Ca²⁺ Response G->H I Compare Inhibited vs. Control Response H->I

Caption: Logical workflow for a cell-based calcium mobilization assay.

Troubleshooting and Considerations

  • Solubility: this compound is typically dissolved in an organic solvent like DMSO. Ensure the final concentration of the solvent in the experimental buffer is low (e.g., <0.1%) to avoid non-specific effects.

  • Partial Agonism: At higher concentrations, AL 8810 can exhibit weak partial agonist activity.[1] This should be considered when designing experiments and interpreting results, especially in systems highly sensitive to FP receptor stimulation.

  • Tissue Variability: The expression of FP receptors and the contractile response can vary between different smooth muscle types and species. It is important to characterize the system being studied.

  • Light Sensitivity: Some fluorescent dyes are sensitive to photobleaching. Minimize light exposure during dye loading and measurement.

By utilizing AL 8810 as a selective FP receptor antagonist and following these detailed protocols, researchers can effectively investigate the role of the PGF2α signaling pathway in smooth muscle physiology and pathophysiology.

References

Troubleshooting & Optimization

AL 8810 methyl ester solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AL 8810 methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lipid-soluble, esterified prodrug of AL 8810.[1] AL 8810 is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2][3] As an antagonist, it blocks the receptor's activity, thereby inhibiting the biological effects of PGF2α.[2][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For preparing stock solutions, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended.[1] It is supplied as a crystalline solid.[1]

Q3: What is the solubility of this compound in common solvents?

A3: The approximate solubility of this compound in various solvents is summarized in the table below.[1]

SolventApproximate Solubility (mg/mL)
Ethanol50
Dimethylformamide (DMF)30
Dimethyl Sulfoxide (DMSO)25
PBS (pH 7.2)0.5

Q4: How should I prepare an aqueous solution of this compound for biological experiments?

A4: To prepare an aqueous solution, you should first create a stock solution in an organic solvent like DMSO or ethanol.[1] This stock solution can then be further diluted into your aqueous buffer or isotonic saline.[1] It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects.[1] Alternatively, for an organic solvent-free solution, you can directly dissolve the crystalline solid in an aqueous buffer, though solubility is limited (approximately 0.5 mg/mL in PBS, pH 7.2).[1]

Q5: How should I store this compound?

A5: this compound is supplied as a crystalline solid and should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] It is not recommended to store aqueous solutions for more than one day.[1]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound.

Issue 1: Precipitation of this compound upon dilution of the stock solution into an aqueous buffer.

  • Cause: this compound has low solubility in aqueous solutions. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound may precipitate out of solution.

  • Solution:

    • Decrease the final concentration: The final concentration in the aqueous buffer may be too high. Try diluting to a lower final concentration.

    • Increase the percentage of organic solvent: If your experimental setup allows, a small, physiologically insignificant amount of the organic solvent can be maintained in the final aqueous solution to aid solubility.

    • Use a carrier protein: For in vitro experiments, incorporating a carrier protein like bovine serum albumin (BSA) in the aqueous buffer can help to maintain the solubility of lipid-soluble compounds.

    • Sonication: After dilution, briefly sonicate the solution to help dissolve any precipitate.

Issue 2: Inconsistent or unexpected experimental results.

  • Cause: This could be due to several factors, including degradation of the compound, improper solution preparation, or issues with the experimental setup.

  • Solution:

    • Prepare fresh solutions: As aqueous solutions are not stable for more than a day, always prepare them fresh before each experiment.[1]

    • Verify stock solution integrity: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its integrity may be compromised. Prepare a fresh stock solution from the crystalline solid.

    • Control for solvent effects: Ensure that the concentration of the organic solvent used to prepare the stock solution is consistent across all experimental conditions and that a vehicle control (containing the same amount of solvent) is included.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the compound: Accurately weigh out a specific amount of this compound (Formula Weight: 416.5 g/mol ).[1] For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.165 mg.

  • Add solvent: Add the appropriate volume of high-purity DMSO to the solid compound. For 4.165 mg, add 1 mL of DMSO.

  • Dissolve: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial. It is recommended to purge the vial with an inert gas before sealing to enhance stability.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thaw the stock solution: Thaw the 10 mM stock solution of this compound in DMSO at room temperature.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock solution.

  • Dilute: Add the calculated volume of the stock solution to your cell culture medium. It is best to add the stock solution to a small volume of the medium first, mix well, and then add the rest of the medium to ensure proper mixing and minimize precipitation.

  • Mix thoroughly: Gently vortex or invert the tube to ensure the working solution is homogeneous.

  • Use immediately: Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution.[1]

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue Encountered precipitate Precipitation upon aqueous dilution? start->precipitate inconsistent_results Inconsistent experimental results? precipitate->inconsistent_results No sol_precipitate_1 Decrease final concentration precipitate->sol_precipitate_1 Yes sol_inconsistent_1 Prepare fresh aqueous solutions inconsistent_results->sol_inconsistent_1 Yes end Issue Resolved inconsistent_results->end No sol_precipitate_2 Increase organic solvent percentage (if permissible) sol_precipitate_1->sol_precipitate_2 sol_precipitate_3 Use a carrier protein (e.g., BSA) sol_precipitate_2->sol_precipitate_3 sol_precipitate_4 Sonicate the final solution sol_precipitate_3->sol_precipitate_4 sol_precipitate_4->end sol_inconsistent_2 Prepare a fresh stock solution sol_inconsistent_1->sol_inconsistent_2 sol_inconsistent_3 Include proper vehicle controls sol_inconsistent_2->sol_inconsistent_3 sol_inconsistent_3->end FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates AL8810 This compound (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

References

improving AL 8810 methyl ester stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of AL 8810 methyl ester in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic analog of prostaglandin F2α (PGF2α) and serves as a lipid-soluble, esterified prodrug of AL 8810. In its active form (AL 8810), it functions as a potent and selective antagonist of the FP receptor. It is primarily used in research to study the physiological and pathological roles of the PGF2α signaling pathway.

Q2: How should I store the solid form of this compound?

The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.

SolventApproximate Solubility
Ethanol50 mg/mL
Dimethyl Sulfoxide (DMSO)25 mg/mL
Dimethylformamide (DMF)30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)0.5 mg/mL

Q4: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for storage for more than one day. The primary degradation pathway in aqueous media is the hydrolysis of the methyl ester to its biologically active free acid form, AL 8810. The rate of hydrolysis is influenced by pH and temperature.

Q5: Can I store stock solutions of this compound in organic solvents?

Stock solutions in anhydrous organic solvents like ethanol or DMSO are significantly more stable than aqueous solutions, especially when stored at -20°C or -80°C and protected from light. While specific long-term stability data for this compound in these solvents is not extensively published, other prostaglandin F2α methyl esters have shown stability for at least two years under these conditions. However, for sensitive experiments, it is always best practice to use freshly prepared solutions or to perform periodic purity checks of stored stock solutions.

Q6: What are the potential degradation products of this compound?

The primary and most common degradation product is the free acid, AL 8810, formed via hydrolysis. Other potential degradation products, especially under forced conditions such as extreme pH, high temperature, or exposure to light, may include:

  • Dehydration products: Loss of one or more hydroxyl groups.

  • Epimers: Inversion of the stereochemistry at chiral centers, particularly at the C-15 hydroxyl group.

  • Isomers: Such as the 5,6-trans isomer.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.

  • Possible Cause 1: Degradation of this compound in aqueous solution.

    • Troubleshooting Step: Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions, even for short periods. If you must prepare a working solution in advance, keep it on ice and use it within a few hours.

  • Possible Cause 2: Degradation of stock solution in organic solvent.

    • Troubleshooting Step: If your organic stock solution has been stored for an extended period, is stored at room temperature, or has been subjected to multiple freeze-thaw cycles, its purity may be compromised. Prepare a fresh stock solution from the solid compound. To verify the integrity of an older stock solution, a purity analysis via High-Performance Liquid Chromatography (HPLC) is recommended (see Experimental Protocols section).

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: Prostaglandin analogs can be lipophilic and may adsorb to certain types of plastic tubes or plates. To minimize this, use low-adhesion polypropylene or glass containers for the preparation and storage of solutions.

Issue 2: Observing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Presence of degradation products.

    • Troubleshooting Step: The primary degradation product to expect is the free acid, AL 8810. This will have a different retention time than the parent methyl ester in a reverse-phase HPLC system. Other minor peaks could correspond to dehydration products, epimers, or isomers. To identify these, a forced degradation study can be performed to intentionally generate these products and confirm their retention times (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC

This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., DMSO, ethanol)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Low-adhesion polypropylene or glass vials

Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot for analysis.

  • Dilute the sample to an appropriate concentration for HPLC analysis using the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Elute the compounds using a gradient of Mobile Phase A and B. A suggested gradient is:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound. The primary degradation product, AL 8810 (free acid), will have a shorter retention time than the methyl ester.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its potential degradation products.

Materials:

  • This compound stock solution (1 mg/mL in acetonitrile or ethanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system as described in Protocol 1

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all samples by HPLC as described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Testing cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) store_neg20 Store at -20°C prep->store_neg20 Aliquot & Store store_4 Store at 4°C prep->store_4 Aliquot & Store store_rt Store at Room Temp prep->store_rt Aliquot & Store hplc HPLC Analysis at Time Points (T=0, 1, 7, 30 days) store_neg20->hplc store_4->hplc store_rt->hplc data Data Analysis: - Peak Area Integration - % Degradation Calculation hplc->data

Caption: Workflow for assessing the stability of this compound solutions.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis AL 8810 (Free Acid) parent->hydrolysis Hydrolysis (Aqueous, pH) dehydration Dehydration Products parent->dehydration Dehydration (Acid, Heat) epimerization C-15 Epimer parent->epimerization Epimerization (Acid, Heat) isomerization 5,6-trans Isomer parent->isomerization Isomerization (Light, Heat)

Caption: Potential degradation pathways of this compound.

Technical Support Center: AL 8810 Methyl Ester Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AL 8810 methyl ester in their experiments. It includes troubleshooting advice for common problems, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α). It functions as a selective antagonist of the prostaglandin F2α receptor (FP receptor). While it is primarily an antagonist, it also exhibits weak partial agonist activity.[1][2] This means that while it primarily blocks the receptor from being activated by its natural ligand (PGF2α), it can also weakly activate the receptor on its own, especially at higher concentrations.

Q2: What is the difference between AL 8810 and this compound?

A2: AL 8810 is the free acid form, which is the active antagonist at the FP receptor. This compound is the esterified form of AL 8810. Methyl esters are often used as "pro-drugs" because their increased lipophilicity can improve cell membrane permeability. Once inside the cell, cellular esterases are expected to hydrolyze the methyl ester to the active carboxylic acid form, AL 8810.

Q3: How should I dissolve this compound?

A3: this compound has good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It has very low solubility in aqueous buffers. For most in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low and consistent across all conditions to avoid solvent-induced effects.

Q4: Is AL 8810 selective for the FP receptor?

A4: Yes, AL 8810 is a selective antagonist for the FP receptor. Studies have shown that even at high concentrations, it does not significantly inhibit the activity of other prostanoid receptors such as TP, DP, EP2, and EP4.[2]

Troubleshooting Guide

This guide addresses common problems that may be encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Poor Solubility / Precipitation in Assay Medium This compound has low aqueous solubility. The final concentration in the aqueous assay buffer may be too high.- Prepare a high-concentration stock solution in 100% DMSO or ethanol.- Serially dilute the stock solution in your assay buffer to the final working concentrations.- Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells.- Visually inspect for any precipitation after dilution. If precipitation occurs, lower the final concentration of this compound.
Unexpected Agonist-like Effects Observed AL 8810 is a partial agonist at the FP receptor.[1][3] At higher concentrations, its weak agonist activity may become apparent, especially in the absence of a full agonist.- Lower the concentration of this compound used in the experiment.- If possible, use a cell line with a lower level of FP receptor expression to reduce the signal amplification of the partial agonist effect.- Always include a vehicle control to assess the baseline response.
No Antagonist Effect Observed - The concentration of the full agonist used to stimulate the cells may be too high, making it difficult for a competitive antagonist like AL 8810 to compete for receptor binding.- The concentration of this compound may be too low to effectively antagonize the agonist.- The cells may not be expressing a sufficient number of functional FP receptors.- Perform an agonist concentration-response curve to determine the EC80 (80% of the maximal effective concentration) of your full agonist. Use this EC80 concentration for your antagonist assays.- Increase the concentration of this compound. A concentration-response curve for the antagonist should be performed.- Verify FP receptor expression in your cell line using techniques like qPCR, Western blot, or by testing a known potent FP receptor agonist.
High Variability Between Replicate Wells - Inconsistent cell seeding density.- Pipetting errors, especially with small volumes of concentrated stock solutions.- Edge effects in the microplate.- Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Use a calibrated pipette and perform serial dilutions to minimize errors with small volumes.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment.
Low Signal-to-Noise Ratio in Calcium Mobilization Assay - Insufficient loading of the calcium-sensitive dye.- Low level of FP receptor expression or poor coupling to the Gq signaling pathway.- Optimize the concentration of the calcium-sensitive dye and the loading time and temperature.- Consider using a cell line known to express high levels of FP receptors or a system where the receptor is overexpressed.- Ensure your assay buffer contains an appropriate concentration of calcium.

Quantitative Data Summary

The following table summarizes key quantitative parameters for AL 8810 from a study by Griffin et al. (1999). These values were determined in cell-based assays measuring phospholipase C activity.[2]

Parameter A7r5 Rat Aortic Smooth Muscle Cells Swiss 3T3 Mouse Fibroblasts
Agonist EC50 261 ± 44 nM186 ± 63 nM
Emax (relative to cloprostenol) 19%23%
Antagonist pA2 (against fluprostenol) 6.68 ± 0.236.34 ± 0.09
Antagonist Ki (against fluprostenol) 426 ± 63 nMNot Reported

Experimental Protocols

Detailed Methodology: In Vitro Antagonist Assay using Intracellular Calcium Mobilization

This protocol describes a common method for assessing the antagonist activity of this compound by measuring its ability to inhibit the intracellular calcium mobilization induced by a full FP receptor agonist, such as PGF2α or fluprostenol. This type of assay is often performed using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[4][5][6]

Materials:

  • Cells expressing the prostaglandin F2α (FP) receptor (e.g., HEK293 cells stably expressing the human FP receptor).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • This compound.

  • A full FP receptor agonist (e.g., PGF2α or fluprostenol).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Pluronic F-127 (for aiding dye solubilization).

  • Probenecid (an anion-exchange inhibitor that can improve dye retention).

  • DMSO (for preparing stock solutions).

  • Fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the FP receptor-expressing cells into the black-walled microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a high-concentration stock solution of the full agonist (e.g., 10 mM PGF2α) in 100% DMSO.

    • Store stock solutions at -20°C or -80°C.

  • Dye Loading:

    • On the day of the assay, prepare the dye loading solution. For example, for Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127 in DMSO before diluting it in the assay buffer to the final working concentration (e.g., 2 µM). Probenecid can also be included in the assay buffer (e.g., at 2.5 mM).

    • Remove the cell culture medium from the plates and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Compound Preparation and Addition (Antagonist):

    • During the dye loading incubation, prepare serial dilutions of this compound in assay buffer from your stock solution. This will be your "antagonist plate".

    • Also, prepare a solution of the full agonist in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5X). This will be your "agonist plate". The final agonist concentration should be around its EC80 value.

    • After dye loading, wash the cells gently with assay buffer to remove excess dye.

    • Add the diluted this compound solutions (or vehicle control) to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measurement of Calcium Mobilization:

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • Establish a baseline fluorescence reading for about 15-20 seconds.

    • The instrument's liquid handler will then add the agonist solution from the agonist plate to the cell plate.

    • Continue recording the fluorescence for the remainder of the time to capture the increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically calculated as the maximum fluorescence after agonist addition minus the baseline fluorescence.

    • Plot the agonist's concentration-response curves in the absence and presence of different concentrations of this compound.

    • The antagonist effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve.

    • The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot or by determining the IC50 value.

Visualizations

Prostaglandin F2α (FP) Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Activates AL8810 AL 8810 AL8810->FP_receptor Blocks Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: PGF2α activates the FP receptor, leading to intracellular calcium release.

Experimental Workflow for an this compound Antagonist Assay

Antagonist_Assay_Workflow start Start seed_cells Seed FP Receptor- Expressing Cells in Microplate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight dye_loading Load Cells with Calcium-Sensitive Dye incubate_overnight->dye_loading add_antagonist Add AL 8810 Dilutions to Cell Plate dye_loading->add_antagonist prepare_compounds Prepare AL 8810 & Agonist Dilution Plates prepare_compounds->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist read_plate Measure Fluorescence in Plate Reader incubate_antagonist->read_plate add_agonist Inject Agonist read_plate->add_agonist During Reading analyze_data Analyze Data (Concentration-Response Curves) add_agonist->analyze_data end End analyze_data->end

Caption: Workflow for assessing AL 8810 antagonist activity.

Troubleshooting Logic for Unexpected Agonist Effects

Agonist_Effect_Troubleshooting start Problem: Unexpected Agonist Effect of AL 8810 check_concentration Is the AL 8810 concentration high? start->check_concentration lower_concentration Solution: Lower AL 8810 Concentration check_concentration->lower_concentration Yes check_receptor_expression Is FP receptor expression level high? check_concentration->check_receptor_expression No end Problem Resolved lower_concentration->end use_lower_expression_system Solution: Use a cell line with lower receptor expression check_receptor_expression->use_lower_expression_system Yes consider_partial_agonism Explanation: AL 8810 has inherent partial agonist activity check_receptor_expression->consider_partial_agonism No use_lower_expression_system->end consider_partial_agonism->end

Caption: Troubleshooting unexpected agonist effects of AL 8810.

References

optimizing AL 8810 methyl ester concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL 8810 methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for various assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is AL 8810 and how does it work?

AL 8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2][3] It functions as a competitive antagonist, meaning it binds to the FP receptor and blocks the action of PGF2α and other FP receptor agonists like fluprostenol.[2][4] While primarily an antagonist, AL 8810 has been observed to exhibit weak partial agonist activity at higher concentrations.[2][5] Its selectivity for the FP receptor over other prostanoid receptors (such as DP, EP, and TP) makes it a valuable tool for studying PGF2α-mediated signaling pathways.[2][4]

Q2: What is the difference between AL 8810 and this compound?

AL 8810 is the free acid form, while this compound is an esterified version of the molecule. Esterification can sometimes improve cell permeability. Once inside the cell, the ester group is often cleaved by intracellular esterases, releasing the active free acid form, AL 8810. For experimental purposes, it is crucial to consider which form is being used as it may affect delivery and effective concentration.

Q3: In what solvents can I dissolve AL 8810?

AL 8810 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) at concentrations greater than 10 mg/mL, and it is also soluble in ethanol.[4] For aqueous solutions, AL 8810 has very limited solubility in PBS (pH 7.2) at approximately 0.05 mg/mL.[5] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for your experiment.

Q4: What is the recommended working concentration for AL 8810 in cell-based assays?

The optimal concentration of AL 8810 will vary depending on the cell type, the specific assay, and the concentration of the FP receptor agonist being used. However, a general starting range for in vitro studies is between 0.1 µM and 10 µM.[1] For instance, in studies with Swiss 3T3 fibroblasts and A7r5 rat vascular smooth muscle cells, AL 8810 effectively antagonized the effects of the FP agonist fluprostenol in the nanomolar to low micromolar range.[2][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q5: Are there any known off-target effects of AL 8810?

AL 8810 is known for its high selectivity for the FP receptor.[2] Studies have shown that even at a concentration of 10 µM, AL 8810 does not significantly inhibit the functional responses of other prostanoid receptors like TP, DP, EP2, and EP4.[2] However, as with any pharmacological inhibitor, the possibility of off-target effects at very high concentrations cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to validate the specificity of the observed effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak antagonist effect observed. Insufficient concentration of AL 8810: The concentration may be too low to effectively compete with the agonist.Perform a dose-response experiment with increasing concentrations of AL 8810 to determine the optimal inhibitory concentration.
Degradation of AL 8810: Improper storage may have led to the degradation of the compound.Store AL 8810 stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Protect from light.
High concentration of agonist: The concentration of the FP receptor agonist may be too high, requiring a higher concentration of AL 8810 for effective competition.Reduce the concentration of the agonist or increase the concentration of AL 8810. Consider performing a Schild analysis to confirm competitive antagonism.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect receptor expression and signaling.Standardize cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment.
Inaccurate pipetting of stock solutions: Errors in preparing dilutions can lead to significant variability.Calibrate pipettes regularly. Prepare fresh dilutions from a concentrated stock solution for each experiment.
Observed cell toxicity. High concentration of AL 8810 or solvent: Both the compound and the solvent (e.g., DMSO) can be toxic to cells at high concentrations.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of AL 8810 and the solvent in your cell line. Ensure the final solvent concentration in the culture medium is well below the toxic level (typically <0.1% for DMSO).
Contamination of stock solution: Bacterial or fungal contamination can lead to cell death.Filter-sterilize the stock solution before use. Always use sterile techniques when preparing and handling solutions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for AL 8810.

Table 1: Binding Affinity and Potency of AL 8810

ParameterCell LineValueReference
Ki Mouse 3T3 cells0.2 ± 0.06 µM[1][6]
Ki Rat A7r5 cells0.4 ± 0.1 µM[1][6]
Ki Rat A7r5 cells426 ± 63 nM[2]
EC50 (agonist activity) Rat A7r5 cells261 ± 44 nM[2][3]
EC50 (agonist activity) Swiss 3T3 fibroblasts186 ± 63 nM[2][3]
pA2 Rat A7r5 cells6.68 ± 0.23[2]
pA2 Swiss 3T3 fibroblasts6.34 ± 0.09[2]

Table 2: Solubility of AL 8810

SolventConcentrationReference
DMSO >10 mg/mL[4]
Ethanol Miscible[5]
PBS (pH 7.2) ~0.05 mg/mL[5]

Experimental Protocols

Protocol 1: In Vitro Antagonism Assay using a Calcium Mobilization Assay

This protocol describes how to assess the antagonist activity of AL 8810 by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor)

  • This compound

  • FP receptor agonist (e.g., PGF2α or fluprostenol)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • DMSO

  • Appropriate cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric plate reader

Procedure:

  • Cell Culture: Plate the FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of the FP receptor agonist in DMSO.

    • Prepare serial dilutions of AL 8810 and the agonist in the assay buffer.

  • Antagonist Pre-incubation: Wash the dye-loaded cells and then pre-incubate them with various concentrations of AL 8810 (or vehicle control) for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in the fluorometric plate reader. Add the FP receptor agonist at a fixed concentration (e.g., its EC80) to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of AL 8810 at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PGF2α Signaling Pathway

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates AL8810 AL 8810 AL8810->FP_Receptor Blocks Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) PKC->Downstream Phosphorylates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, cell proliferation) Downstream->Cellular_Response Leads to

Caption: PGF2α signaling pathway and the inhibitory action of AL 8810.

Experimental Workflow for AL 8810 Antagonism Assay

Experimental_Workflow Start Start Cell_Seeding Seed FP receptor-expressing cells in 96-well plate Start->Cell_Seeding Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Compound_Prep Prepare serial dilutions of AL 8810 and agonist Dye_Loading->Compound_Prep Pre_incubation Pre-incubate cells with AL 8810 or vehicle Compound_Prep->Pre_incubation Stimulation Stimulate with FP receptor agonist and measure fluorescence Pre_incubation->Stimulation Data_Analysis Analyze data and determine IC50 Stimulation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro AL 8810 antagonism assay.

References

AL 8810 methyl ester off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AL 8810 methyl ester in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.

Question 1: I am not observing the expected antagonism of the FP receptor with this compound. What are the possible reasons?

There are several potential reasons for a lack of observed antagonism. Consider the following factors:

  • Agonist Concentration: Ensure you are using an appropriate concentration of the FP receptor agonist (e.g., PGF2α, fluprostenol). An excessively high agonist concentration can overcome the competitive antagonism of this compound. It is recommended to use the agonist at a concentration around its EC80 to provide a sufficient window for observing antagonism.

  • This compound Concentration: Verify that the concentration of this compound is appropriate for your experimental system. The reported pA2 and Ki values can be used as a starting point for determining the optimal concentration range.

  • Partial Agonism: this compound has been reported to exhibit weak partial agonist activity at the FP receptor.[1] In systems with high receptor expression or spare receptors, this partial agonism might be more pronounced and could mask the antagonist effects.

  • Reagent Integrity: Ensure the stability and integrity of your this compound and agonist stocks. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Experimental Protocol: Review your experimental setup, including incubation times. For competitive antagonists, pre-incubation with this compound before adding the agonist is often necessary to allow the antagonist to bind to the receptor.

Question 2: I am observing a cellular response to this compound alone, without the presence of an FP receptor agonist. Is this an off-target effect?

While an off-target effect is possible, the observed response could be due to the known weak partial agonist activity of this compound at the FP receptor.[1] To investigate this, consider the following:

  • Dose-Response Curve: Generate a dose-response curve for this compound alone. If the response is mediated by the FP receptor, it should be saturable and have a lower maximal effect compared to a full FP receptor agonist.

  • FP Receptor Expression: The magnitude of the partial agonist effect can be dependent on the level of FP receptor expression in your cell system. In cells with high receptor density, the partial agonism may be more readily observed.

  • Control Experiments: Use a cell line that does not express the FP receptor as a negative control. If you still observe a response to this compound in these cells, it is likely an off-target effect.

Question 3: My experimental results are inconsistent or not reproducible. How can I troubleshoot this?

Inconsistent results can arise from various factors. A systematic approach to troubleshooting is recommended:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. High passage numbers can lead to changes in receptor expression and signaling.

  • Reagent Preparation: Prepare fresh reagents for each experiment. Ensure accurate pipetting and dilutions.

  • Assay Conditions: Standardize all assay parameters, including incubation times, temperatures, and cell densities.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known FP receptor agonist) and negative (vehicle) controls in your experiments. This will help to assess the health of your experimental system and the significance of your results.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] It acts by competitively binding to the FP receptor, thereby blocking the action of PGF2α and other FP receptor agonists. It has also been shown to have weak partial agonist activity at the FP receptor.[1]

What is the known selectivity profile of this compound?

This compound has been shown to be selective for the FP receptor. It has been tested against other prostanoid receptors, including the thromboxane (TP), prostaglandin D2 (DP), and prostaglandin E2 (EP2 and EP4) receptors, and was found to have no significant potency at these receptors.[2] It also did not antagonize the phospholipase C-coupled V1-vasopressin receptor.[1]

What are the potential off-target effects of this compound to consider?

While this compound has demonstrated selectivity for the FP receptor over other tested prostanoid receptors, a comprehensive screening against a broad panel of unrelated receptors, ion channels, and enzymes is not publicly available. As a prostaglandin F2α analog, there is a theoretical potential for interactions with other lipid-activated receptors. Side effects observed with clinical use of other PGF2α analogs, such as latanoprost and travoprost, include hypertrichosis and hyperpigmentation, suggesting potential effects on melanocytes and hair follicles.[3][4][5][6] However, these are clinical observations and may not directly translate to specific off-target molecular interactions in an in vitro setting. Researchers should always include appropriate controls to validate that the observed effects are mediated through the FP receptor.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's interaction with the FP receptor.

ParameterSpeciesCell LineValueReference
pKi Rat6.55[7]
pA2 RatA7r56.66[7]
pA2 Mouse3T36.34[1]
EC50 (partial agonism) RatA7r5261 nM[1]
EC50 (partial agonism) Mouse3T3186 nM[1]
Ki RatA7r5426 nM[1]

Experimental Protocols

1. Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization following FP receptor activation and its antagonism by this compound.

  • Principle: Activation of the Gq-coupled FP receptor leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • Cells expressing the FP receptor (e.g., HEK293, CHO, A7r5)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • FP receptor agonist (e.g., PGF2α, fluprostenol)

    • This compound

    • Black, clear-bottom 96-well or 384-well plates

    • Fluorescence plate reader with injection capabilities

  • Procedure:

    • Cell Plating: Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

    • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in HBSS. The final concentration of the dye and Pluronic F-127 should be optimized for your cell line. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

    • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

    • Compound Addition (Antagonist): For antagonist experiments, add this compound at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the appropriate excitation and emission wavelengths for your chosen dye.

    • Agonist Injection and Reading: Establish a baseline fluorescence reading for 10-20 seconds. Inject the FP receptor agonist and continue to record the fluorescence signal for 60-120 seconds.

    • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For antagonist experiments, the inhibition of the agonist-induced calcium response by this compound can be used to calculate IC50 and pA2 values.

2. Inositol Phosphate (IP) Accumulation Assay

This protocol provides a general method for measuring the accumulation of inositol phosphates, a downstream signaling event of Gq-coupled receptor activation.

  • Principle: Activation of the FP receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3), which is subsequently metabolized to other inositol phosphates. The accumulation of total inositol phosphates can be measured as an indicator of receptor activation.

  • Materials:

    • Cells expressing the FP receptor

    • myo-[3H]inositol

    • Inositol-free medium

    • Lithium chloride (LiCl)

    • FP receptor agonist (e.g., PGF2α, fluprostenol)

    • This compound

    • Perchloric acid (PCA) or trichloroacetic acid (TCA)

    • Dowex AG1-X8 resin

    • Scintillation cocktail and counter

  • Procedure:

    • Cell Labeling: Plate cells and grow to near confluency. Replace the medium with inositol-free medium containing myo-[3H]inositol and incubate for 24-48 hours to label the cellular phosphoinositide pools.

    • Pre-incubation: Wash the cells with a suitable buffer. Pre-incubate the cells with buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

    • Compound Addition (Antagonist): For antagonist experiments, add this compound at various concentrations and continue the pre-incubation.

    • Agonist Stimulation: Add the FP receptor agonist and incubate for 30-60 minutes at 37°C.

    • Extraction: Terminate the reaction by adding ice-cold PCA or TCA. Scrape the cells and collect the lysate.

    • Separation of Inositol Phosphates: Neutralize the extracts. Apply the samples to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.

    • Elution and Quantification: Elute the total inositol phosphates from the column. Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

    • Data Analysis: The amount of radioactivity corresponds to the amount of accumulated inositol phosphates. For antagonist experiments, the inhibition of the agonist-induced IP accumulation can be used to determine the potency of this compound.

Visualizations

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL 8810 methyl ester AL8810->FP_Receptor Binds & Blocks Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result with AL 8810 Check_Reagents Verify Reagent Integrity (AL 8810, agonist, cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, incubation times) Check_Reagents->Check_Protocol Partial_Agonism Is AL 8810 acting as a partial agonist? Check_Protocol->Partial_Agonism Dose_Response Perform Dose-Response Curve of AL 8810 Alone Partial_Agonism->Dose_Response Yes Off_Target Is it a potential off-target effect? Partial_Agonism->Off_Target No On_Target Likely On-Target Effect (Partial Agonism) Dose_Response->On_Target Negative_Control Test in FP Receptor Knockout/Negative Cells Off_Target->Negative_Control Yes Refine_Experiment Refine Experimental Conditions Off_Target->Refine_Experiment No Off_Target_Confirmed Likely Off-Target Effect Negative_Control->Off_Target_Confirmed Response Persists Negative_Control->Refine_Experiment No Response

Caption: Troubleshooting Workflow for Unexpected Results.

References

minimizing variability in AL 8810 methyl ester results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results using AL 8810 methyl ester.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure stability?

A1: Proper storage is critical to prevent degradation and maintain the integrity of the compound. This compound is susceptible to hydrolysis and oxidation. For optimal stability, adhere to the following storage conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAtmosphereDurationContainer
Dry Powder -20°C or colderInert Gas (Argon or Nitrogen)Up to 12 monthsAmber glass vial, tightly sealed
Stock Solution -80°CInert Gas (Argon or Nitrogen)Up to 6 monthsAmber glass vial with PTFE-lined cap
Working Solution 2-8°CTightly sealedUse within 24 hoursAutosampler vial with PTFE septa

Note: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is a lipophilic compound.[1] The choice of solvent is crucial for complete dissolution and compatibility with downstream analytical methods like HPLC or LC-MS.

  • Primary Solvents (for stock solutions): Anhydrous ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

  • Aqueous Buffers (for working solutions): If dilution into an aqueous buffer is necessary, ensure the final concentration of the organic solvent is low enough to prevent precipitation. It is recommended to prepare aqueous solutions fresh daily. To improve solubility in aqueous media, consider warming the solution to 37°C and using an ultrasonic bath for a short period.[2]

Q3: My baseline is noisy in my chromatogram. What could be the cause?

A3: A noisy baseline can obscure small peaks and affect integration accuracy. Common causes include:

  • Contaminated Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives.[3] Mobile phases, especially aqueous ones, should be freshly prepared to avoid microbial growth.[4]

  • Air Bubbles in the System: Degas your mobile phase thoroughly before use and purge the pump to remove any trapped air bubbles.[5]

  • Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated.

Q4: Is this compound prone to degradation?

A4: Yes. As an ester, this compound is susceptible to hydrolysis back to its free acid form, especially in non-anhydrous solvents or at non-neutral pH. It is also a prostaglandin analog, which can be sensitive to oxidation.[6] Always use anhydrous solvents for stock solutions and store them under an inert atmosphere.

Troubleshooting Guides

This section provides systematic approaches to common experimental problems.

Guide 1: High Variability in Peak Area / Poor Reproducibility

High variability in the peak area of your analyte is a frequent issue that directly impacts the reliability and accuracy of quantitative results. This guide provides a logical workflow to identify and resolve the root cause.

The following diagram outlines a step-by-step process for diagnosing the source of inconsistent peak areas.

G Workflow for Troubleshooting Peak Area Variability cluster_0 Start Here cluster_1 Sample & Standard Preparation cluster_2 Autosampler & Injection cluster_3 LC System & Column start High Peak Area Variability (RSD > 15%) prep Review Sample/Standard Preparation Protocol start->prep Begin with pre-analytical factors autosampler Check Autosampler Performance start->autosampler If preparation is confirmed correct lc_system Evaluate LC System (Pump & Column) start->lc_system If injection system is OK vol_error Inaccurate Pipetting or Volumetric Glassware? prep->vol_error evap Solvent Evaporation (Improper Sealing)? prep->evap degrade Sample Degradation (Age, Temp, Light)? prep->degrade re_prep Prepare Fresh Standards and Samples vol_error->re_prep evap->re_prep degrade->re_prep inj_vol Incorrect Injection Volume or Air in Syringe? autosampler->inj_vol needle Clogged/Bent Needle or Worn Needle Seat? autosampler->needle loop Partial Loop Filling or Leak in Sample Loop? autosampler->loop maintenance Perform Autosampler Maintenance/Calibration inj_vol->maintenance needle->maintenance loop->maintenance flow_rate Fluctuating Flow Rate or Pressure? lc_system->flow_rate temp Unstable Column Temperature? lc_system->temp column_issue Column Contamination or Degradation? lc_system->column_issue flush_col Flush or Replace Column flow_rate->flush_col temp->flush_col column_issue->flush_col

A step-by-step workflow for diagnosing inconsistent peak areas.

Guide 2: Appearance of Ghost Peaks or Carryover

Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank injections following a high-concentration sample. This phenomenon, known as carryover, can lead to false positives and inaccurate quantification.[7]

This diagram helps pinpoint the origin of carryover within the HPLC system.

G Troubleshooting Logic for Ghost Peaks & Carryover cluster_1 Initial Checks cluster_2 System Components cluster_3 Column & Flow Path cluster_4 Solutions start Ghost Peak or Carryover Detected in Blank Injection wash Is the Autosampler Wash Method Adequate? start->wash wash_sol Is the wash solvent strong enough to remove the analyte? wash->wash_sol No wash_vol Is the wash volume sufficient? wash->wash_vol No injector Check Injector System wash->injector Yes, wash is adequate solution_wash Optimize Wash Method: Use stronger solvent (e.g., Isopropanol) and increase wash volume/cycles. wash_sol->solution_wash wash_vol->solution_wash rotor_seal Worn Rotor Seal in Injection Valve? injector->rotor_seal needle_seat Contamination on Needle or Needle Seat? injector->needle_seat column Evaluate Column injector->column Injector is clean solution_injector Perform Maintenance: Replace rotor seal and clean/ replace needle and seat. rotor_seal->solution_injector needle_seat->solution_injector overload Column Overload from High Concentration Sample? column->overload contamination Strongly Retained Contaminants Bleeding from Column? column->contamination solution_column Flush column with strong solvent. If issue persists, replace guard column or analytical column. overload->solution_column contamination->solution_column

A logical diagram to identify and resolve carryover issues.

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC-UV

This protocol provides a starting point for developing a quantitative method using reverse-phase high-performance liquid chromatography with UV detection.

1. Materials and Reagents

  • This compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Anhydrous Ethanol (for stock solution)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of anhydrous ethanol. Store at -80°C.

  • Working Standards: Perform serial dilutions of the stock solution in the mobile phase to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid. Filter and degas the mobile phase before use. The addition of a weak acid like formic acid helps to suppress the ionization of residual silanol groups on the stationary phase, which can reduce peak tailing.[8]

3. HPLC Instrument Parameters

Table 2: Starting HPLC Method Parameters

ParameterSettingRationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Standard for separation of hydrophobic compounds.
Mobile Phase 70% Acetonitrile, 30% Water, 0.1% Formic AcidProvides good retention and peak shape for lipid-like molecules.[9]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA smaller injection volume can reduce peak distortion.[7]
Column Temperature 30°CControls retention time and improves reproducibility.
UV Wavelength 210 nmGeneral wavelength for compounds lacking a strong chromophore.
Run Time 10 minutesAdjust based on the retention time of the analyte.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (at least 10 column volumes).[5]

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the unknown samples.

  • Inject a blank after the highest concentration standard or sample to check for carryover.[10][11]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

References

Technical Support Center: AL 8810 Methyl Ester In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of AL 8810 methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this selective prostaglandin F2α (FP) receptor antagonist in experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your research.

Troubleshooting Guides

Difficulties with in vivo delivery of lipophilic compounds like this compound often stem from challenges with solubility, stability, and administration. This section addresses common problems in a question-and-answer format.

Q1: My this compound solution is cloudy or has precipitated after preparation. What should I do?

A1: Precipitation is a common issue with poorly water-soluble compounds. Here are some steps to troubleshoot this problem:

  • Vehicle Selection: AL 8810 is soluble in DMSO and ethanol.[1] For in vivo use, it is crucial to use a biocompatible vehicle. A common approach for lipophilic compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or a cyclodextrin solution.

  • Co-solvent Percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO) to a minimum, ideally below 5-10% of the total injection volume, to avoid toxicity.

  • Sonication and Warming: Gentle warming to 37°C and sonication can help to redissolve the compound.[2] However, be cautious about the thermal stability of the ester.

  • pH Adjustment: The solubility of your formulation may be pH-dependent. Evaluate the stability of the ester bond at different pH values before adjusting.

Q2: I am observing inconsistent results or a lack of biological effect in my in vivo experiments. What could be the cause?

A2: Inconsistent results can arise from several factors related to the delivery of this compound:

  • Incomplete Dissolution or Precipitation: If the compound is not fully dissolved or precipitates upon injection, the effective dose delivered to the target tissue will be lower than intended. Always visually inspect your solution for clarity before administration.

  • Prodrug Conversion: this compound is a prodrug that needs to be hydrolyzed to its active acid form, AL 8810, in vivo. The rate of this conversion can vary between species and tissues, affecting the pharmacokinetics and efficacy.

  • Route of Administration: The chosen route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the bioavailability and biodistribution of the compound. Consider the experimental question and the target tissue when selecting the administration route.

  • Dosing Schedule: The half-life of AL 8810 and its methyl ester in your model system will determine the optimal dosing frequency. If the compound is cleared rapidly, more frequent administration may be necessary to maintain a therapeutic concentration.

Q3: Are there any known off-target effects of AL 8810 that I should be aware of?

A3: AL 8810 is known to be a selective antagonist for the FP receptor. Studies have shown that even at a concentration of 10 µM, it does not significantly inhibit other prostanoid receptors such as DP, EP2, EP4, and TP.[1][3] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations. It is always recommended to include appropriate controls in your experiments to validate that the observed effects are mediated by FP receptor antagonism.

Frequently Asked Questions (FAQs)

Q1: What is AL 8810 and this compound?

A1: AL 8810 is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][4] this compound is a prodrug of AL 8810, where the carboxylic acid group is esterified. This modification increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. In vivo, the ester is cleaved by endogenous esterases to release the active compound, AL 8810.

Q2: What are the recommended storage conditions for this compound?

A2: AL 8810 should be stored under nitrogen at 2-8°C.[1] For the methyl ester, it is also advisable to store it in a tightly sealed container at low temperatures to prevent hydrolysis and degradation. For long-term storage, keeping it at -20°C or -80°C is recommended.

Q3: How is this compound metabolized in vivo?

A3: As a methyl ester prodrug, this compound is expected to be rapidly hydrolyzed by esterases present in plasma and tissues to form the active carboxylic acid, AL 8810, and methanol. The active form, AL 8810, will then be subject to further metabolism and clearance.

Q4: What are some suitable vehicles for in vivo delivery of this compound?

A4: Due to its lipophilic nature, this compound requires a formulation that can solubilize it for in vivo administration. Below is a table of potential vehicle components. The final formulation should be optimized for your specific experimental needs.

Vehicle ComponentPurposeConcentration Range (Typical)Notes
DMSOPrimary solvent< 10%Can have biological effects at higher concentrations.
EthanolPrimary or co-solvent< 10%Can cause irritation at the injection site.
Cremophor ELSurfactant1-10%Can cause hypersensitivity reactions in some animals.
Solutol HS 15Surfactant1-15%Generally well-tolerated.
Cyclodextrins (e.g., HP-β-CD)Solubilizing agent10-40%Can improve solubility and stability.
Saline or PBSAqueous diluentq.s. to final volumeShould be added after the compound is dissolved in the organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Formulation of this compound for In Vivo Administration

This protocol provides a general guideline for preparing an injectable solution of this compound. The final concentrations and volumes should be optimized for your specific animal model and route of administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare the Vehicle:

    • Prepare a 40% (w/v) solution of HP-β-CD in sterile saline. Gently warm and stir until fully dissolved. Allow to cool to room temperature.

  • Prepare the Stock Solution:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the powder completely. For example, for a final concentration of 1 mg/mL, you might start by dissolving 10 mg of the compound in 100 µL of DMSO.

  • Prepare the Final Formulation:

    • While vortexing the HP-β-CD solution, slowly add the this compound stock solution.

    • Continue to vortex for 5-10 minutes to ensure complete mixing and solubilization.

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, you may need to adjust the concentrations of DMSO or HP-β-CD.

  • Administration:

    • Administer the solution to the animals via the desired route (e.g., intraperitoneal, intravenous).

    • The final injection volume should be appropriate for the size of the animal.

Visualizations

FP_Receptor_Signaling cluster_cell Cell Membrane PGF2alpha PGF2α FP_receptor FP Receptor (GPCR) PGF2alpha->FP_receptor Activates AL8810 AL 8810 AL8810->FP_receptor Antagonizes Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream experimental_workflow cluster_prep Formulation Development cluster_in_vivo In Vivo Studies cluster_analysis Analysis solubility 1. Solubility Screening (DMSO, Ethanol, Co-solvents) vehicle 2. Vehicle Optimization (e.g., Cyclodextrin, Surfactants) solubility->vehicle stability 3. Stability Assessment (Precipitation, Hydrolysis) vehicle->stability route 4. Route of Administration Pilot (IV, IP, SC, Oral) stability->route pk_pd 5. Pharmacokinetic/ Pharmacodynamic (PK/PD) Study route->pk_pd dose_response 6. Dose-Response Study pk_pd->dose_response bioanalysis 8. Bioanalysis (Plasma/Tissue Concentrations) pk_pd->bioanalysis efficacy 7. Efficacy Study dose_response->efficacy efficacy->bioanalysis data_analysis 9. Data Analysis & Interpretation bioanalysis->data_analysis

References

Technical Support Center: AL 8810 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AL 8810 methyl ester, with a specific focus on its potential for degradation and how to mitigate it during experiments.

Frequently Asked Questions (FAQs)

Q1: What is AL 8810 and its methyl ester form? A1: AL 8810 is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] It is classified as a PGF2α analog. The compound is often supplied as a methyl ester, which is a prodrug form.

Q2: Why is AL 8810 formulated as a methyl ester? A2: Prostaglandin analogs are often esterified to increase their lipophilicity. This modification can enhance membrane permeability, for instance, improving corneal penetration in ocular studies.[3][4] Once inside the target tissue or cell, endogenous enzymes called esterases hydrolyze the ester bond, releasing the biologically active free acid (AL 8810) to interact with its target receptor.[4][5]

Q3: What is the primary degradation pathway for this compound in experimental solutions? A3: The most common degradation pathway in aqueous experimental buffers is the hydrolysis of the methyl ester bond. This reaction converts the this compound into its active form, AL 8810 (free acid), and methanol. This process can be catalyzed by acidic or basic conditions and may occur slowly even at neutral pH.[6][7]

Q4: How can I prevent the premature degradation of this compound? A4: To ensure the integrity of the compound, you should:

  • Store Properly: Store the solid compound and stock solutions at -20°C or lower, preferably under a dry, inert atmosphere like nitrogen.

  • Use Anhydrous Solvents: Prepare initial stock solutions in anhydrous-grade organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol, in which the compound is soluble.

  • Prepare Fresh Dilutions: Prepare aqueous working solutions fresh for each experiment.

  • Minimize Time in Aqueous Buffers: Add the compound to your aqueous experimental medium as late as possible before starting your measurements.

  • Control pH: Be aware that strongly acidic or basic conditions can accelerate the rate of hydrolysis.[6]

Q5: What are the potential signs of compound degradation? A5: Degradation of the methyl ester to the free acid before the experiment may not necessarily reduce its antagonist activity, as the free acid is the active form. However, if other degradation pathways occur or if the concentration of the active form is not what you intended, you might observe:

  • Inconsistent or non-reproducible experimental results.

  • A reduction in the expected pharmacological effect (antagonism).

  • Changes in the physical appearance of the stock solution, such as precipitation or color change.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or lower-than-expected antagonist activity 1. Compound Degradation: The stock solution may have degraded due to improper storage (e.g., exposure to moisture, light, or non-recommended temperatures).Prepare a fresh stock solution from the solid compound. Ensure storage at -20°C in a tightly sealed vial. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
2. Premature Hydrolysis: The methyl ester was prematurely converted to the free acid in the aqueous buffer before reaching the experimental target.Prepare working solutions immediately before use. Minimize the incubation time of the compound in aqueous buffers before the experiment begins.
3. Incorrect Concentration: Errors in calculation, dilution, or pipetting.Double-check all calculations for preparing stock and working solutions. Calibrate your pipettes regularly.
Precipitate observed in stock or working solution 1. Low Solubility: The concentration of the compound exceeds its solubility limit in the chosen solvent or aqueous buffer.For stock solutions, ensure the concentration is within the known solubility limits for DMSO or ethanol. For aqueous solutions, sonicate briefly or vortex to aid dissolution. If precipitation persists, the concentration may be too high for the aqueous medium.
2. Solvent Evaporation: The cap on the stock solution vial was not sealed properly, leading to solvent evaporation and an increase in concentration.Always use vials with tight-fitting caps. Consider using parafilm to seal the cap for long-term storage.
3. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can cause the compound to come out of solution.Prepare smaller aliquots of the stock solution to avoid multiple freeze-thaw cycles. If a precipitate is seen after thawing, gently warm the vial to 37°C and vortex to redissolve.

Data Summary

ParameterValue / RecommendationReference
Molecular Formula C₂₄H₃₁FO₄
Molecular Weight 402.5 g/mol [8]
Form Typically a solid powder[8]
Solubility (Stock Solution) Soluble in DMSO (>10 mg/mL) and Ethanol
Storage of Solid Compound Store at -20°C under an inert gas like nitrogen.[8]
Storage of Stock Solution Aliquot and store at -20°C for up to several months. Avoid repeated freeze-thaw cycles.General Best Practice
Primary Degradation Pathway Hydrolysis of the methyl ester to the active free acid.[4][5]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Preparation Environment: Work in a clean, dry environment. Use anhydrous grade DMSO or ethanol as the solvent.

  • Calculating Mass: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

  • Dissolution: Add the calculated volume of solvent to the vial containing the pre-weighed solid compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage:

    • Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C.

Protocol 2: General Method for Assessing Stability in Aqueous Buffer

This protocol provides a framework for users to determine the stability of this compound under their specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Objective: To quantify the rate of hydrolysis of this compound to AL 8810 free acid in a specific aqueous buffer.

  • Materials:

    • This compound

    • AL 8810 free acid (as a reference standard, if available)

    • Your experimental aqueous buffer (e.g., PBS, HBSS)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

  • Procedure:

    • Prepare a solution of this compound in your experimental buffer at the final working concentration.

    • Immediately inject a sample (Time = 0) into the HPLC to obtain an initial chromatogram.

    • Incubate the solution under your standard experimental conditions (e.g., 37°C).

    • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), take an aliquot of the solution and inject it into the HPLC.

    • Monitor the chromatograms for a decrease in the peak area corresponding to the this compound and a concurrent increase in the peak area for the AL 8810 free acid.

  • Data Analysis:

    • Plot the peak area (or concentration) of this compound against time.

    • From this plot, you can estimate the half-life (t₁/₂) of the methyl ester under your specific experimental conditions. This information will help you design your experiments to ensure the compound is in its intended form.

Visualizations

cluster_membrane Cell Membrane FP_receptor FP Receptor (GPCR) PLC Phospholipase C (PLC) FP_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Binds & Blocks

Caption: AL 8810 antagonizes the FP receptor, blocking PGF2α-induced PLC activation.

cluster_prep Stock Solution Preparation cluster_exp Experimental Use solid Receive Solid This compound weigh Weigh Compound solid->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw One Aliquot aliquot->thaw For each experiment dilute Prepare Serial Dilutions in Aqueous Buffer thaw->dilute final Add to Experiment (Final Concentration) dilute->final

Caption: Workflow for preparing this compound solutions for experiments.

reactant This compound (C₂₄H₃₁FO₄-CH₃) catalyst + H₂O (Acid/Base Catalyzed) reactant->catalyst product1 AL 8810 Free Acid (Active Antagonist) product2 Methanol (CH₃OH) catalyst->product1 catalyst->product2

Caption: Primary degradation pathway: Hydrolysis of the methyl ester.

References

avoiding precipitation of AL 8810 methyl ester in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AL 8810 methyl ester, with a focus on preventing its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a lipid-soluble, esterified prodrug of AL 8810.[1] AL 8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor, which is a G protein-coupled receptor (GPCR).[1][2] Upon binding of its endogenous ligand, Prostaglandin F2α (PGF2α), the FP receptor primarily couples to Gq protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.[2] AL 8810 competitively antagonizes this pathway.[2][4]

Q2: Why does this compound precipitate in my cell culture media?

A2: this compound is a crystalline solid with high solubility in organic solvents but limited solubility in aqueous solutions.[1] Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and proteins, which can reduce the solubility of hydrophobic compounds like this compound. Precipitation typically occurs when the concentration of the compound, or the organic solvent from the stock solution, exceeds its solubility limit in the final culture medium.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[1] It is recommended to prepare a concentrated stock solution in one of these solvents.

Q4: What is the maximum recommended concentration of organic solvent in the final culture medium?

A4: It is crucial to ensure that the residual amount of organic solvent is insignificant, as organic solvents can have physiological effects at low concentrations.[1] Generally, the final concentration of solvents like DMSO or ethanol in cell culture should be kept below 0.1-0.5% to minimize cytotoxicity and other off-target effects.

Q5: How long can I store the aqueous solution of this compound?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal results and to avoid precipitation, it is best to prepare fresh dilutions in your experimental media immediately before use.

Troubleshooting Guide: Preventing Precipitation

Issue: I observed a precipitate in my culture media after adding this compound.

Potential Cause Troubleshooting Steps
High final concentration of this compound The solubility of this compound in aqueous buffers like PBS (pH 7.2) is approximately 0.5 mg/ml.[1] Ensure your final experimental concentration does not exceed this limit. If a higher concentration is required, consider using a solubilizing agent, though this should be validated for compatibility with your experimental system.
High concentration of organic solvent in the media The volume of the stock solution added to the media should be minimal. Prepare a more concentrated stock solution if necessary to reduce the volume added. Always calculate the final solvent concentration to ensure it is within a safe range for your cells (typically <0.5%).
Improper mixing technique When diluting the stock solution, add it dropwise to the culture media while gently vortexing or swirling the media. This facilitates rapid and uniform dispersion, preventing localized high concentrations that can lead to immediate precipitation. Avoid adding the stock solution directly to the cell monolayer.
Media composition and temperature Components in serum-containing media can sometimes interact with the compound or solvent. If issues persist, consider pre-warming the media to 37°C before adding the compound. Also, ensure that there are no temperature fluctuations that could affect solubility.[5]
Instability of the compound in aqueous solution As recommended, aqueous solutions of this compound should be used immediately after preparation and not stored.[1]

Data Summary

Solubility of this compound
SolventApproximate Solubility
Ethanol~50 mg/ml[1]
DMSO~25 mg/ml[1]
Dimethyl formamide (DMF)~30 mg/ml[1]
PBS (pH 7.2)~0.5 mg/ml[1]

Experimental Protocols

Protocol for Preparation and Use of this compound in Cell Culture

1. Preparation of a Concentrated Stock Solution: a. This compound is supplied as a crystalline solid.[1] b. To prepare a 10 mM stock solution in DMSO, add 240 µL of DMSO to 1 mg of this compound (FW: 416.5 g/mol ). c. Vortex thoroughly until the solid is completely dissolved. d. Store the stock solution at -20°C.

2. Dilution of Stock Solution into Cell Culture Media: a. Pre-warm the required volume of cell culture medium to 37°C. b. Determine the volume of the stock solution needed to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 ml of media, you would add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%. c. While gently vortexing or swirling the pre-warmed media, add the calculated volume of the stock solution dropwise. d. Ensure the solution is thoroughly mixed before adding it to your cells. e. Use the freshly prepared media containing this compound immediately.

Visualizations

Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 AL8810->FP_receptor Antagonizes Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response MAPK MAPK/ERK Pathway PKC->MAPK Activates MAPK->Cellular_Response Experimental_Workflow start Start prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->prep_stock calculate Calculate Required Volume of Stock Solution prep_stock->calculate warm_media Pre-warm Culture Media to 37°C add_dropwise Add Stock Solution Dropwise to Media while Gently Mixing warm_media->add_dropwise calculate->add_dropwise check_precipitate Visually Inspect for Precipitation add_dropwise->check_precipitate add_to_cells Add Medicated Media to Cells Immediately check_precipitate->add_to_cells No troubleshoot Troubleshoot: - Reduce final concentration - Lower solvent % check_precipitate->troubleshoot Yes end End add_to_cells->end

References

impact of serum on AL 8810 methyl ester activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AL 8810 methyl ester, a selective prostaglandin F2α (FP) receptor antagonist. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a particular focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α). It functions as a selective competitive antagonist of the prostaglandin F2α receptor (FP receptor).[1][2] This means it binds to the FP receptor and blocks the action of natural agonists like PGF2α and synthetic agonists like fluprostenol. While primarily an antagonist, AL 8810 has been observed to have weak partial agonist activity at higher concentrations.[1]

Q2: How does the presence of serum in cell culture media affect the activity of this compound?

A2: The presence of serum, most commonly Fetal Bovine Serum (FBS), can significantly impact the apparent activity of this compound in cell-based assays. Prostaglandins and their analogs are known to bind to proteins in serum, particularly albumin.[3][4] This binding sequesters the compound, reducing its free concentration in the media and thus limiting its availability to interact with the FP receptor on the cell surface. This can lead to an underestimation of the compound's true potency (a higher apparent IC50 value). For reproducible results, it is crucial to maintain a consistent serum concentration across all experiments or, if the experimental design allows, to conduct assays in serum-free media.

Q3: What is the expected potency of this compound as an FP receptor antagonist?

A3: The potency of this compound can vary depending on the cell type and assay conditions. However, in studies using A7r5 rat thoracic aortic smooth muscle cells and Swiss 3T3 fibroblasts, the inhibition constant (Ki) against the FP receptor agonist fluprostenol was determined to be approximately 426 nM.[1] The pA2 value, another measure of antagonist potency, has been reported to be around 6.68 in A7r5 cells and 6.34 in 3T3 cells.[1]

Q4: Does this compound interact with other prostanoid receptors?

A4: this compound is highly selective for the FP receptor. Studies have shown that even at concentrations up to 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including TP, DP, EP2, and EP4 receptors.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Higher than expected IC50 value for this compound. Serum Protein Binding: Components in the serum, particularly albumin, are binding to the this compound, reducing its effective concentration.- Conduct experiments in serum-free or low-serum media if the cells can tolerate it for the duration of the assay.- If serum is required, use a consistent concentration across all experiments and note it in the methodology.- Consider using fatty acid-free BSA as an alternative to whole serum to reduce non-specific binding.
Inconsistent results between experiments. Variability in Serum Lots: Different lots of FBS can have varying protein and lipid compositions, leading to differences in compound sequestration.- Test and reserve a large batch of a single FBS lot for the entire series of experiments.- Qualify each new lot of FBS to ensure consistency in experimental outcomes.
No observable antagonist activity. Incorrect Agonist Concentration: The concentration of the FP receptor agonist used to stimulate the cells may be too high, making it difficult to see the competitive antagonism by AL 8810.- Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window to observe inhibition.
Cell Health or Receptor Expression: The cells may have low expression of the FP receptor, or their overall health may be compromised.- Regularly check cell viability and passage number.- Confirm FP receptor expression using techniques like qPCR or Western blotting.
Compound Degradation: this compound may be unstable under the experimental conditions.- Prepare fresh stock solutions of this compound regularly.- Avoid repeated freeze-thaw cycles of stock solutions.
Partial agonism observed. High Concentration of AL 8810: this compound has been reported to exhibit weak partial agonist activity at higher concentrations.[1]- Use a concentration range of AL 8810 that is appropriate for its antagonist activity and avoids the concentrations at which it acts as an agonist.

Experimental Protocols

Calcium Mobilization Assay for FP Receptor Antagonism

This protocol outlines a common method for assessing the antagonist activity of this compound by measuring changes in intracellular calcium levels following FP receptor activation. The FP receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5, HEK293 cells stably expressing the FP receptor)

  • Cell culture medium (with and without serum)

  • This compound

  • FP receptor agonist (e.g., PGF2α, fluprostenol)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate for 1 hour at 37°C, protected from light.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the FP receptor agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Inject the agonist into the wells and immediately begin reading the fluorescence.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium signal in the presence and absence of the antagonist.

    • Calculate the IC50 value of this compound from the concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

FP_Receptor_Signaling cluster_serum Serum cluster_media Cell Culture Medium cluster_cell Cell AL8810_serum AL 8810 (Bound) Albumin Albumin AL8810_serum->Albumin Binding AL8810_free AL 8810 (Free) FP_Receptor FP Receptor AL8810_free->FP_Receptor Antagonizes Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling and Serum Interaction.

Calcium_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate C->D E Add this compound (Antagonist) D->E F Incubate E->F G Add FP receptor agonist F->G H Measure fluorescence (kinetic read) G->H I Data Analysis (IC50 determination) H->I

Caption: Calcium Mobilization Assay Workflow.

References

Validation & Comparative

A Comparative Guide to AL 8810 Methyl Ester and Fluprostenol for FP Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AL 8810 methyl ester and fluprostenol, two critical tool compounds used in the study of the prostaglandin F (FP) receptor. Understanding the distinct pharmacological profiles of these molecules is essential for the accurate interpretation of experimental results in FP receptor research. This document outlines their binding affinities, functional activities, and the experimental protocols used to characterize them.

Introduction to FP Receptor Ligands

The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a G protein-coupled receptor that mediates a wide range of physiological and pathological processes, including uterine contraction, intraocular pressure regulation, and inflammation.[1] Fluprostenol is a potent and selective agonist for the FP receptor, mimicking the effects of the endogenous ligand PGF2α.[2] In contrast, AL 8810 is recognized as a selective antagonist of the FP receptor, capable of competitively blocking the actions of agonists like fluprostenol.[3][4] While AL 8810 is primarily an antagonist, it has been observed to exhibit very weak partial agonist activity at high concentrations.[3][5]

Quantitative Comparison of Binding Affinity and Functional Potency

The following table summarizes the key quantitative parameters for this compound and fluprostenol at the FP receptor, derived from various cell-based assays.

CompoundParameterCell LineValueReference
Fluprostenol Ki (Binding Affinity)-49.9 nM[2]
EC50 (Functional Potency)Human Ciliary Muscle Cells1.4 nM[6]
EC50 (Functional Potency)Human Trabecular Meshwork Cells3.6 nM[6]
EC50 (Functional Potency)Mouse 3T3 Fibroblasts2.6 nM[6]
EC50 (Functional Potency)Rat Aortic Smooth Muscle Cells2.6 nM[6]
This compound Ki (Antagonist Affinity)A7r5 Rat Aortic Smooth Muscle Cells426 ± 63 nM[3]
Ki (Antagonist Affinity)Mouse 3T3 Fibroblasts200 ± 60 nM[7]
pA2 (Antagonist Potency)A7r5 Rat Aortic Smooth Muscle Cells6.68 ± 0.23[3]
pA2 (Antagonist Potency)Mouse 3T3 Fibroblasts6.34 ± 0.09[3]
EC50 (Weak Agonist Potency)A7r5 Rat Aortic Smooth Muscle Cells261 ± 44 nM[3]
EC50 (Weak Agonist Potency)Mouse 3T3 Fibroblasts186 ± 63 nM[3]

Note: Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the endogenous ligand. A lower Ki value signifies a higher binding affinity. EC50 is the concentration of a drug that gives half-maximal response. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist like fluprostenol primarily initiates a signaling cascade through the Gq family of G proteins.[8][9][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Fluprostenol Fluprostenol (Agonist) Fluprostenol->FP_receptor Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Blocks

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[11][12][13]

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing FP Receptor incubate Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubate prep_radioligand Prepare Radiolabeled Ligand (e.g., [³H]-PGF2α) prep_radioligand->incubate prep_competitor Prepare Serial Dilutions of Test Compound (e.g., AL 8810) prep_competitor->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Quantify Radioactivity on Filters wash->count plot Plot % Inhibition vs. Test Compound Concentration count->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.[11]

  • Incubation: In a multi-well plate, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (AL 8810 or fluprostenol).[11][14]

  • Separation: The incubation is terminated, and the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[11][12]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of a compound to act as an agonist or antagonist by monitoring changes in intracellular calcium concentration upon receptor activation.[15][16]

Detailed Methodology:

  • Cell Culture and Loading: Cells endogenously or recombinantly expressing the FP receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[15]

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[16][17]

  • Compound Addition:

    • Agonist Mode (for Fluprostenol): Varying concentrations of fluprostenol are added to the cells, and the change in fluorescence, indicating an increase in intracellular calcium, is recorded over time.[2]

    • Antagonist Mode (for AL 8810): Cells are pre-incubated with varying concentrations of AL 8810 for a specific period. Then, a fixed concentration of an FP receptor agonist (like fluprostenol) is added, and the change in fluorescence is measured.[3][15]

  • Data Analysis:

    • Agonist: The EC50 value is determined by plotting the peak fluorescence response against the concentration of fluprostenol.

    • Antagonist: The ability of AL 8810 to inhibit the agonist-induced calcium mobilization is quantified, and antagonist parameters like Ki or pA2 are calculated.[3]

Conclusion

This compound and fluprostenol serve as indispensable tools for probing the function and pharmacology of the FP receptor. Fluprostenol is a high-affinity, potent agonist, making it ideal for stimulating the receptor and studying downstream signaling events. Conversely, AL 8810 is a selective antagonist that can be used to block FP receptor-mediated effects and to characterize the involvement of this receptor in various biological processes. The choice between these compounds will depend on the specific experimental goals, and a thorough understanding of their distinct properties, as outlined in this guide, is paramount for robust and reliable research outcomes.

References

A Comparative Analysis of AL 8810 Methyl Ester and Latanoprost in the Modulation of Intraocular Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AL 8810 methyl ester and latanoprost, two prostaglandin F2α (PGF2α) analogs with opposing effects on the prostaglandin F (FP) receptor and, consequently, on intraocular pressure (IOP). While latanoprost is a cornerstone in glaucoma therapy for its IOP-lowering efficacy, AL 8810 serves as a critical research tool to elucidate the mechanisms of action of FP receptor agonists.

Core Compound Characteristics

FeatureThis compoundLatanoprost
Compound Type Prostaglandin F2α analog, ester prodrug of AL 8810.[1]Prostaglandin F2α analog, isopropyl ester prodrug.[2][3]
Mechanism of Action Selective FP receptor antagonist.[4][5][6]Selective FP receptor agonist.[2][7][8]
Primary Effect on IOP Inhibits the IOP-lowering effects of FP receptor agonists.[9][10] Minimal effect on its own.[10]Reduces IOP by 25-35%.[2][8]
Therapeutic Use Primarily a pharmacological research tool.[4][11]First-line treatment for open-angle glaucoma and ocular hypertension.[2][3]

Mechanism of Action: A Tale of Two Opposing Ligands

The primary distinction between this compound and latanoprost lies in their interaction with the FP receptor. Latanoprost, an agonist, mimics the natural ligand PGF2α, activating the receptor and initiating a signaling cascade that leads to a reduction in IOP. Conversely, AL 8810, the active form of its methyl ester, acts as a competitive antagonist, binding to the FP receptor without eliciting a significant response and thereby blocking the binding of agonists like latanoprost.[4][5]

Latanoprost Signaling Pathway for IOP Reduction

Latanoprost is a prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[3][7] Latanoprost acid then binds to and activates FP receptors on ciliary muscle cells. This activation triggers a downstream signaling cascade that upregulates the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3.[2] These enzymes remodel the extracellular matrix of the ciliary muscle, increasing the spaces between muscle fibers and enhancing the outflow of aqueous humor through the uveoscleral pathway.[2][12] This increased outflow is the primary mechanism by which latanoprost lowers IOP.

cluster_cornea Cornea cluster_ciliary Ciliary Muscle Cell cluster_outflow Aqueous Humor Outflow Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Esterases->Latanoprost_Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds and Activates Signaling_Cascade Signaling Cascade FP_Receptor->Signaling_Cascade MMPs Matrix Metalloproteinases (MMP-1, MMP-3) Signaling_Cascade->MMPs Upregulates ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost signaling pathway for IOP reduction.
AL 8810's Antagonistic Role

This compound is also hydrolyzed to its active acid form, AL 8810. As a competitive antagonist, AL 8810 binds to the FP receptor, occupying the binding site and preventing agonists like latanoprost acid from activating it. This blockade inhibits the entire downstream signaling cascade, preventing the increase in uveoscleral outflow and the subsequent reduction in IOP.

Latanoprost_Acid Latanoprost Acid (Agonist) FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Attempts to Bind AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Binds and Blocks Blocked_Pathway Signaling Pathway Blocked FP_Receptor->Blocked_Pathway No_IOP_Reduction No IOP Reduction Blocked_Pathway->No_IOP_Reduction

Caption: Antagonistic action of AL 8810 at the FP receptor.

Comparative Efficacy in IOP Reduction

Direct comparative studies on the IOP-lowering effects of this compound and latanoprost are not prevalent, as their intended applications are fundamentally different. However, studies utilizing AL 8810 as a pharmacological tool provide clear evidence of their opposing actions. Latanoprost consistently demonstrates significant IOP reduction in both clinical and preclinical settings.

Study TypeCompound(s)Key Findings on IOPReference
Randomized Clinical TrialLatanoprost 0.005% once daily vs. Timolol-PilocarpineLatanoprost reduced mean diurnal IOP by 5.4 mmHg (22%).[13]
Randomized Clinical TrialLatanoprost 0.005% vs. Bimatoprost 0.03% in Normal Tension GlaucomaLatanoprost reduced mean IOP by 2.3 mmHg (15%) after 3 months.[14]
Randomized, Placebo-Controlled Crossover StudyLatanoprost 50 µg/ml once daily in Normal-Pressure GlaucomaLatanoprost produced an average IOP reduction of 3.6 mmHg (21.3%).[15]
Preclinical Study (Mice)Latanoprost Acid (LFA) and AL 8810LFA + AL 8810 showed no significant IOP reduction, while LFA alone did. AL 8810 alone had a minimal effect on IOP.[10]

Experimental Protocols

In Vivo IOP Measurement in Mice

This protocol outlines a typical experimental workflow for assessing the in vivo effects of topical ocular hypotensive agents and their antagonists in a murine model.

cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_measurement Data Collection Animal_Model Wild-Type Mice Baseline Baseline IOP Measurement (Tonometer) Animal_Model->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Group1 Group 1: Latanoprost Acid (LFA) Group2 Group 2: AL 8810 Group3 Group 3: LFA + AL 8810 Topical_Admin Topical Ocular Administration Group1->Topical_Admin Group2->Topical_Admin Group3->Topical_Admin IOP_Monitoring Daily IOP Monitoring (Multiple Time Points) Topical_Admin->IOP_Monitoring Data_Analysis Statistical Analysis (Comparison to Baseline and Contralateral Eye) IOP_Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo IOP studies.

Methodology Details:

  • Animal Model: Wild-type mice are commonly used.

  • Baseline IOP Measurement: Prior to treatment, baseline IOP is measured using a tonometer calibrated for rodent eyes.

  • Treatment Groups: Animals are randomized into different treatment groups, including a vehicle control, the agonist (e.g., latanoprost acid), the antagonist (AL 8810), and a combination of the agonist and antagonist.

  • Drug Administration: Compounds are administered topically to one eye, with the contralateral eye often serving as an internal control.

  • IOP Monitoring: IOP is measured at various time points post-administration to determine the onset, peak, and duration of the drug's effect.

  • Data Analysis: Changes in IOP are compared to baseline measurements and between treatment groups using appropriate statistical methods.

Conclusion

This compound and latanoprost are both valuable chemical entities within the field of ocular pharmacology, albeit with divergent applications. Latanoprost is a potent FP receptor agonist that effectively lowers IOP, making it a first-line therapeutic for glaucoma. In contrast, this compound, through its active form AL 8810, is a selective FP receptor antagonist. Its utility lies not in therapy but in research, where it serves as an indispensable tool for blocking the FP receptor to investigate the mechanisms of aqueous humor dynamics and to confirm the receptor-mediated effects of drugs like latanoprost. The opposing actions of these two compounds on the FP receptor underscore the critical role of this receptor in regulating intraocular pressure.

References

A Comparative Guide: AL-8810 Methyl Ester vs. Bimatoprost in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of glaucoma research, understanding the nuanced roles of pharmacological agents is paramount. This guide provides a detailed, data-driven comparison of two critical compounds that interact with the prostaglandin F2α (FP) receptor: AL-8810 methyl ester and bimatoprost. While both are pivotal tools in studying intraocular pressure (IOP) regulation, their mechanisms and ultimate effects diverge significantly. Bimatoprost is a potent FP receptor agonist widely used to lower IOP in glaucoma patients, whereas AL-8810 is a selective FP receptor antagonist, primarily utilized as a research tool to probe the prostaglandin signaling pathway.

This comparison will delve into their mechanisms of action, present quantitative data from experimental studies, and provide an overview of relevant experimental protocols.

At a Glance: Key Differences

FeatureAL-8810 Methyl EsterBimatoprost
Primary Function FP Receptor AntagonistFP Receptor Agonist
Effect on IOP Blocks IOP reduction by FP agonists; minimal intrinsic effectLowers Intraocular Pressure
Primary Use Research tool to study FP receptor signalingFirst-line treatment for glaucoma
Mechanism of Action Competitively blocks the FP receptorActivates the FP receptor, increasing aqueous humor outflow
Prodrug Form Yes (AL-8810 is the active antagonist)Yes (Bimatoprost free acid is the active agonist)

Mechanism of Action: An Agonist vs. an Antagonist

The fundamental difference between bimatoprost and AL-8810 lies in their interaction with the FP receptor, a key player in regulating aqueous humor outflow and, consequently, IOP.

Bimatoprost , a synthetic prostamide and analog of prostaglandin F2α, functions as a potent agonist at the FP receptor.[1][2] It is administered as a prodrug, bimatoprost, which is hydrolyzed by ocular enzymes, primarily in the cornea, to its active form, bimatoprost free acid.[1][3][4][5] This active metabolite then binds to and activates FP receptors in the ciliary muscle and trabecular meshwork. This activation is believed to increase the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways, leading to a significant reduction in IOP.[6]

AL-8810 , conversely, is a selective FP receptor antagonist.[7][8] It is often used in its methyl ester form to improve corneal penetration, which is then hydrolyzed to the active compound, AL-8810. AL-8810 competitively binds to the FP receptor, thereby blocking the binding and action of FP receptor agonists like bimatoprost free acid.[2][9][10] While some studies indicate that AL-8810 possesses weak partial agonist activity, its predominant and scientifically valuable function is as an antagonist, making it an indispensable tool for elucidating the role of the FP receptor in ocular physiology and pharmacology.[7] An in vivo study in mice demonstrated that AL-8810 alone has a minimal effect on IOP, underscoring its role as a blocker of agonist-induced effects rather than an IOP-lowering agent itself.

Signaling Pathways and Drug Action

The following diagram illustrates the opposing actions of bimatoprost and AL-8810 on the FP receptor signaling pathway.

cluster_0 Cell Membrane FP Receptor FP Receptor Increased Aqueous Outflow Increased Aqueous Outflow FP Receptor->Increased Aqueous Outflow Signal Transduction Bimatoprost Bimatoprost Bimatoprost Free Acid (Active) Bimatoprost Free Acid (Active) Bimatoprost->Bimatoprost Free Acid (Active) Ocular Esterases Bimatoprost Free Acid (Active)->FP Receptor Activates Blocked Receptor FP Receptor Blocked Bimatoprost Free Acid (Active)->Blocked Receptor Binding Prevented AL-8810 Methyl Ester AL-8810 Methyl Ester AL-8810 (Active) AL-8810 (Active) AL-8810 Methyl Ester->AL-8810 (Active) Ocular Esterases AL-8810 (Active)->Blocked Receptor Blocks Reduced IOP Reduced IOP Increased Aqueous Outflow->Reduced IOP

Opposing actions of Bimatoprost and AL-8810 on the FP receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for bimatoprost and AL-8810 from various experimental models.

Table 1: Receptor Binding and Functional Activity
CompoundReceptorAssay TypeValueSpeciesReference
Bimatoprost FPBinding Affinity (Ki)9250 ± 846 nMHuman[9]
FPFunctional Activity (EC50)3070 ± 1330 nMHuman[9]
Bimatoprost Free Acid FPBinding Affinity (Ki)59 ± 6 nMHuman[9]
FPFunctional Activity (EC50)15 ± 3 nMHuman[9]
AL-8810 FPAntagonist Activity (Ki)0.7 - 2.1 µMHuman[9]
FPAntagonist Activity (Ki)426 ± 63 nMRat[7]
FPWeak Agonist Activity (EC50)261 ± 44 nMRat[7]
Table 2: In Vivo IOP Reduction by Bimatoprost in Animal Models
Animal ModelBimatoprost ConcentrationMean IOP ReductionDuration of StudyReference
Rat (Ocular Hypertension)0.03%Significant reduction vs. control4 weeks[5]
Normal Tension Glaucoma Patients0.03%3.4 mmHg (20%)3 months[10]
Glaucoma/Ocular Hypertension Patients0.03%6.8 - 7.6 mmHg3 months[6]

Experimental Protocols

Bimatoprost IOP Study in a Rat Model of Ocular Hypertension
  • Animal Model: Male Sprague-Dawley rats with ocular hypertension induced by intracameral injection of conjunctival fibroblasts.[5]

  • Drug Administration: Topical administration of 0.03% bimatoprost solution once daily for 4 weeks.[5]

  • IOP Measurement: Intraocular pressure is measured using a tonometer (e.g., Tono-Pen) before and at various time points after drug administration.[5][11]

  • Outcome Measures: The primary outcome is the change in IOP from baseline compared to a vehicle-treated control group. Secondary outcomes can include histological analysis of the optic nerve and retinal ganglion cell count.[5]

Induce Ocular Hypertension in Rats Induce Ocular Hypertension in Rats Baseline IOP Measurement Baseline IOP Measurement Induce Ocular Hypertension in Rats->Baseline IOP Measurement Topical Bimatoprost (0.03%) or Vehicle Topical Bimatoprost (0.03%) or Vehicle Baseline IOP Measurement->Topical Bimatoprost (0.03%) or Vehicle Daily Dosing (4 weeks) Daily Dosing (4 weeks) Topical Bimatoprost (0.03%) or Vehicle->Daily Dosing (4 weeks) Periodic IOP Measurements Periodic IOP Measurements Daily Dosing (4 weeks)->Periodic IOP Measurements Final IOP Measurement Final IOP Measurement Periodic IOP Measurements->Final IOP Measurement Histological Analysis Histological Analysis Final IOP Measurement->Histological Analysis

Workflow for Bimatoprost efficacy testing in a rat glaucoma model.
AL-8810 Antagonism Study in a Mouse Model

  • Animal Model: Wild-type mice (e.g., C57BL/6).

  • Drug Administration: Topical administration of AL-8810 (e.g., 10 mM solution) with or without an FP receptor agonist.

  • IOP Measurement: Intraocular pressure is measured at baseline and at various time points after administration using a rebound tonometer suitable for mice.[12][13]

  • Outcome Measures: The primary outcome is the ability of AL-8810 to block the IOP-lowering effect of the co-administered FP agonist, compared to the agonist alone and vehicle control. The effect of AL-8810 alone on IOP is also assessed.

Conclusion

References

AL 8810 Methyl Ester: A Comparative Guide to its FP Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of AL 8810 methyl ester's selectivity for the prostaglandin F (FP) receptor. Through a detailed comparison with other prostanoid receptor ligands, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating the role of the FP receptor in various physiological and pathological processes.

Executive Summary

AL 8810 is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] While it demonstrates high affinity for the FP receptor, it exhibits weak to negligible interaction with other prostanoid receptor subtypes, including DP, EP, IP, and TP receptors. This high selectivity makes this compound an invaluable pharmacological tool for elucidating the specific functions of the FP receptor signaling pathway, distinguishing its effects from those mediated by other prostanoid receptors. This guide presents a comparative analysis of its binding affinity and functional activity against a panel of other prostanoid receptor ligands.

Comparative Ligand Binding Affinity

The selectivity of this compound is best understood by comparing its binding affinity (Ki) for the FP receptor with that of other prostanoid receptors. The following table summarizes the binding affinities of AL 8810 and other key prostanoid ligands across the prostanoid receptor family. Lower Ki values indicate higher binding affinity.

CompoundDP (Ki, nM)EP1 (Ki, nM)EP2 (Ki, nM)EP3 (Ki, nM)EP4 (Ki, nM)FP (Ki, nM)IP (Ki, nM)TP (Ki, nM)
AL 8810 >10,000[2]->10,000[2]->10,000[2]200 - 400 [1]->10,000[2]
PGF2α (Natural Ligand)>1000130>1000130>10003.4 [3]>1000250
Fluprostenol (Potent FP Agonist)52,000[4]9,540[4]-3,501[4]41,000[4]3.7 - 35 [3][4]>90,000[4]121,000[4]
Latanoprost Acid-119 (EC50)[4]-387[4]-98 [4]--
PGE232022160.90.7100[3]33250
PGD2138001000320100047[3]>10001000
Iloprost (IP Agonist)-36[3]-22[5]-92011 [3]-
SQ 29,548 (TP Antagonist)-------39.7 [6]

Note: Data is compiled from various sources and experimental conditions may vary. The Ki value for AL 8810 is for the free acid form, which is the active antagonist. The methyl ester is the prodrug.

Comparative Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For the FP receptor, a Gq-coupled receptor, activation typically leads to an increase in intracellular calcium. The table below compares the functional potency (EC50 for agonists, IC50 for antagonists) of various ligands.

CompoundReceptorActionPotency (EC50/IC50, nM)
AL 8810 FPAntagonist (against Fluprostenol)426 (Ki) [2]
PGF2αFPAgonist10[7]
FluprostenolFPAgonist2.4 - 37.3
Latanoprost AcidFPAgonist32 - 124[4]
PGE2EP1Agonist-
PGE2EP2Agonist-
PGE2EP3Agonist-
PGE2EP4Agonist-
IloprostIPAgonist-
SQ 29,548TPAntagonist-

Note: The potency of antagonists is often expressed as a Ki or pA2 value derived from functional inhibition assays. AL-8810 has been shown to have weak partial agonist activity at high concentrations, with an EC50 of 186-261 nM and a maximal effect that is only 19-23% of the full agonist cloprostenol.[2]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of this compound and other prostanoid ligands for the FP receptor and other prostanoid receptor subtypes.

Materials:

  • Cell membranes prepared from cells stably expressing the human recombinant prostanoid receptor of interest (e.g., FP, EP1, etc.).

  • Radioligand specific for the receptor being tested (e.g., [3H]-PGF2α for the FP receptor).

  • Test compounds: this compound and other prostanoid ligands.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[8]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[8][9]

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[8]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Phospholipase C (PLC) Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of FP receptor activation, which is the mobilization of intracellular calcium via the Gq/PLC signaling pathway.

Objective: To determine the functional activity (agonist EC50 or antagonist IC50) of this compound and other prostanoid ligands at the FP receptor.

Materials:

  • Intact cells expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts).[2]

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Test compounds: this compound and other prostanoid ligands.

  • A potent FP receptor agonist (e.g., fluprostenol) for antagonist assays.

  • A fluorescence plate reader or microscope capable of measuring intracellular calcium changes.

Procedure:

  • Cell Culture and Dye Loading: Culture the cells to an appropriate confluency in multi-well plates. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Agonist Assay:

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the agonist test compound to the wells.

    • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of the antagonist test compound (e.g., this compound).

    • Add a fixed concentration of a potent FP agonist (e.g., fluprostenol, typically at its EC80) to stimulate calcium release.

    • Measure the change in fluorescence.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

Visualizations

FP Receptor Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α / Agonist FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Response Cellular Response (e.g., muscle contraction) Ca2_cyto->Response Mediates PKC->Response Phosphorylates Targets

Caption: FP receptor signaling cascade initiated by agonist binding.

Experimental Workflow for Competition Binding Assay

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Target Receptor incubation Incubate Membranes, Radioligand & Competitor prep_membranes->incubation prep_radioligand Prepare Radioligand ([3H]-Ligand) prep_radioligand->incubation prep_competitor Prepare Serial Dilutions of Test Compound (e.g., AL 8810) prep_competitor->incubation filtration Filter to Separate Bound vs. Free Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting plot_data Plot % Specific Binding vs. [Competitor] counting->plot_data fit_curve Non-linear Regression (One-site Competition) plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki

Caption: Workflow for determining ligand binding affinity via competition assay.

References

A Comparative Guide to the Cross-Reactivity of AL-8810 Methyl Ester with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AL-8810 methyl ester's interaction with various prostanoid receptors. AL-8810 is widely recognized as a selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. Understanding its cross-reactivity profile is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes key experimental data, details the methodologies used in these pivotal studies, and provides visual representations of the associated signaling pathways.

Executive Summary

Data Presentation: Prostanoid Receptor Selectivity of AL-8810 Methyl Ester

The following tables summarize the quantitative data on the binding affinity and functional antagonism of AL-8810 methyl ester at various prostanoid receptors.

Table 1: Binding Affinity and Functional Antagonism of AL-8810 at the FP Receptor

ParameterCell LineValueReference
Ki (antagonism of fluprostenol)A7r5 rat thoracic aortic smooth muscle426 ± 63 nM[1]
pA2A7r5 rat thoracic aortic smooth muscle6.68 ± 0.23[1]
pA2Swiss mouse 3T3 fibroblasts6.34 ± 0.09[1]

Table 2: Cross-Reactivity of AL-8810 with Other Prostanoid Receptors

Receptor SubtypeAgonist Used in AssayCell Line/SystemAL-8810 ConcentrationResultReference
TP (Thromboxane)U-46619Not specified10 µMNo significant inhibition[1]
DP (Prostaglandin D2)BW245CNot specified10 µMNo significant inhibition[1]
EP2 (Prostaglandin E2)ButaprostNot specified10 µMNo significant inhibition[1]
EP4 (Prostaglandin E2)PGE2Not specified10 µMNo significant inhibition[1]
EP1 (Prostaglandin E2)Not specified in detailNot specified in detailNot specifiedSpecific Ki/IC50 not available-
EP3 (Prostaglandin E2)Not specified in detailNot specified in detailNot specifiedSpecific Ki/IC50 not available-

Experimental Protocols

The selectivity of AL-8810 methyl ester was primarily determined through functional assays measuring the downstream signaling of various prostanoid receptors.

Phospholipase C (PLC) Functional Assay for FP Receptor Antagonism

This assay was used to determine the antagonist potency of AL-8810 at the FP receptor, which is coupled to the Gq protein and signals through the activation of phospholipase C.

  • Cell Lines: A7r5 rat thoracic aortic smooth muscle cells and Swiss mouse 3T3 fibroblasts, which endogenously express the FP receptor.

  • Methodology:

    • Cells were cultured to confluency in appropriate media.

    • Prior to the assay, cells were labeled overnight with myo-[³H]inositol (a precursor for phosphoinositides).

    • On the day of the experiment, the cells were washed and pre-incubated with various concentrations of AL-8810 for a specified period.

    • The potent and selective FP receptor agonist, fluprostenol, was then added to stimulate the FP receptor.

    • The reaction was stopped, and the cells were lysed.

    • The total inositol phosphates (IPs), including IP1, IP2, and IP3, were separated from free myo-[³H]inositol using anion-exchange chromatography.

    • The amount of [³H]-IPs was quantified by liquid scintillation counting as a measure of PLC activity.

  • Data Analysis: The antagonist effect of AL-8810 was determined by its ability to shift the concentration-response curve of fluprostenol to the right. The pA2 value, a measure of antagonist potency, was calculated using a Schild plot analysis. The Ki value was also determined from the concentration-dependent inhibition of the fluprostenol response.

Functional Assays for Other Prostanoid Receptors (TP, DP, EP2, EP4)

To assess the cross-reactivity of AL-8810, functional assays specific to the signaling pathways of other prostanoid receptors were employed.

  • TP Receptor Assay: The TP receptor is also coupled to Gq and activates phospholipase C. A similar PLC functional assay was likely used, employing a selective TP receptor agonist such as U-46619.

  • DP, EP2, and EP4 Receptor Assays: These receptors are primarily coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

    • Methodology:

      • Appropriate cell lines expressing the specific receptor subtype were used.

      • Cells were incubated with AL-8810 at a high concentration (10 µM).

      • A selective agonist for the respective receptor (e.g., BW245C for DP, butaprost for EP2, PGE2 for EP4) was added to stimulate the receptor.

      • The intracellular cAMP levels were measured using a competitive binding assay or other suitable methods.

    • Data Analysis: The lack of a significant decrease in the agonist-induced cAMP production in the presence of AL-8810 indicated its inactivity at these receptors.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the prostanoid receptors discussed in this guide.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α / Fluprostenol FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Blocks

Caption: FP Receptor Signaling Pathway (Gq-coupled).

Gs_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., PGE2, PGD2) Receptor EP2 / EP4 / DP Receptor Agonist->Receptor Binds Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Activates AL8810 AL-8810 (No Effect) AL8810->Receptor No Interaction

Caption: Gs-Coupled Prostanoid Receptor Signaling.

Gi_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., PGE2) Receptor EP3 Receptor Agonist->Receptor Binds Gi Gi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP AL8810 AL-8810 (Activity Unknown) AL8810->Receptor No Confirmed Interaction

Caption: Gi-Coupled Prostanoid Receptor Signaling.

Conclusion

The available experimental data strongly support the classification of AL-8810 methyl ester as a selective FP receptor antagonist. Its lack of significant activity at other prostanoid receptors, such as TP, DP, EP2, and EP4, makes it an invaluable tool for elucidating the specific physiological and pathological roles of the FP receptor. For researchers in drug development, the high selectivity of AL-8810 provides a solid foundation for the design of targeted therapies with minimal off-target effects. Further investigation into its interaction with EP1 and EP3 receptors would provide an even more complete understanding of its selectivity profile.

References

A Comparative Guide to AL-8810 Methyl Ester and Other Prostaglandin F2α Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a suitable prostaglandin F2α (FP) receptor antagonist is crucial for investigating the physiological and pathological roles of PGF2α. This guide provides a detailed comparison of AL-8810 methyl ester with other notable FP receptor antagonists, focusing on their pharmacological properties and the experimental data that defines them.

Introduction to FP Receptor Antagonists

Prostaglandin F2α (PGF2α) mediates its effects through the FP receptor, a G-protein coupled receptor that, upon activation, typically stimulates the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately resulting in various cellular responses. Antagonists of the FP receptor are invaluable tools for elucidating these pathways and hold therapeutic potential in conditions such as preterm labor, glaucoma, and inflammation.

AL-8810 methyl ester is a well-characterized and selective antagonist of the FP receptor.[1] This guide compares its performance against other known FP receptor antagonists, including AL-3138, AS-604872, and PDC-31.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters for AL-8810 methyl ester and its counterparts. It is important to note that the data is compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: In Vitro Potency and Affinity of FP Receptor Antagonists

CompoundAntagonist TypeCell LineAssay TypepA2Ki (nM)Source
AL-8810 CompetitiveA7r5 rat aortic smooth musclePhosphoinositide Turnover6.68 ± 0.23426 ± 63Griffin et al., 1999[1]
Swiss 3T3 fibroblastsPhosphoinositide Turnover6.34 ± 0.09-Griffin et al., 1999[1]
AL-3138 Non-competitiveA7r5 rat aortic smooth musclePhosphoinositide Turnover-296 ± 17Sharif et al., 2000[2]
A7r5 rat aortic smooth muscleRadioligand Binding-312 ± 95 (IC50)Sharif et al., 2000[2]
AS-604872 Selective-Radioligand Binding-35 (human)Vendor Data
PDC-31 Allosteric Inhibitor---~30Vendor Data

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Ki (inhibition constant) represents the concentration of an antagonist that will occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Profile of AL-8810

Receptor SubtypeActivityConcentration TestedSource
TP (Thromboxane)No significant inhibition10 µMGriffin et al., 1999[1]
DP (Prostaglandin D)No significant inhibition10 µMGriffin et al., 1999[1]
EP2 (Prostaglandin E)No significant inhibition10 µMGriffin et al., 1999[1]
EP4 (Prostaglandin E)No significant inhibition10 µMGriffin et al., 1999[1]
V1 (Vasopressin)No antagonism-Griffin et al., 1999[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the FP receptor and a typical experimental workflow for characterizing FP receptor antagonists.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Phosphorylates Targets Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Release Ca_Cytosol->Cellular_Response Modulates Antagonist FP Antagonist (e.g., AL-8810) Antagonist->FP_Receptor Blocks

Figure 1. FP Receptor Signaling Pathway and Point of Antagonist Action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay and Data Analysis Cell_Culture 1. Cell Culture (e.g., A7r5, 3T3) Radiolabeling 2. Radiolabeling (e.g., [³H]myo-inositol) Cell_Culture->Radiolabeling Antagonist_Incubation 3. Pre-incubation with Antagonist (e.g., AL-8810) Radiolabeling->Antagonist_Incubation Agonist_Stimulation 4. Stimulation with FP Agonist (e.g., Fluprostenol) Antagonist_Incubation->Agonist_Stimulation Assay 5. Assay Performance (e.g., Phosphoinositide Turnover, Ca²⁺ Mobilization) Agonist_Stimulation->Assay Data_Collection 6. Data Collection Assay->Data_Collection Analysis 7. Data Analysis (Schild Plot, Ki calculation) Data_Collection->Analysis

Figure 2. General Experimental Workflow for FP Antagonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize FP receptor antagonists.

Phosphoinositide Turnover Assay (based on Griffin et al., 1999)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key step in the FP receptor signaling cascade.

  • Cell Culture and Labeling: A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured to near confluence in appropriate media. The cells are then labeled for 24-48 hours with [³H]myo-inositol in inositol-free medium to incorporate the radiolabel into membrane phosphoinositides.

  • Antagonist and Agonist Treatment: The cells are washed and pre-incubated with various concentrations of the antagonist (e.g., AL-8810) in a buffer containing LiCl (to inhibit inositol monophosphatase) for a specified period. Subsequently, a fixed concentration of an FP receptor agonist (e.g., fluprostenol) is added, and the incubation continues.

  • Extraction and Quantification of Inositol Phosphates: The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid). The aqueous phase, containing the inositol phosphates, is separated and applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

  • Data Analysis: The total [³H]inositol phosphates are eluted and quantified by liquid scintillation counting. The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist. The pA2 value is calculated using a Schild plot, and the Ki value can be determined from the concentration-dependent inhibition of the agonist response.[1]

Radioligand Binding Assay (General Protocol)

This assay determines the affinity of an antagonist for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Cells or tissues expressing the FP receptor are homogenized and centrifuged to isolate the cell membranes.

  • Binding Reaction: The membranes are incubated with a radiolabeled PGF2α analog (e.g., [³H]PGF2α) and varying concentrations of the unlabeled antagonist in a binding buffer.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

  • Cell Loading: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist and Agonist Addition: The loaded cells are placed in a fluorometer or a fluorescence plate reader. After establishing a baseline fluorescence, the antagonist is added, followed by the addition of an FP receptor agonist.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The antagonist's potency is determined by its ability to reduce the agonist-induced calcium signal.

Conclusion

References

A Comparative Guide to AL 8810 Methyl Ester and Travoprost for Ocular Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties and efficacy of AL 8810 methyl ester and travoprost, two prostaglandin F2α (PGF2α) analogs with distinct activities at the prostaglandin F (FP) receptor. While both compounds are crucial tools in ocular research, their opposing primary actions result in significantly different effects on intraocular pressure (IOP), a key factor in the management of glaucoma.

Executive Summary

Travoprost is a potent and selective FP receptor agonist, widely used clinically as a first-line treatment for elevated IOP in patients with open-angle glaucoma or ocular hypertension.[1][2][3] It effectively lowers IOP by enhancing the outflow of aqueous humor.[1][2][3] In contrast, this compound is primarily characterized as a selective FP receptor antagonist, making it a valuable tool for in vitro and in vivo studies to investigate the role of the FP receptor.[4] While it exhibits weak partial agonist activity, its predominant effect is to block the action of more potent FP receptor agonists.[4] Consequently, this compound does not produce a clinically significant reduction in IOP when used alone.

Data Presentation: Quantitative Comparison

The following table summarizes the key pharmacological and efficacy parameters of this compound and travoprost.

ParameterThis compoundTravoprost
Primary Activity FP Receptor Antagonist (with weak partial agonism)Selective FP Receptor Agonist
Clinical Use Research tool for studying FP receptorsTreatment of elevated intraocular pressure
IOP Lowering Efficacy (in vivo) Minimal effect on IOP when used aloneSignificant reduction in IOP (mean reduction of 6.5–9.0 mmHg in most studies)[2]
In Vitro Agonist Potency (EC50) 186 ± 63 nM (in 3T3 fibroblasts); 261 ± 44 nM (in A7r5 cells)[4]Not directly reported as travoprost is a prodrug; its active form, travoprost acid, is a potent agonist.
In Vitro Maximal Efficacy (Emax) 23% (relative to cloprostenol in 3T3 fibroblasts); 19% (relative to cloprostenol in A7r5 cells)[4]Full agonist activity at the FP receptor.[5]
In Vitro Antagonist Activity (pA2) 6.34 ± 0.09 (in 3T3 cells); 6.68 ± 0.23 (in A7r5 cells)[4]Not applicable
In Vitro Antagonist Inhibition Constant (Ki) 426 ± 63 nM (against fluprostenol in A7r5 cells)[4]Not applicable

Signaling Pathways and Mechanism of Action

Both this compound and travoprost interact with the FP receptor, a G-protein coupled receptor. However, their downstream signaling effects are markedly different.

Travoprost Signaling Pathway

Travoprost, as a full agonist, activates the FP receptor, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in increased uveoscleral and trabecular outflow of aqueous humor, thereby lowering IOP.

G Travoprost Travoprost (Prodrug) Travoprost_acid Travoprost Acid (Active Drug) Travoprost->Travoprost_acid Corneal Esterases FP_receptor FP Receptor Travoprost_acid->FP_receptor Binds and Activates Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation MMP_expression Increased MMP Expression PKC_activation->MMP_expression ECM_remodeling Extracellular Matrix Remodeling MMP_expression->ECM_remodeling Outflow_increase Increased Aqueous Humor Outflow ECM_remodeling->Outflow_increase IOP_reduction Reduced Intraocular Pressure Outflow_increase->IOP_reduction

Caption: Travoprost signaling pathway leading to IOP reduction.

This compound Interaction with the FP Receptor

This compound acts as a competitive antagonist at the FP receptor. It binds to the receptor but does not elicit a significant response, thereby blocking the binding and subsequent action of endogenous prostaglandins or potent synthetic agonists like travoprost. Its weak partial agonist activity is generally insufficient to produce a significant physiological effect on its own.

G cluster_0 Full Agonist (e.g., Travoprost) cluster_1 Antagonist (AL 8810) Agonist Travoprost Acid FP_receptor_agonist FP Receptor Agonist->FP_receptor_agonist Binds and Activates Full_Response Full Cellular Response (e.g., Increased Outflow) FP_receptor_agonist->Full_Response Antagonist AL 8810 FP_receptor_antagonist FP Receptor Antagonist->FP_receptor_antagonist Binds and Blocks Blocked_Response Blocked Cellular Response FP_receptor_antagonist->Blocked_Response Agonist_blocked Travoprost Acid Agonist_blocked->FP_receptor_antagonist Binding Prevented

Caption: AL 8810's antagonistic effect on the FP receptor.

Experimental Protocols

In Vitro Pharmacological Characterization of this compound

The antagonist and partial agonist properties of AL 8810 were determined using in vitro assays with A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, which endogenously express the FP receptor.

  • Agonist Activity (EC50 and Emax):

    • Cells were treated with increasing concentrations of AL 8810.

    • Phospholipase C (PLC) activity was measured as an indicator of FP receptor activation.

    • The concentration of AL 8810 that produced 50% of the maximal response (EC50) was calculated.

    • The maximal response (Emax) was determined relative to the full FP receptor agonist, cloprostenol.[4]

  • Antagonist Activity (pA2 and Ki):

    • Cells were co-incubated with a fixed concentration of a potent FP receptor agonist (fluprostenol) and increasing concentrations of AL 8810.

    • The ability of AL 8810 to inhibit the agonist-induced response was measured.

    • The pA2 value, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, was calculated using a Schild plot.[4]

    • The inhibition constant (Ki) was also determined.[4]

Clinical Evaluation of Travoprost Efficacy

The IOP-lowering efficacy of travoprost has been established through numerous multicenter, randomized, double-masked, active-controlled clinical trials. A representative experimental design is as follows:

  • Study Population: Patients with open-angle glaucoma or ocular hypertension with a baseline IOP of ≥ 21 mmHg and ≤ 36 mmHg.[6][7]

  • Treatment Groups:

    • Travoprost ophthalmic solution (e.g., 0.004%) administered once daily in the evening.

    • Active comparator (e.g., timolol 0.5% ophthalmic solution) administered twice daily.[6][7]

  • Primary Efficacy Endpoint: The mean change in IOP from baseline at specific time points (e.g., 8 am, 10 am, and 4 pm) over a defined follow-up period (e.g., 3 months).[6][7]

  • IOP Measurement: IOP is measured using a calibrated Goldmann applanation tonometer at each study visit.

  • Safety Assessments: Ocular and systemic adverse events are monitored throughout the study.

Hypothetical Experimental Workflow for Comparative Efficacy

To directly compare the IOP-lowering efficacy of this compound and travoprost, a preclinical study in an animal model of ocular hypertension could be designed as follows:

G start Select Animal Model (e.g., Ocular Hypertensive Rabbits) baseline Establish Baseline IOP start->baseline randomize Randomize into Treatment Groups baseline->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: This compound randomize->group2 group3 Group 3: Travoprost randomize->group3 group4 Group 4: AL 8810 + Travoprost randomize->group4 treatment Topical Administration (Once Daily for 2 weeks) group1->treatment group2->treatment group3->treatment group4->treatment iop_measurement Measure IOP at Regular Intervals (e.g., 0, 4, 8, 24 hours post-dose) treatment->iop_measurement data_analysis Data Analysis: Compare IOP changes between groups iop_measurement->data_analysis conclusion Determine Efficacy and Interaction data_analysis->conclusion

Caption: Hypothetical workflow for in vivo efficacy comparison.

Conclusion

This compound and travoprost, while both being PGF2α analogs, serve distinct and opposing roles in ocular pharmacology. Travoprost is a clinically proven, potent FP receptor agonist that effectively lowers IOP, making it a cornerstone in glaucoma therapy. In contrast, this compound is a selective FP receptor antagonist with weak partial agonist activity. Its inability to significantly lower IOP on its own, coupled with its ability to block the effects of potent agonists, establishes it as an indispensable research tool for elucidating the physiological and pathological roles of the FP receptor signaling pathway. For drug development professionals, understanding these differences is critical for the design of novel glaucoma therapies and for the accurate interpretation of preclinical and clinical data.

References

Validating AL 8810 Methyl Ester Antagonism with the Known Agonist Fluprostenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonistic properties of AL 8810 methyl ester against the known prostaglandin F2α (FP) receptor agonist, fluprostenol. The information presented is supported by experimental data to aid researchers in validating and utilizing this compound as a selective FP receptor antagonist.

Mechanism of Action at the FP Receptor

This compound is a prostaglandin F2α (PGF2α) analog that functions as a selective antagonist at the FP receptor.[1][2][3] It competitively blocks the effects of FP receptor agonists like fluprostenol.[1][2] This selective antagonism makes AL 8810 a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.[2][3] The FP receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade.[4][5]

Quantitative Comparison of Antagonistic Activity

Experimental data demonstrates the competitive antagonism of this compound against fluprostenol in various cell-based assays. The following table summarizes key quantitative parameters from a study by Griffin et al. (1999), which characterized the pharmacological profile of AL 8810.

ParameterCell LineAgonistValueDescriptionReference
pA2 A7r5 rat thoracic aorta smooth muscle cellsFluprostenol6.68 ± 0.23A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[2]
pA2 Swiss mouse 3T3 fibroblastsFluprostenol6.34 ± 0.09As above.[2]
Ki A7r5 rat thoracic aorta smooth muscle cellsFluprostenol (100 nM)426 ± 63 nMThe inhibition constant, indicating the concentration of antagonist required to occupy 50% of the receptors.[2]
EC50 (as a weak partial agonist) A7r5 rat thoracic aorta smooth muscle cells-261 ± 44 nMThe concentration of a drug that gives half-maximal response. AL 8810 exhibits weak partial agonism.[2]
EC50 (as a weak partial agonist) Swiss mouse 3T3 fibroblasts-186 ± 63 nMAs above.[2]

Note: The pA2 values with Schild slopes ranging from 0.80 to 0.92 are indicative of competitive antagonism.[2]

Signaling Pathway and Antagonism

The activation of the FP receptor by an agonist such as PGF2α or fluprostenol typically leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[4][6][7] This signaling cascade is central to many of the physiological effects mediated by the FP receptor. This compound competitively binds to the FP receptor, thereby preventing the agonist from binding and initiating this downstream signaling.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Fluprostenol) FP_Receptor FP Receptor Agonist->FP_Receptor Binds & Activates Antagonist AL 8810 Methyl Ester Antagonist->FP_Receptor Binds & Blocks Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway and Antagonism by AL 8810.

Experimental Protocol: Validating Antagonism using a Functional Assay

The following outlines a general experimental workflow for validating the antagonism of this compound against an FP receptor agonist like fluprostenol using an intracellular calcium mobilization assay.

1. Cell Culture and Preparation:

  • Culture a suitable cell line endogenously expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells) under standard conditions.
  • Seed cells into a 96-well plate and grow to confluence.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

2. Antagonist Pre-incubation:

  • Prepare serial dilutions of this compound in a suitable assay buffer.
  • Remove the dye-loading solution and add the different concentrations of this compound to the respective wells.
  • Include a vehicle control (buffer without antagonist).
  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

3. Agonist Stimulation and Data Acquisition:

  • Prepare a fixed concentration of the FP receptor agonist, fluprostenol (typically a concentration that elicits a submaximal to maximal response, e.g., EC80).
  • Use a fluorescence plate reader to measure the baseline fluorescence.
  • Add the fluprostenol solution to all wells simultaneously using an automated injector.
  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

4. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the baseline fluorescence.

  • Plot the agonist response as a function of the antagonist concentration.

  • Calculate the IC50 value for this compound, which is the concentration of the antagonist that inhibits 50% of the agonist's response.

  • To determine the pA2 value, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing, fixed concentrations of the antagonist.

    Experimental_Workflow A 1. Cell Culture (e.g., A7r5 cells) B 2. Seed cells in 96-well plate A->B C 3. Load cells with Calcium-sensitive dye B->C D 4. Pre-incubate with AL 8810 (various concentrations) C->D E 5. Stimulate with Fluprostenol (fixed concentration) D->E F 6. Measure Fluorescence (Ca²⁺ response) E->F G 7. Data Analysis (IC50, Schild Plot, pA2) F->G

    Workflow for Validating FP Receptor Antagonism.

    This guide provides a foundational understanding and practical framework for researchers working with this compound. For more in-depth information and specific experimental conditions, it is recommended to consult the primary literature cited.

References

A Comparative Analysis of AL 8810 Methyl Ester and Unoprostone for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two compounds relevant to ocular pharmacology: AL 8810 methyl ester, a selective prostaglandin F2α (FP) receptor antagonist, and unoprostone, a docosanoid formerly classified as a prostaglandin analog used in the treatment of glaucoma. This document outlines their mechanisms of action, presents quantitative experimental data, and details the methodologies for key experiments to support further research and development.

Executive Summary

AL 8810 is a potent and selective antagonist of the prostaglandin F (FP) receptor, making it a valuable research tool for elucidating the role of the FP receptor in various physiological and pathological processes, including intraocular pressure (IOP) regulation.[1][2] In contrast, unoprostone (as its prodrug, unoprostone isopropyl ester) is a weak FP receptor agonist with a complex and not fully elucidated mechanism of action for lowering IOP.[3][4] Clinical data demonstrates that unoprostone effectively lowers IOP in patients with ocular hypertension and glaucoma, primarily by increasing the outflow of aqueous humor through the trabecular meshwork.[5][6] While direct comparative studies between AL 8810 and unoprostone on IOP are lacking, their distinct pharmacological profiles suggest different applications in research and therapeutics.

Mechanism of Action and Signaling Pathways

This compound:

AL 8810 acts as a competitive antagonist at the FP receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin F2α (PGF2α) or synthetic agonists, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). AL 8810 blocks the initiation of this cascade by preventing the binding of agonists to the FP receptor.

Unoprostone:

Unoprostone's mechanism for lowering IOP is multifactorial and not solely dependent on FP receptor activation. It is considered a weak partial agonist at the FP receptor.[4] Its IOP-lowering effect is believed to be mediated, at least in part, through the stimulation of calcium-activated big potassium (BK) channels and ClC-2 chloride channels, leading to an increase in aqueous humor outflow through the conventional (trabecular meshwork) pathway.[7] While it does interact with the FP receptor, its affinity is significantly lower than that of other prostaglandin analogs like latanoprost.[3]

Signaling Pathway Diagrams:

FP_Receptor_Signaling cluster_agonist Agonist Action (e.g., PGF2α) cluster_antagonist Antagonist Action Agonist PGF2α / Agonist FP_Receptor FP Receptor Agonist->FP_Receptor Binds & Activates AL8810 AL 8810 AL8810->FP_Receptor Blocks Binding Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

FP Receptor Signaling Pathway and the Action of AL 8810.

Unoprostone_MoA Unoprostone Unoprostone FP_Receptor FP Receptor (Weak Agonist) Unoprostone->FP_Receptor BK_Channels BK Channels Unoprostone->BK_Channels Activates ClC2_Channels ClC-2 Channels Unoprostone->ClC2_Channels Activates Outflow Increased Trabecular Outflow FP_Receptor->Outflow BK_Channels->Outflow ClC2_Channels->Outflow IOP_Reduction IOP Reduction Outflow->IOP_Reduction

Proposed Mechanism of Action for Unoprostone.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and unoprostone.

Table 1: Receptor Binding and Functional Activity

CompoundReceptorAssay TypeCell Line/TissueParameterValueReference(s)
AL 8810 FPAntagonist ActivityRat A7r5 cellsKi426 ± 63 nM[2]
FPAntagonist ActivityMouse 3T3 cellsKi0.2 ± 0.06 µM[1]
FPAntagonist ActivityRat A7r5 cellspA26.68 ± 0.23[2]
FPAntagonist ActivityMouse 3T3 cellspA26.34 ± 0.09[2]
Unoprostone FPBinding Affinity-Ki5.9 µM to > 22 µM[3]
FPFunctional Agonist ActivityHuman Trabecular Meshwork CellsEC503280 ± 1830 nM[8]

Table 2: In Vivo Effects on Intraocular Pressure (IOP)

CompoundSpeciesModelDosageIOP ReductionReference(s)
AL 8810 MouseWild-type10 mM (topical)Minimal effect alone[9]
Unoprostone HumanOcular Hypertension0.15% twice daily4.8 ± 0.6 mmHg from baseline of 22.4 mmHg[5][6]
HumanOpen-Angle Glaucoma/Ocular Hypertension0.12% twice daily3.3 mmHg (14%) from baseline of 24.1 mmHg[10]
HumanOpen-Angle Glaucoma0.15% twice dailyMorning: 1.6 mmHg; Afternoon: 2.3 mmHg[11][12]

Table 3: Effect on Aqueous Humor Outflow

CompoundParameterEffectValueReference(s)
Unoprostone Outflow FacilityIncrease from baseline0.08 ± 0.02 µL/min/mmHg at 28 days[5][6]

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol is used to determine the binding affinity (Ki) of a compound for the FP receptor.

Radioligand_Binding_Assay start Start prep_membranes Prepare cell membranes expressing FP receptors start->prep_membranes incubation Incubate membranes with radiolabeled ligand (e.g., [³H]PGF2α) and varying concentrations of test compound prep_membranes->incubation separation Separate bound and free radioligand by vacuum filtration incubation->separation quantification Quantify radioactivity of bound ligand on filters separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cells or tissues expressing the FP receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[13][14]

  • Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α) and a range of concentrations of the unlabeled test compound (e.g., AL 8810 or unoprostone).[15]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[13]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[15]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[16]

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate or inhibit calcium release within cells, a key step in FP receptor signaling.

Calcium_Mobilization_Assay start Start cell_plating Plate cells expressing FP receptors in a 96-well plate start->cell_plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_plating->dye_loading compound_addition Add test compound (agonist or antagonist followed by agonist) dye_loading->compound_addition fluorescence_measurement Measure fluorescence changes over time using a plate reader compound_addition->fluorescence_measurement data_analysis Analyze fluorescence ratios to determine intracellular calcium concentration changes fluorescence_measurement->data_analysis end End data_analysis->end

Workflow for an Intracellular Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture and Plating: Cells endogenously or recombinantly expressing the FP receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.[17][18]

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM. The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.[19][20][21]

  • Compound Addition: The plate is placed in a fluorescence plate reader. The test compound is added to the wells. To test for antagonist activity, cells are pre-incubated with the antagonist (e.g., AL 8810) before the addition of an FP receptor agonist.[18]

  • Fluorescence Measurement: Fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm) over time.[17][19]

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration. The change in this ratio over time indicates the extent of calcium mobilization.[17]

In Vivo Intraocular Pressure (IOP) Measurement

This protocol describes the non-invasive measurement of IOP in an animal model, such as a rabbit, using a tonometer.

Detailed Methodology:

  • Animal Handling and Anesthesia: The animal is gently restrained. A topical anesthetic is applied to the cornea to minimize discomfort and blinking.[22][23]

  • Tonometer Preparation: A calibrated tonometer, such as a rebound tonometer (e.g., Tono-Pen), is used. A new, sterile tip cover is placed on the tonometer probe.[22]

  • IOP Measurement: The tonometer probe is brought into perpendicular contact with the central cornea. Multiple readings are taken to obtain an averaged and reliable measurement.[24][25]

  • Data Recording: The IOP reading, along with the time of measurement, is recorded. For drug studies, baseline IOP is measured before drug administration, and then at various time points after administration to determine the drug's effect on IOP.[26]

Conclusion

This compound and unoprostone possess distinct pharmacological profiles. AL 8810 is a selective FP receptor antagonist and a crucial tool for investigating FP receptor pharmacology. Its in vivo effect on IOP appears minimal when administered alone, consistent with its role as a blocker of an agonist-driven process. Unoprostone, in contrast, is a weak FP receptor agonist that lowers IOP through a mechanism that likely involves other pathways, such as the activation of BK and ClC-2 channels, leading to increased trabecular outflow. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential and underlying mechanisms of these and similar compounds in ocular health and disease.

References

Unveiling the Potency Landscape of FP Receptor Ligands: A Comparative Analysis Featuring AL 8810 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comprehensive comparison of the potency of AL 8810 methyl ester against other key FP prostanoid receptor ligands. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document serves as a critical resource for advancing research in areas targeting the FP receptor.

The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a G-protein coupled receptor that plays a crucial role in a variety of physiological processes, including uterine contraction, luteolysis, and the regulation of intraocular pressure. As such, it is a significant target for therapeutic intervention in conditions like glaucoma, reproductive disorders, and potentially other inflammatory conditions. The development of selective ligands for the FP receptor is therefore of considerable interest. This guide focuses on this compound, a known FP receptor antagonist, and compares its potency with several well-established FP receptor agonists.

Quantitative Comparison of Ligand Potency at the FP Receptor

The potency of a ligand is a measure of the concentration at which it elicits a biological response. For antagonists like this compound, potency is often expressed as its inhibition constant (Ki) or its pA2 value, which quantify its ability to block the action of an agonist. For agonists, potency is typically represented by the half-maximal effective concentration (EC50), the concentration at which the agonist produces 50% of its maximal effect. The binding affinity, often expressed as the inhibition constant (Ki) from radioligand displacement assays, provides a measure of how tightly a ligand binds to the receptor.

The following table summarizes the binding affinities and functional potencies of this compound and other key FP receptor ligands. It is important to note that the active forms of several prostaglandin analogues used in clinical practice are the free acids, which are formed after in vivo hydrolysis of the administered ester prodrugs.

LigandReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Ligand Type
This compound 200 ± 60 (mouse 3T3 cells)[1], 400 ± 100 (rat A7r5 cells)[1], 426 ± 63 (rat A7r5 cells)[2]186 ± 63 (3T3 fibroblasts, partial agonist)[2], 261 ± 44 (A7r5 cells, partial agonist)[2]Antagonist / Partial Agonist
Prostaglandin F2α (PGF2α) ~1 (typical)[3]-Agonist (Endogenous)
Fluprostenol 49.9[4]2.4[4], 6.1 ± 1.5[5]Agonist
Latanoprost acid 98[6]6.31 (mouse 3T3 cells)[7], 31.7 (mouse 3T3 cells)[7], 32-124[6], 54.6 ± 12.4[5]Agonist
Travoprost acid 35 ± 5[6]1.4 (human ciliary muscle)[6], 2.6 (rat aortic smooth muscle)[6], 3.2 ± 0.6[5], 3.6 (human trabecular meshwork)[6]Agonist
Bimatoprost (amide prodrug) 6310 ± 1650[8], 9250 ± 846[9]681 (cloned human FP receptor)[6], 2200 ± 670 (3T3 mouse fibroblasts)[8], 2940 ± 1663 (cloned human FP receptors)[8], 3070 ± 1330[9]Agonist (Prodrug)
Bimatoprost free acid 59 ± 6[9], 83[6]2.8-3.8[6], 5.8 ± 2.6[5], 15 ± 3[9]Agonist

Note: The Ki and EC50 values can vary depending on the cell type and experimental conditions used. The data presented here are compiled from multiple sources to provide a comparative overview.

Experimental Protocols

The determination of ligand potency relies on robust and reproducible experimental assays. The two primary methods used to generate the data in the table above are radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of a ligand for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor.

  • Radiolabeled FP receptor ligand (e.g., [3H]PGF2α or [3H]travoprost acid).

  • Unlabeled test compounds (e.g., this compound, latanoprost acid).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plates at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand. The membranes with the bound radioligand are trapped on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate the FP receptor, which is coupled to the Gq protein and stimulates the release of intracellular calcium.

Objective: To determine the half-maximal effective concentration (EC50) of an agonist or the inhibitory effect of an antagonist on agonist-induced calcium mobilization.

Materials:

  • Cells stably or transiently expressing the FP receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (agonists and antagonists).

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with a solution containing the calcium-sensitive fluorescent dye for a specified time (e.g., 45-60 minutes) at 37°C.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. The instrument will first measure the baseline fluorescence. Then, it will automatically add the test compounds to the wells and continuously record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value. For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist, and measure the inhibition of the agonist-induced response.

Visualizing the Molecular Mechanisms

To better understand the context of these potency assessments, the following diagrams illustrate the key signaling pathway activated by FP receptor agonists and a typical workflow for evaluating ligand potency.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho Rho Gq->Rho Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER Ca2+ Ca2_ER->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Rho->Downstream IP3R->Ca2_ER Releases Ca2_store Ca2+ Store Agonist FP Receptor Agonist Agonist->FP_Receptor Binds Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Potency Assessment Prep_Membranes Prepare Cell Membranes with FP Receptors Radioligand_Assay Perform Radioligand Displacement Assay Prep_Membranes->Radioligand_Assay Calc_Ki Calculate Ki Values Radioligand_Assay->Calc_Ki Data_Analysis Comparative Data Analysis and Interpretation Calc_Ki->Data_Analysis Culture_Cells Culture Cells Expressing FP Receptors Calcium_Assay Perform Calcium Mobilization Assay Culture_Cells->Calcium_Assay Calc_EC50 Calculate EC50 Values Calcium_Assay->Calc_EC50 Calc_EC50->Data_Analysis Start Start Start->Prep_Membranes Start->Culture_Cells Conclusion Conclusion on Relative Potency Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of AL 8810 Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of AL 8810 methyl ester, a prostaglandin F(2α) analog often used in research. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound should be considered hazardous until comprehensive toxicological data is available[1].

Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[2].

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with soap and water[2].

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed, chemical-resistant container for disposal[2]. Do not allow the chemical to enter drains or waterways[2].

Quantitative Data Summary

PropertyValueSource
CAS Number 1176541-11-9Cayman Chemical
Molecular Formula C₂₅H₃₃FO₄Cayman Chemical
Molecular Weight 416.5 g/mol Cayman Chemical
Appearance Crystalline solid[1]
Solubility Ethanol: ~50 mg/mLDMSO: ~25 mg/mLDimethyl formamide: ~30 mg/mL[1]
Storage -20°C[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide for laboratory settings.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, vials, absorbent materials), as hazardous chemical waste.
  • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical and any solvents used.
  • The label should clearly indicate "Hazardous Waste" and "this compound".
  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

3. Engagement with Environmental Health and Safety (EHS):

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.
  • Provide the EHS team with a complete and accurate description of the waste, including the chemical name, quantity, and any other components in the waste mixture.

4. Documentation:

  • Maintain a detailed record of the waste generated, including the date, quantity, and composition. This documentation is crucial for regulatory compliance.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash[2]. Prostaglandin analogs can have potent biological effects and may pose a risk to aquatic life.

  • Empty Containers: Thoroughly rinse empty containers that held this compound with an appropriate solvent. Collect the rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Secondary Containment collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs provide_info Provide Waste Information to EHS contact_ehs->provide_info pickup Schedule and Complete Waste Pickup provide_info->pickup document Document Waste Disposal pickup->document end_proc End of Procedure document->end_proc

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling AL 8810 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of AL 8810 methyl ester, a prostaglandin F(2α) analog.

While a comprehensive Safety Data Sheet (SDS) with fully evaluated toxicological properties for this compound is not publicly available, this document synthesizes the most current information from product suppliers and general safety protocols for similar compounds to help you establish safe laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

Given the limited specific hazard data for this compound, a cautious approach is recommended. The following personal protective equipment should be considered mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)To prevent skin contact, as the substance's skin irritation potential is unknown.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.To prevent inhalation, as the inhalation toxicity is not fully known.[1]
Body Protection Laboratory coatTo protect personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition.[1]

2. Handling the Solid Compound:

  • This compound is supplied as a crystalline solid.[2]

  • Avoid the formation of dust when handling the solid.[1]

  • Use non-sparking tools for weighing and transferring the compound.[1]

3. Solution Preparation:

  • A stock solution can be made by dissolving the compound in an organic solvent of choice, which should be purged with an inert gas.[2]

  • This compound is soluble in organic solvents such as ethanol (approx. 50 mg/ml), DMSO (approx. 25 mg/ml), and dimethyl formamide (approx. 30 mg/ml).[2]

  • For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made.[2]

  • Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[2]

  • It is not recommended to store aqueous solutions for more than one day.[2]

4. Personal Hygiene:

  • Wash hands thoroughly after handling the compound.[2]

  • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

  • In case of inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • In case of ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Contaminated materials and waste containing this compound should be handled as hazardous waste.

  • Solid Waste: Collect solid waste in a labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a labeled, sealed container. Do not let the chemical enter drains.[1]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Quantitative Data Summary

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C25H33FO4[2]
Molecular Weight 416.5 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Storage Temperature -20°C[2]
Solubility in Ethanol ~50 mg/ml[2]
Solubility in DMSO ~25 mg/ml[2]
Solubility in Dimethyl Formamide ~30 mg/ml[2]
Solubility in PBS (pH 7.2) ~0.5 mg/ml[2]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_solid Weigh Solid Compound prep_workspace->handle_solid handle_solution Prepare Stock/Working Solutions handle_solid->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff dispose_waste Dispose of Hazardous Waste per Regulations cleanup_waste->dispose_waste cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AL 8810 methyl ester
Reactant of Route 2
AL 8810 methyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。